Fmoc-L-Lys (Boc)-OH-13C6,15N2
Description
The exact mass of the compound Fmoc-Lys(Boc)-OH-13C6,15N2 is 476.24023554 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](1,2,3,4,5,6-13C6)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i8+1,9+1,14+1,15+1,22+1,23+1,27+1,28+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-OYSAUITLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745886 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850080-89-6 | |
| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine-1,2,3,4,5,6-13C6-N2,N6-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850080-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 850080-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ for Researchers and Drug Development Professionals
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a high-purity, isotopically labeled amino acid derivative that serves as a critical building block in advanced biochemical and pharmaceutical research. Its unique structure, incorporating stable isotopes of carbon (¹³C) and nitrogen (¹⁵N), alongside orthogonal protecting groups, makes it an indispensable tool for quantitative proteomics, peptide synthesis, and structural biology studies. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.
Core Compound Specifications
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a derivative of the amino acid L-lysine. The α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.[1] Critically, the entire six-carbon backbone and both nitrogen atoms of the lysine (B10760008) core are replaced with their stable heavy isotopes, ¹³C and ¹⁵N, respectively.[1] This isotopic labeling introduces a precise mass shift, which is fundamental to its application in mass spectrometry-based quantitative analysis.[1]
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine-¹³C₆,¹⁵N₂ |
| Synonyms | Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, Nα-Fmoc-Nε-Boc-L-lysine-¹³C₆,¹⁵N₂ |
| CAS Number | 850080-89-6[2][3][4] |
| Molecular Formula | C₂₀¹³C₆H₃₂¹⁵N₂O₆[5] |
| Molecular Weight | 476.48 g/mol [2][3][4][6] |
| Mass Shift | M+8 (compared to the unlabeled counterpart)[2][6] |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[2][6] |
| Chemical Purity | ≥97% (CP)[2][6] |
| Appearance | Solid[2][6] |
| Melting Point | 130-135 °C[2][6][7] |
| Storage Temperature | 2-8°C[2][3][6] |
Key Applications
The unique characteristics of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ make it a versatile reagent in several advanced scientific fields:
-
Quantitative Proteomics (SILAC): It is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1] In this technique, one population of cells is grown in a medium containing the "heavy" labeled lysine, while a control population is grown with the natural "light" lysine. When the protein lysates from these two populations are mixed, the mass difference of 8 Daltons for each lysine-containing peptide allows for precise relative quantification of protein abundance using mass spectrometry.[1]
-
Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, it is a fundamental building block for the synthesis of isotopically labeled peptides.[1] These labeled peptides are invaluable as internal standards for quantitative mass spectrometry assays, for studying enzyme kinetics, and as probes in various biological assays. The orthogonal Fmoc and Boc protecting groups allow for selective deprotection and chain elongation during the synthesis process.[1]
-
Structural Biology (NMR): The incorporation of ¹³C and ¹⁵N isotopes enhances the signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This labeling strategy simplifies spectral analysis and aids in the determination of the three-dimensional structure and dynamics of peptides and proteins.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide
This protocol outlines the manual synthesis of a short peptide incorporating Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and other required Fmoc-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent like HCTU
-
Hydroxybenzotriazole (HOBt) or equivalent
-
20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, Dichloromethane (DCM), Diethyl ether
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ (3 equivalents relative to the resin loading) with a coupling reagent like DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After complete coupling, wash the resin extensively with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a general workflow for a two-plex SILAC experiment using Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ to produce the "heavy" lysine.
Materials:
-
Cell line auxotrophic for lysine
-
SILAC-grade DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-lysine (unlabeled)
-
"Heavy" L-lysine (¹³C₆,¹⁵N₂-L-lysine - to be prepared from Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ or purchased directly)
-
L-arginine (unlabeled)
-
Cell culture flasks/plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)
Methodology:
-
Preparation of SILAC Media:
-
Prepare two types of media: "Light" and "Heavy".
-
To the lysine-deficient base medium, add dialyzed FBS (typically 10%).
-
For the "Light" medium, supplement with unlabeled ("light") L-lysine and L-arginine to normal concentrations.
-
For the "Heavy" medium, supplement with ¹³C₆,¹⁵N₂-L-lysine ("heavy") and unlabeled L-arginine.
-
-
Cell Culture and Labeling:
-
Split the cell line into two populations.
-
Culture one population in the "Light" medium and the other in the "Heavy" medium.
-
Passage the cells for at least five cell doublings to ensure >95% incorporation of the labeled amino acid.[8]
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental condition (e.g., drug treatment) to one of the cell populations (e.g., the "Heavy" population) while the other serves as a control (e.g., the "Light" population).
-
-
Cell Harvest and Lysis:
-
Harvest both cell populations separately.
-
Lyse the cells using an appropriate lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "Light" and "Heavy" lysates.
-
-
Protein Digestion:
-
Reduce and alkylate the cysteine residues in the mixed protein sample.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides by LC-MS/MS.
-
The relative quantification of peptides is determined by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the mass spectra.
-
Safety and Handling
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ should be handled in a laboratory setting by trained professionals. Standard personal protective equipment, including safety glasses and gloves, should be worn.[2][6] Store the compound at 2-8°C, protected from light and moisture, to ensure its stability.[2][3][6]
This technical guide provides a foundational understanding of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and its applications. For specific experimental optimizations, researchers should consult relevant literature and adapt the protocols to their particular systems.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isotopically labeled amino acid Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, a critical reagent in modern proteomics, structural biology, and drug development.
Chemical Structure and Properties
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a derivative of the amino acid L-lysine, strategically modified with protecting groups and stable isotopes to make it suitable for specific advanced applications. The Nα-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it ideal for Fmoc-based solid-phase peptide synthesis (SPPS).[1] The ε-amino group of the lysine (B10760008) side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, which prevents unwanted side reactions during peptide synthesis.[1]
The key feature of this compound is the isotopic labeling. The lysine backbone contains six Carbon-13 (¹³C) isotopes and two Nitrogen-15 (¹⁵N) isotopes.[2][3] This labeling introduces a precise mass shift, enabling accurate quantification in mass spectrometry-based proteomics and facilitating structural studies by nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Chemical Structure Diagram
Caption: Chemical structure of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
Physicochemical Properties
A summary of the key quantitative data for Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀¹³C₆H₃₂¹⁵N₂O₆ | [1][2] |
| Molecular Weight | 476.48 g/mol | [3][4] |
| CAS Number | 850080-89-6 | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 130-135 °C | [3][5] |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [3] |
| Chemical Purity | ≥97% | [3] |
| Mass Shift | M+8 | [3] |
| Storage Temperature | 2-8°C | [3][6] |
| Solubility | Soluble in organic solvents (DMF, DMSO) | [1] |
Experimental Protocols
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a versatile tool employed in several advanced experimental workflows. Below are detailed methodologies for its application in Solid-Phase Peptide Synthesis (SPPS), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ into a peptide sequence using standard Fmoc/tBu chemistry.
Objective: To synthesize a peptide containing an isotopically labeled lysine residue.
Materials:
-
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
-
Appropriate solid support resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)
-
Fmoc deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
SPPS reaction vessel
-
Shaker/rocker
Methodology:
-
Resin Preparation:
-
Place the desired amount of resin in the reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Loading of the First Amino Acid (if not pre-loaded):
-
If using a resin that requires loading of the first amino acid, follow standard esterification or amidation protocols.
-
-
Fmoc Deprotection:
-
Drain the solvent from the resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Coupling of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and a slightly lower molar equivalent of the coupling reagent (e.g., HCTU) in DMF.
-
Add 6-10 equivalents of a base (e.g., DIPEA) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.
-
-
Chain Elongation:
-
Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 3.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Caption: Workflow for incorporating the labeled lysine via SPPS.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol describes the use of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in a SILAC experiment for quantitative proteomics. Note that for SILAC, the free amino acid L-Lysine-¹³C₆,¹⁵N₂ is typically used for metabolic labeling. However, the synthesis of this free amino acid often starts from a protected form like Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂. This section will outline the general SILAC workflow where the labeled lysine is a key component.
Objective: To compare the relative abundance of proteins between two cell populations.
Materials:
-
L-Lysine-¹³C₆,¹⁵N₂ (heavy) and unlabeled L-Lysine (light)
-
SILAC-grade cell culture medium deficient in lysine
-
Dialyzed fetal bovine serum (FBS)
-
Cell lines suitable for SILAC (e.g., HeLa, HEK293)
-
Cell lysis buffer
-
Protease inhibitor cocktail
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Methodology:
-
Adaptation Phase:
-
Culture two populations of cells.
-
One population is grown in "light" medium containing unlabeled L-lysine.
-
The second population is grown in "heavy" medium containing L-Lysine-¹³C₆,¹⁵N₂.
-
Culture the cells for at least five passages to ensure near-complete incorporation of the respective lysine isotopes into the proteome.[2]
-
-
Experimental Phase:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" cells serve as a control).
-
-
Sample Preparation:
-
Harvest both cell populations.
-
Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.
-
Extract the total protein and determine the protein concentration.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein extract.
-
Digest the proteins into peptides using trypsin overnight. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[2]
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the "light" or "heavy" lysine.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each peptide pair.
-
The ratio of the peak intensities of the "heavy" to "light" peptides corresponds to the relative abundance of the protein from which they originated between the two experimental conditions.
-
Caption: General workflow of a SILAC experiment.
NMR Spectroscopy
This protocol provides a general framework for the analysis of a peptide containing Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ using NMR spectroscopy. The isotopic labels serve as powerful probes for structural and dynamic studies.
Objective: To obtain structural and dynamic information of a peptide containing an isotopically labeled lysine.
Materials:
-
Purified peptide containing L-Lysine-¹³C₆,¹⁵N₂
-
NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O or D₂O)
-
NMR spectrometer with ¹H, ¹³C, and ¹⁵N capabilities
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the appropriate NMR buffer to a final concentration typically in the range of 0.1-1 mM.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of NMR experiments to assign the chemical shifts of the backbone and side-chain atoms and to obtain structural restraints.
-
1D ¹H NMR: To check the overall folding and purity of the peptide.
-
2D ¹H-¹⁵N HSQC: This is a key experiment that provides a fingerprint of the peptide, with one peak for each N-H bond. The ¹⁵N label in the lysine residue will give rise to a specific, identifiable peak.
-
2D ¹H-¹³C HSQC: To observe the chemical shifts of the carbon atoms and their attached protons. The six ¹³C labels in the lysine will provide distinct signals.
-
3D Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB): These experiments are used to correlate the backbone amide ¹H and ¹⁵N chemical shifts with the ¹³Cα and ¹³Cβ chemical shifts of the same and preceding residues, enabling sequential backbone assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
Relaxation Experiments (T₁, T₂, Heteronuclear NOE): To study the dynamics of the peptide at different timescales.
-
-
Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., NMRPipe, Sparky).
-
Assign the chemical shifts of the atoms in the peptide.
-
Use the NOE-derived distance restraints and dihedral angle restraints (if available) to calculate a 3D structure of the peptide.
-
Analyze the relaxation data to understand the flexibility and dynamics of the peptide backbone and side chains, with a particular focus on the labeled lysine residue.
-
Applications
The unique properties of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ make it an invaluable tool in various research areas:
-
Quantitative Proteomics: As a precursor for the 'heavy' amino acid in SILAC experiments, it allows for the accurate relative quantification of thousands of proteins in complex biological samples.[2]
-
Peptide Synthesis: It serves as a building block for the synthesis of isotopically labeled peptides. These peptides can be used as internal standards for the quantification of endogenous peptides, as substrates in enzyme assays, or as probes to study protein-protein interactions.[2]
-
Structural Biology: The incorporation of ¹³C and ¹⁵N labels into peptides and proteins is crucial for NMR spectroscopy studies.[2] These labels enhance spectral dispersion and allow for the use of powerful heteronuclear NMR techniques to determine the 3D structure and dynamics of biomolecules.[2]
-
Metabolic Studies: Labeled amino acids can be used to trace metabolic pathways and to study protein turnover rates in living cells.[2]
-
Pharmaceutical Development: Isotopic labeling is used to track the metabolism and pharmacokinetics of peptide-based drugs.[2]
References
- 1. chempep.com [chempep.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Fmoc-Lys(Boc)-OH-13C6,15N2 98 atom % 15N, 98 atom % 13C, 97% (CP) | 850080-89-6 [sigmaaldrich.com]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂: An Essential Tool in Modern Proteomics and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, a critical isotopically labeled amino acid derivative. Its use is foundational in advanced biochemical studies requiring precise isotopic tracing, particularly in quantitative proteomics, peptide synthesis, and structural biology. This document outlines its chemical and physical properties, detailed experimental workflows for its application, and the logical framework for its use in mass spectrometry and NMR spectroscopy.
Core Compound Data
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a derivative of the amino acid L-lysine, where the carbon backbone is uniformly labeled with Carbon-13 (¹³C) and both nitrogen atoms are labeled with Nitrogen-15 (¹⁵N). The α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is central to its application in Solid-Phase Peptide Synthesis (SPPS).
Table 1: Chemical and Physical Properties
| Property | Value | Citations |
| CAS Number | 850080-89-6 | [1][2][3][4] |
| Molecular Weight | 476.48 g/mol | [1][4] |
| Molecular Formula | C₂₀¹³C₆H₃₂¹⁵N₂O₆ | [4] |
| Appearance | Solid | [1] |
| Melting Point | 130-135 °C | [1] |
| Storage Temperature | 2-8°C | [1][4] |
| Isotopic Purity | 98 atom % ¹³C, 98 atom % ¹⁵N | [1] |
| Chemical Purity | ≥97% | [1] |
| Mass Shift | M+8 | [1] |
Key Applications and Methodologies
The primary utility of this compound stems from the predictable mass shift (+8 Da) introduced by the isotopic labels (6 x ¹³C and 2 x ¹⁵N), making it an invaluable tool for mass spectrometry-based quantification. Furthermore, the nuclear spin properties of ¹³C and ¹⁵N are leveraged in Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of peptides and proteins.[5][2]
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ serves as a key building block for the site-specific incorporation of a heavy-labeled lysine (B10760008) residue into a synthetic peptide sequence.[2] The Fmoc/Boc protection strategy allows for efficient and selective peptide chain elongation.[2]
This protocol outlines a single coupling cycle for incorporating the labeled lysine derivative into a growing peptide chain anchored to a solid support resin (e.g., Rink Amide, Wang resin).
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 15-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[6]
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[6][7]
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and a similar molar equivalent of an activating agent (e.g., HBTU, HATU) in DMF.[6]
-
Add 4-8 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[6]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane). This step cleaves the peptide from the resin and simultaneously removes the acid-labile Boc group from the lysine side chain and other side-chain protecting groups.[8]
Diagram 1: Fmoc-SPPS Workflow
Caption: General workflow for incorporating an amino acid using Fmoc Solid-Phase Peptide Synthesis.
Quantitative Proteomics
Isotopically labeled peptides synthesized with Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ are ideal internal standards for absolute quantification of proteins via mass spectrometry. By adding a known quantity of the "heavy" synthetic peptide to a complex biological sample (e.g., cell lysate), the corresponding "light" (natural abundance) endogenous peptide can be accurately quantified by comparing their signal intensities in the mass spectrometer.
-
Sample Preparation:
-
Lyse cells or tissues using a suitable buffer to extract proteins.
-
Determine the total protein concentration of the lysate.
-
-
Spiking of Internal Standard: Add a precise, known amount of the purified ¹³C₆,¹⁵N₂-labeled synthetic peptide (internal standard) to the protein lysate.
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate the proteins in the sample.
-
Digest the entire protein mixture into smaller peptides using a protease, typically trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring the labeled lysine will be at the C-terminus of the resulting peptide (unless followed by proline).[5]
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column to remove contaminants that could interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) based on their physicochemical properties.
-
Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the isotopic labels.
-
-
Data Analysis:
-
Identify the "light" (endogenous) and "heavy" (standard) peptide pairs based on their specific mass-to-charge (m/z) ratios.
-
Quantify the endogenous peptide by calculating the ratio of the signal intensities (e.g., peak area) of the light peptide to the heavy peptide. Since the amount of the heavy standard is known, the absolute amount of the endogenous peptide can be determined.
-
Diagram 2: Quantitative Proteomics Workflow
Caption: Workflow for targeted protein quantification using a heavy-labeled peptide standard.
Structural Biology via NMR Spectroscopy
Peptides and proteins synthesized with ¹³C and ¹⁵N labeled amino acids are crucial for structure determination using NMR spectroscopy.[2] These isotopes have nuclear spins that can be detected by NMR. Their incorporation greatly simplifies complex spectra and enables the use of powerful multi-dimensional NMR experiments (e.g., HSQC, HNCA) to determine the three-dimensional structure of the molecule in solution.[4][9]
-
Synthesis and Purification: Synthesize the peptide or protein of interest, incorporating Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and potentially other labeled amino acids at desired positions using SPPS or recombinant expression systems. Purify the labeled biomolecule to homogeneity.
-
Sample Preparation:
-
Dissolve the purified, labeled peptide/protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O).
-
Adjust the concentration to be within the optimal range for NMR analysis (typically 0.1 - 1 mM).[10]
-
-
NMR Data Acquisition:
-
Collect a series of multi-dimensional NMR experiments (2D, 3D, 4D) that correlate the nuclei (¹H, ¹³C, ¹⁵N).
-
These experiments establish through-bond and through-space connectivities between different atoms in the molecule.
-
-
Resonance Assignment: Process the NMR data and use specialized software to assign the observed resonance signals to specific atoms within the amino acid sequence of the peptide or protein.[10]
-
Structural Restraint Generation:
-
Extract structural information from the NMR data. This includes distance restraints from Nuclear Overhauser Effect (NOE) experiments and dihedral angle restraints from J-coupling measurements.[10]
-
-
Structure Calculation and Validation:
Diagram 3: NMR Structure Determination Workflow
Caption: General workflow for determining the 3D structure of a biomolecule using NMR.
References
- 1. mdpi.com [mdpi.com]
- 2. chempep.com [chempep.com]
- 3. Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc and Boc Protecting Groups in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the two predominant α-amino protecting group strategies in peptide synthesis: Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). A thorough understanding of their respective chemistries, advantages, and limitations is critical for the successful synthesis of peptides for research and therapeutic applications.
Core Principles of Protecting Groups in Peptide Synthesis
Peptide synthesis is a stepwise process of forming amide (peptide) bonds between amino acids.[1] To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked or "protected".[1] The α-amino group of the incoming amino acid is protected to prevent self-polymerization, while the reactive side chains of amino acids are also protected.[1][2]
An ideal protecting group strategy is characterized by the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2][3][4] This allows for the selective deprotection of the α-amino group for chain elongation, while the side-chain protecting groups remain intact until the final step of the synthesis.[2][3]
The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy
The Fmoc strategy, introduced in the 1970s, has become the most widely used method for solid-phase peptide synthesis (SPPS), largely due to its mild reaction conditions.[]
Chemical Mechanism and Properties
The Fmoc group is a base-labile protecting group.[6] Its removal is achieved through a β-elimination reaction initiated by a mild base, typically a 20-50% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[][7] The deprotection process is rapid, often completing in minutes.[8]
The key features of the Fmoc strategy are:
-
Mild Deprotection: The use of a weak base like piperidine preserves the integrity of acid-sensitive amino acid side chains and linkers to the solid support.[9]
-
Full Orthogonality: The Fmoc group's base-lability is fully orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), which are removed in the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2][]
-
UV Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, which can be used for real-time monitoring of the deprotection and coupling reactions.[1]
Advantages and Disadvantages
Advantages:
-
Milder deprotection conditions are suitable for acid-sensitive peptides, such as those with phosphorylation or glycosylation.[1]
-
The fully orthogonal protection scheme allows for the synthesis of complex peptides and those requiring side-chain modifications.[2][]
-
Automated synthesis is straightforward, and reaction progress can be easily monitored.[1]
Disadvantages:
-
Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[]
-
Aggregation of the growing peptide chain can be more problematic in some sequences.[10]
-
The base-lability of the Fmoc group requires careful handling to avoid premature deprotection.[]
The Boc (tert-Butyloxycarbonyl) Strategy
The Boc strategy was the foundational method for Merrifield's solid-phase synthesis and remains a robust and effective approach, particularly for certain types of peptides.[2]
Chemical Mechanism and Properties
The Boc group is an acid-labile protecting group.[11] Its removal is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM).[2][11] This deprotection step generates a carbamic acid intermediate that readily decarboxylates to yield the free amine.[11]
The key features of the Boc strategy are:
-
Acid-Labile Protection: The Boc group is removed with TFA, while the side-chain protecting groups (e.g., benzyl, tosyl) require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[2]
-
Quasi-Orthogonality: The protection scheme is considered quasi-orthogonal because both the temporary (Boc) and permanent (side-chain) protecting groups are removed by acid, albeit of different strengths.[2][4]
-
Reduced Aggregation: The protonation of the N-terminus after Boc deprotection can help to disrupt peptide aggregation, making this method advantageous for long or hydrophobic sequences.[12]
Advantages and Disadvantages
Advantages:
-
Boc-protected amino acids are generally less expensive.
-
It can be more effective for synthesizing long or hydrophobic peptides that are prone to aggregation.[12]
-
The chemistry is well-established and robust.
Disadvantages:
-
The repeated use of acid for deprotection can lead to the degradation of sensitive amino acids.[12]
-
The final cleavage step requires the use of hazardous strong acids like HF, which necessitates specialized equipment.[1]
-
The protection scheme is not fully orthogonal, which can limit its application for some complex peptides.[2]
Head-to-Head Comparison of Fmoc and Boc Strategies
The choice between the Fmoc and Boc strategies depends on several factors, including the peptide sequence, desired modifications, cost, and available equipment.
Table 1: General Comparison of Fmoc and Boc Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal[2][] | Quasi-orthogonal[2][4] |
| Advantages | Milder conditions, suitable for sensitive peptides, easy monitoring[1][] | Cost-effective, good for long/hydrophobic sequences[12] |
| Disadvantages | Higher cost, potential for aggregation[][10] | Harsh conditions, requires special equipment[1] |
Table 2: Typical Reaction Conditions
| Parameter | Fmoc-SPPS | Boc-SPPS |
| Deprotection Reagent | 20-50% Piperidine in DMF | 50% TFA in DCM |
| Deprotection Time | 3-20 minutes[7][8] | 10-30 minutes[13] |
| Coupling Reagents | HBTU, HATU, HCTU, DIC/HOBt[14][15] | DCC/HOBt, HBTU, HATU[16] |
| Coupling Time | 30-120 minutes | 60-120 minutes[16] |
| Neutralization Step | Not required | Required (e.g., 10% DIEA in DCM)[16] |
Table 3: General Solubility of Protected Amino Acids
| Solvent | Fmoc-Amino Acids | Boc-Amino Acids |
| DMF | Good to excellent for most[9][17] | Generally soluble |
| NMP | Good to excellent for most, but some decomposition over time[9][17] | Generally soluble |
| DCM | Limited for many[9][17] | Good for most[17] |
| Water | Generally insoluble | Varies, some are soluble[18] |
Note: Specific solubility can vary significantly between different amino acid derivatives and should be determined empirically.
Common Side Reactions in Peptide Synthesis
Several side reactions can occur during both Fmoc and Boc SPPS, potentially impacting the purity and yield of the final peptide.
Table 4: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Predominant Strategy | Mitigation |
| Aspartimide Formation | Cyclization of aspartic acid residues, leading to chain termination or formation of β-aspartyl peptides.[19] | Fmoc | Use of protecting groups like Ompe or Mmt on the Asp side chain; addition of HOBt to the deprotection solution.[19] |
| Diketopiperazine Formation | Cyclization and cleavage of the first two amino acids from the resin.[12] | Fmoc | Use of 2-chlorotrityl resin; coupling the third amino acid before deprotection of the second. |
| Racemization | Loss of stereochemical integrity, particularly at the C-terminal cysteine and histidine residues. | Both | Use of coupling reagents like COMU or PyAOP; careful control of reaction conditions.[15] |
| Alkylation of Tryptophan | Modification of the tryptophan indole (B1671886) ring by carbocations generated during acidolysis.[2] | Boc | Use of scavengers like triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT) during cleavage.[2] |
Experimental Protocols
The following are generalized protocols for key steps in amino acid protection and solid-phase peptide synthesis.
Nα-Fmoc Protection of an Amino Acid (Fmoc-OSu Method)
-
Dissolve the amino acid in a 10% sodium carbonate solution.
-
Dissolve Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in acetone (B3395972) or dioxane.
-
Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature for 4-24 hours.
-
Acidify the reaction mixture with dilute HCl to a pH of 2-3.
-
Extract the precipitated Fmoc-amino acid with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.
Nα-Boc Protection of an Amino Acid (Boc Anhydride Method)
-
Dissolve the amino acid in a mixture of dioxane and water.
-
Add a base, such as triethylamine (B128534) or sodium hydroxide, to the solution.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O to the reaction mixture and stir at room temperature for 2-12 hours.[11]
-
Acidify the mixture with a citric acid solution.
-
Extract the Boc-amino acid with an organic solvent (e.g., ethyl acetate).[11]
-
Wash the organic layer, dry, and evaporate the solvent.
Standard Fmoc-SPPS Cycle
This cycle is repeated for each amino acid addition.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes.[9]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc adduct.[9]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (2-4 equivalents) with a coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIEA) in DMF.[16]
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-120 minutes.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Standard Boc-SPPS Cycle
This cycle is repeated for each amino acid addition.
-
Resin Swelling: Swell the resin in DCM.[16]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 10-30 minutes.[16]
-
Washing: Wash the resin with DCM.[16]
-
Neutralization: Treat the resin with 10% DIEA in DCM for 5-10 minutes to neutralize the terminal ammonium (B1175870) salt.[16]
-
Washing: Wash the resin with DCM.[16]
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF and DCM.
Final Cleavage and Deprotection
-
Fmoc Strategy: The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, TIS), for 1-3 hours.[20]
-
Boc Strategy: A two-step "low-high" HF cleavage is often employed.[16] The "low HF" step with DMS removes more acid-labile groups, followed by a "high HF" step to cleave the peptide from the resin and remove remaining protecting groups.[16]
Visualizing the Chemistry: Workflows and Mechanisms
The following diagrams illustrate the core chemical transformations and process flows in Fmoc and Boc peptide synthesis.
Caption: Fmoc deprotection via a base-catalyzed β-elimination.
Caption: Boc deprotection via an acid-catalyzed mechanism.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chempep.com [chempep.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
The Role of Stable Isotope Labeling in Proteomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and drug development, a deep understanding of the proteome—the entire set of proteins expressed by a genome—is paramount. Quantitative proteomics, which focuses on measuring the abundance of proteins, provides critical insights into cellular processes, disease mechanisms, and the efficacy of therapeutic interventions. Among the most powerful and widely adopted techniques in this field is stable isotope labeling. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of key stable isotope labeling methods in proteomics.
Core Principles of Stable Isotope Labeling in Proteomics
Stable isotope labeling techniques are founded on the principle of introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides.[1] This creates a mass difference between labeled and unlabeled samples, which can be precisely measured by mass spectrometry (MS). By comparing the signal intensities of the "light" (natural isotope abundance) and "heavy" (stable isotope-enriched) forms of a peptide, researchers can accurately quantify the relative abundance of that peptide—and by extension, its parent protein—between different samples.[2]
The primary strategies for introducing stable isotopes can be categorized as:
-
Metabolic Labeling: Stable isotopes are incorporated into proteins in vivo as cells are cultured in media containing isotope-labeled amino acids.[3] This approach, exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers high accuracy as samples are mixed at the very beginning of the experimental workflow, minimizing downstream quantitative errors.[4]
-
Chemical Labeling: Isotope-containing tags are chemically conjugated to proteins or peptides in vitro after extraction from cells or tissues.[5] Techniques like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) fall into this category. These methods allow for the multiplexing of several samples in a single MS analysis.[6]
-
Enzymatic Labeling: This method involves the use of an enzyme to incorporate stable isotopes. A common technique is the use of trypsin in the presence of heavy water (H₂¹⁸O) to catalyze the incorporation of two ¹⁸O atoms at the C-terminus of each tryptic peptide.[7][8]
Key Methodologies and Experimental Protocols
This section details the experimental workflows for the three most prominent stable isotope labeling techniques: SILAC, iTRAQ, and TMT.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach renowned for its high accuracy in quantitative proteomics.[4] It is particularly well-suited for cultured cells.
Experimental Protocol: A Step-by-Step Guide to SILAC
1. Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel. One is grown in "light" medium containing standard amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine).
-
The second population is grown in "heavy" medium where these essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).[2]
-
Cells are passaged for at least five doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[9]
2. Sample Preparation and Protein Extraction:
-
After the respective treatments (e.g., drug vs. vehicle), cells from the "light" and "heavy" populations are harvested.
-
The cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.
-
Proteins are extracted from the combined cell lysate using appropriate lysis buffers containing protease and phosphatase inhibitors.
3. Protein Digestion:
-
The protein mixture is typically separated by SDS-PAGE, and the gel is cut into bands.
-
In-gel digestion is performed using a protease, most commonly trypsin, which cleaves proteins into smaller peptides.[10]
4. Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.
5. Data Analysis:
-
Specialized software is used to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs.
-
This ratio directly reflects the relative abundance of the protein in the two original samples.[4]
Visualizing the SILAC Workflow
Caption: A schematic of the SILAC experimental workflow.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides. This allows for the simultaneous quantification of peptides from up to eight different samples.[11]
Experimental Protocol: A Step-by-Step Guide to iTRAQ
1. Protein Extraction and Digestion:
-
Proteins are extracted from each sample individually.
-
The protein concentration is accurately determined for each sample.
-
Equal amounts of protein from each sample are denatured, reduced, and alkylated.
-
The proteins are then digested with trypsin.[3]
2. Peptide Labeling:
-
Each peptide digest is labeled with a different iTRAQ reagent. The reagents are isobaric, meaning they have the same total mass.[11]
-
The labeling reaction targets the N-terminus and lysine (B10760008) side chains of the peptides.
3. Sample Pooling and Fractionation:
-
The labeled peptide samples are combined into a single mixture.
-
To reduce complexity, the pooled sample is often fractionated using techniques like strong cation exchange or high-pH reversed-phase chromatography.
4. Mass Spectrometry Analysis:
-
Each fraction is analyzed by LC-MS/MS.
-
In the MS1 scan, the same peptide from different samples appears as a single peak because the tags are isobaric.
-
Upon fragmentation in the MS/MS scan, the tags release reporter ions of different masses, which are used for quantification.[12]
5. Data Analysis:
-
The intensities of the reporter ions are used to determine the relative abundance of the peptide in each of the original samples.
Visualizing the iTRAQ Workflow
Caption: A schematic of the iTRAQ experimental workflow.
Tandem Mass Tags (TMT)
TMT is another popular isobaric chemical labeling technique that allows for the multiplexing of up to 18 samples.[6] The principle and workflow are very similar to iTRAQ.
Experimental Protocol: A Step-by-Step Guide to TMT
1. Protein Extraction and Digestion:
-
This step is identical to the iTRAQ protocol: individual protein extraction, quantification, reduction, alkylation, and tryptic digestion.[5]
2. Peptide Labeling:
-
Each peptide digest is labeled with a specific TMT reagent.[13]
-
The reaction is quenched with hydroxylamine.[5]
3. Sample Pooling and Fractionation:
-
The TMT-labeled samples are combined into a single mixture.
-
The pooled sample is typically fractionated to reduce complexity before MS analysis.
4. Mass Spectrometry Analysis:
-
Each fraction is analyzed by LC-MS/MS.
-
Similar to iTRAQ, peptides labeled with different TMT tags are isobaric in the MS1 scan.
-
Fragmentation in the MS/MS scan generates reporter ions with unique masses for quantification.[6]
5. Data Analysis:
-
The relative abundances of peptides are determined from the intensities of the TMT reporter ions.[14]
Visualizing the TMT Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. biotech.cornell.edu [biotech.cornell.edu]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. Optimized sample preparation and data analysis for TMT proteomic analysis of cerebrospinal fluid applied to the identification of Alzheimer’s disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 12. 4.5. Isobaric Tags for Relative and Absolute Quantification (iTRAQ) Labeling and Mass Spectrometry Analysis [bio-protocol.org]
- 13. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 14. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to Heavy Amino Acids for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of heavy amino acids in mass spectrometry-based quantitative proteomics, with a primary focus on Stable Isotope Labeling with Amino acids in Cell culture (SILAC). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to implement this powerful technique for precise protein quantification.
Introduction to Heavy Amino Acid Labeling
Stable isotope labeling with heavy amino acids is a robust method for accurate relative and absolute quantification of proteins in complex biological samples.[1][2] The core principle involves the metabolic incorporation of amino acids containing stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N) into the entire proteome of living cells.[3][4] This creates a "heavy" proteome that is chemically identical to the "light" proteome of control cells grown in normal media, but distinguishable by a specific mass shift in a mass spectrometer.[5] This mass difference allows for the direct comparison of protein abundance between different cell populations with high accuracy and reproducibility.[6][7]
The most widely adopted technique in this category is SILAC, first introduced in 2002.[4][8] SILAC has become a cornerstone of quantitative proteomics due to its straightforward workflow and the ability to combine samples at the very beginning of the experimental process, which significantly minimizes experimental variability.[6][7]
The Principle of SILAC
The SILAC method relies on the metabolic incorporation of heavy amino acids during protein synthesis.[4] Two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids, typically L-arginine and L-lysine.[9] One population is grown in "light" medium containing the natural isotopes of these amino acids (e.g., ¹²C, ¹⁴N), while the other is grown in "heavy" medium containing their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine, ¹³C₆¹⁵N₂-L-lysine).[10]
After a sufficient number of cell divisions (typically at least five), the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[9][11] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested, usually with trypsin.[11] The resulting peptide mixtures are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
In the mass spectrometer, peptides from the "light" and "heavy" samples appear as pairs of peaks separated by a known mass difference. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[6]
Quantitative Data Presentation
The choice of a quantitative proteomics method is a critical decision in experimental design. The following table provides a comparison of key features of SILAC with two other common labeling techniques: isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), as well as label-free quantification.
| Feature | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Labeling) | Label-Free Quantification |
| Principle | Metabolic labeling in vivo | Chemical labeling of peptides in vitro | Based on spectral counting or peptide peak intensity |
| Multiplexing | Typically 2-plex or 3-plex; up to 5-plex has been demonstrated[12] | 4-plex, 8-plex (iTRAQ); up to 11-plex (TMT)[13] | Not applicable (samples run individually) |
| Accuracy | High, as samples are mixed early, minimizing experimental error[7][8] | Good, but can be affected by ratio compression[2] | Lower precision and accuracy compared to labeling methods[14][15] |
| Precision | High[14][15] | Good[14][15] | Lower[14][15] |
| Applicability | Limited to cultured cells that can incorporate the labeled amino acids[8] | Applicable to virtually any sample type, including tissues and body fluids[13] | Applicable to any sample type |
| Cost | High cost of stable isotope-labeled amino acids and specialized media | High cost of isobaric tagging reagents | Lower reagent cost, but higher instrument time |
| Throughput | Lower compared to iTRAQ/TMT due to limited multiplexing[16] | High, due to the ability to analyze multiple samples simultaneously[16] | Low, as each sample is analyzed separately |
The following table provides an example of how SILAC data is typically presented, showing the protein, the heavy/light (H/L) ratio, and the number of peptides used for quantification.
| Protein | H/L Ratio | H/L Standard Deviation | Number of Peptides Quantified |
| Protein A | 2.5 | 0.3 | 15 |
| Protein B | 1.1 | 0.1 | 22 |
| Protein C | 0.4 | 0.05 | 8 |
| Protein D | 5.2 | 0.8 | 11 |
Experimental Protocols
The following sections provide a detailed methodology for a typical SILAC experiment.
Phase 1: Adaptation (Cell Labeling)
This initial phase is crucial for ensuring complete incorporation of the heavy amino acids into the cellular proteome.[11]
-
Cell Culture Preparation : Select the cell line of interest. It is essential to use dialyzed fetal bovine serum (dFBS) in the culture medium to eliminate the presence of unlabeled amino acids.[11]
-
Media Preparation : Prepare "light" and "heavy" SILAC media. Both media should be identical, with the exception of the isotopic forms of L-arginine and L-lysine. The "heavy" medium will contain the stable isotope-labeled versions of these amino acids.
-
Cell Seeding : Seed the cells in both "light" and "heavy" media.
-
Cell Growth and Division : Culture the cells for at least five cell divisions to ensure greater than 95% incorporation of the heavy amino acids.[11]
-
Incorporation Check (Optional but Recommended) : To verify complete labeling, a small aliquot of the "heavy" labeled cells can be harvested, lysed, and the proteins digested. The resulting peptides are then analyzed by LC-MS/MS to confirm the absence of "light" peptides.[11]
Phase 2: Experimental Treatment
Once complete labeling is achieved, the cells are ready for the experimental manipulation.[6]
-
Experimental Condition : Apply the desired treatment (e.g., drug, growth factor) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population (e.g., the "light" labeled cells) serves as the control.
-
Cell Harvesting : After the treatment period, harvest both the "light" and "heavy" cell populations.
-
Cell Counting and Mixing : Accurately count the cells from each population and mix them at a 1:1 ratio.[11] This early-stage mixing is a key advantage of SILAC as it minimizes downstream experimental variability.[8]
Protein Extraction and Digestion
-
Cell Lysis : Resuspend the mixed cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.[17] Incubate on ice to ensure complete cell lysis.[17]
-
Protein Quantification : Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
In-Solution Digestion Protocol :
-
Reduction : Reduce the disulfide bonds in the proteins by adding a reducing agent (e.g., DTT or TCEP) and incubating at an elevated temperature (e.g., 60°C).[11]
-
Alkylation : Alkylate the cysteine residues to prevent the reformation of disulfide bonds by adding an alkylating agent (e.g., iodoacetamide) and incubating in the dark at room temperature.[11]
-
Digestion : Digest the proteins into peptides using a protease, most commonly trypsin. The digestion is typically carried out overnight at 37°C.[11]
-
Quenching : Stop the digestion by adding an acid, such as formic acid.[11]
-
-
In-Gel Digestion Protocol (Alternative) :
-
SDS-PAGE : Separate the protein lysate by one-dimensional SDS-PAGE.
-
Excision : Excise the protein bands of interest or the entire lane.
-
Destaining : Destain the gel pieces to remove the Coomassie stain.
-
Reduction and Alkylation : Perform in-gel reduction and alkylation of the proteins.[11]
-
Digestion : Add trypsin to the gel pieces and incubate overnight at 37°C to digest the proteins.[11]
-
Peptide Extraction : Extract the peptides from the gel pieces using a series of buffers with increasing organic solvent concentration.[11]
-
Mass Spectrometry Analysis and Data Processing
-
LC-MS/MS Analysis : Analyze the digested peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system.[11]
-
Data Analysis : Process the raw mass spectrometry data using specialized software such as MaxQuant, Proteome Discoverer, or FragPipe.[18][19] These programs can identify the peptides and quantify the heavy-to-light ratios for each identified protein.
-
Data Interpretation : The output will typically be a list of identified proteins with their corresponding quantification ratios.[20] Statistical analysis is then performed to identify proteins that are significantly up- or down-regulated in response to the experimental treatment.[21]
Visualizations of Workflows and Pathways
SILAC Experimental Workflow
The following diagram illustrates the general workflow of a SILAC experiment, from cell labeling to data analysis.
Caption: A schematic of the SILAC experimental workflow.
Logical Relationship of SILAC Data Analysis
This diagram outlines the key steps in processing and interpreting data from a SILAC experiment.
Caption: The logical flow of SILAC data analysis.
EGFR Signaling Pathway Dynamics in Response to Cetuximab
SILAC is a powerful tool for studying dynamic changes in signaling pathways.[14][15] For instance, in colorectal cancer cells treated with the EGFR-blocking antibody cetuximab, SILAC-based phosphoproteomics revealed an initial downregulation of the MAPK pathway, followed by a partial rescue of signaling, potentially through the upregulation of ERBB3.[14][15] The following diagram illustrates these key signaling events.
Caption: EGFR signaling changes with Cetuximab treatment.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding iTRAQ, SILAC, and Label-Free Quantification: Differences, Advantages, and Limitations | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC [creative-proteomics.com]
- 14. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]
- 20. research.yale.edu [research.yale.edu]
- 21. Using proteus R package: SILAC data [compbio.dundee.ac.uk]
Basic principles of using isotopically labeled lysine in research
An In-depth Technical Guide on the Core Principles of Using Isotopically Labeled Lysine (B10760008) in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of isotopically labeled lysine in quantitative proteomics research. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy that enables accurate relative quantification of proteins in different cell populations.[1][2][3][4] This technique relies on the metabolic incorporation of "heavy" non-radioactive isotopes of essential amino acids, such as lysine and arginine, into the entire proteome of living cells.[1][2][3][4]
The choice of lysine and arginine is strategic, as trypsin, the most commonly used protease in proteomics, cleaves proteins at the C-terminus of these amino acids.[2][4][5] This ensures that the vast majority of tryptic peptides will incorporate at least one labeled amino acid, making them detectable and quantifiable by mass spectrometry (MS).[4][5] By comparing the signal intensities of "heavy" and "light" peptide pairs, researchers can accurately determine the relative abundance of thousands of proteins between different experimental conditions.[1][3]
Core Principles of Isotopic Labeling with Lysine
The fundamental principle of SILAC is to grow two or more populations of cells in media that are identical except for the isotopic composition of a specific amino acid, typically lysine and/or arginine.[2][3] One population is cultured in "light" medium containing the natural abundance isotopes (e.g., ¹²C, ¹⁴N), while the other population(s) are grown in "heavy" medium supplemented with stable isotope-labeled counterparts (e.g., ¹³C₆-lysine, ¹³C₆,¹⁵N₂-lysine).[2][3]
Over several cell divisions, the "heavy" amino acids are incorporated into newly synthesized proteins, resulting in a proteome where nearly all instances of that amino acid are the heavy variant.[1][6] Once labeling is complete (typically >95% incorporation), the cell populations can be subjected to different experimental treatments (e.g., drug administration, gene knockdown).[1][7] The samples are then combined at an early stage, often at the cell or lysate level.[1][8] This early mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing.[9]
The combined protein mixture is then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] In the mass spectrometer, the chemically identical light and heavy peptides are separated by a specific mass shift, allowing for their relative quantification.[10]
Quantitative Data on Isotopically Labeled Lysine
The choice of isotopic label for lysine depends on the desired mass shift and the multiplexing capabilities of the experiment. Different isotopes of lysine provide distinct mass differences, enabling the simultaneous comparison of multiple conditions.
| Isotope Labeled Lysine | Abbreviation | Mass Shift (Da) | Common Applications |
| L-Lysine | Light / K0 | 0 | Control |
| L-Lysine-¹³C₆ | Medium / K6 | +6 | 2-plex or 3-plex SILAC |
| L-Lysine-¹³C₆,¹⁵N₂ | Heavy / K8 | +8 | 2-plex or 3-plex SILAC for a larger mass shift |
| L-Lysine-d₄ | Medium / K4 | +4 | 3-plex SILAC |
Table 1: Common Isotopically Labeled Lysine Variants and their Mass Shifts.
Achieving high incorporation efficiency is critical for accurate quantification. Typically, researchers aim for >95-97% incorporation of the heavy amino acid.[7][11]
| Parameter | Value | Reference |
| Target Labeling Efficiency | >95% | [7] |
| Typical Cell Doublings Required | 5-6 | [1][7] |
| Example Observed Efficiency (Yeast) | 96% | [12] |
| Example Observed Efficiency (E. coli) | 92% | [12] |
Table 2: Typical Incorporation Efficiency for SILAC Experiments.
The output of a SILAC experiment is a series of ratios of heavy to light (or medium to light) peptide intensities, which are then aggregated to determine the relative abundance of proteins.
| Protein | Gene | H/L Ratio (Tunicamycin/DMSO) | Regulation |
| 78 kDa glucose-regulated protein | HSPA5 | 2.5 | Upregulated |
| Calreticulin | CALR | 2.1 | Upregulated |
| Protein disulfide-isomerase | P4HB | 1.8 | Upregulated |
| Ribosomal protein S6 | RPS6 | 0.6 | Downregulated |
| Tubulin beta chain | TUBB | 1.0 | Unchanged |
Table 3: Example Quantitative Data from a SILAC Experiment Investigating the Unfolded Protein Response. Data is illustrative and based on typical results seen in such studies.[13]
Experimental Protocols
Cell Culture and SILAC Labeling
This protocol provides a general guideline for labeling adherent mammalian cells.
Materials:
-
SILAC-grade DMEM or RPMI-1640 deficient in L-lysine and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" isotopically labeled L-lysine (e.g., ¹³C₆-Lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine)
-
Cell line of interest
-
Standard cell culture reagents and equipment
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient base medium with dFBS and the respective light or heavy amino acids to their normal physiological concentrations.
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Passaging: Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[1][7] Maintain cells in the log phase of growth.[14]
-
Checking Labeling Efficiency:
-
After approximately five doublings, harvest a small aliquot of cells from the "heavy" culture.[14]
-
Extract proteins, perform a quick in-solution digest, and analyze by LC-MS/MS.
-
Analyze the spectra of several abundant peptides to determine the percentage of incorporation of the heavy label. The goal is >95% incorporation.[7]
-
-
Experimental Treatment: Once complete labeling is confirmed, apply the desired experimental treatment to the cell populations.
Protein Extraction and In-Solution Digestion
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Ammonium (B1175870) bicarbonate buffer (50 mM)
Procedure:
-
Cell Lysis and Mixing: Harvest the "light" and "heavy" cell populations, wash with cold PBS, and count the cells. Combine the populations in a 1:1 ratio. Lyse the combined cell pellet in lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 50-100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM, then incubate in the dark for 30 minutes.
-
-
In-Solution Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[15]
-
Peptide Desalting using C18 StageTips
Materials:
-
C18 StageTips
-
Buffer A: 0.1% formic acid in water
-
Buffer B: 0.1% formic acid in 80% acetonitrile (B52724)
-
Methanol (B129727) or 100% acetonitrile (Wetting/Activation buffer)
Procedure:
-
Tip Equilibration:
-
Activate the C18 material by passing 100 µL of methanol through the StageTip using a syringe or by centrifugation.
-
Equilibrate the tip by passing 100 µL of Buffer A through it twice.
-
-
Sample Loading:
-
Acidify the digested peptide sample with formic acid to a final concentration of ~0.1%.
-
Load the sample onto the equilibrated StageTip and pass it through slowly by centrifugation.
-
-
Washing:
-
Wash the bound peptides by passing 100 µL of Buffer A through the tip twice to remove salts and other hydrophilic contaminants.
-
-
Elution:
-
Place the StageTip into a clean collection tube.
-
Elute the peptides by passing 60-80 µL of Buffer B through the tip.
-
-
Drying: Dry the eluted peptides in a vacuum centrifuge before resuspending in a small volume of Buffer A for LC-MS/MS analysis.
Visualization of Pathways and Workflows
SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.
Ubiquitination Signaling Pathway
Caption: The ubiquitin-proteasome pathway for protein degradation and signaling.
Protein Acetylation Signaling
Caption: Reversible lysine acetylation as a key post-translational modification.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Navigating the Landscape of Isotopic Labeling: A Technical Guide to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data, properties, and core applications of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂. This isotopically labeled amino acid is a critical reagent in modern proteomics and peptide synthesis, enabling precise and quantitative analysis of complex biological systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and safety information to facilitate its effective and safe use.
Material Safety and Handling
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a stable, non-radioactive isotopically labeled compound. While it is not classified as a hazardous substance, standard laboratory safety protocols should be followed.
1.1. Hazard Identification and Precautionary Measures
The substance is not classified as hazardous according to GHS. However, as with any chemical reagent, caution is advised.
-
Hazard Statements: H410: Very toxic to aquatic life with long lasting effects.[1]
-
Precautionary Statements:
1.2. Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn to minimize exposure.
-
Eye Protection: Safety glasses with side-shields or goggles are recommended.
-
Hand Protection: Compatible chemical-resistant gloves should be worn.
-
Skin and Body Protection: A laboratory coat is sufficient for most applications.
1.3. First Aid Measures
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
1.4. Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The recommended storage temperature is typically 2-8°C.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀¹³C₆H₃₂¹⁵N₂O₆ | [1] |
| Molecular Weight | 476.48 g/mol | |
| CAS Number | 850080-89-6 | |
| Appearance | Solid | |
| Melting Point | 130-135 °C | |
| Purity | ≥97% | |
| Isotopic Enrichment | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | |
| Solubility | Soluble in organic solvents such as DMF and DMSO. |
Core Applications and Experimental Protocols
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a cornerstone reagent in two primary areas of research: Solid-Phase Peptide Synthesis (SPPS) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this labeled amino acid is used to introduce a "heavy" isotope tag at a specific position within a synthetic peptide. These heavy peptides are invaluable as internal standards for quantitative mass spectrometry-based assays, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), for the accurate quantification of target peptides in complex biological samples. The Fmoc group on the α-amine is base-labile and is removed at each cycle of peptide elongation, while the Boc group on the ε-amine is acid-labile and is removed during the final cleavage from the solid support.
This protocol outlines the general steps for incorporating Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ into a peptide sequence using manual SPPS.
Materials:
-
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
-
SPPS resin (e.g., Rink Amide resin, Wang resin)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, Diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique used in quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆,¹⁴N₂-Lysine), while the other is grown in "heavy" medium containing the stable isotope-labeled version (¹³C₆,¹⁵N₂-Lysine). Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the accurate relative quantification of thousands of proteins.
This protocol provides a step-by-step guide for a typical two-plex SILAC experiment.
Materials:
-
SILAC-grade cell culture medium deficient in Lysine and Arginine (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Lysine (¹²C₆,¹⁴N₂-Lysine)
-
"Heavy" Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is not directly used in SILAC media. The free amino acid L-Lysine-¹³C₆,¹⁵N₂ is used. The Fmoc and Boc protected form is for peptide synthesis. For SILAC, you would use L-Lysine:2HCl (U-¹³C₆, 99%; U-¹⁵N₂, 99%).
-
L-Arginine (and its heavy counterpart if performing a double-labeling experiment)
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin or Lys-C)
-
LC-MS/MS system
Procedure:
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media by supplementing the lysine- and arginine-deficient medium with either light or heavy L-Lysine and L-Arginine to their normal concentrations. Add dFBS and other necessary supplements (e.g., glutamine, penicillin/streptomycin).
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once labeling is complete (>95% incorporation, which can be verified by a preliminary MS analysis), apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control).
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay.
-
-
Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the protein disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the protein mixture into peptides using a protease such as trypsin or Lys-C.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Utilize specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of light and heavy peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the change in protein abundance in response to the experimental treatment.
-
References
A Comprehensive Technical Guide to the Synthesis and Purification of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, a critical reagent in modern proteomics and drug development. This isotopically labeled amino acid serves as a cornerstone for quantitative analysis of proteins and peptides, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Introduction
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a derivative of the essential amino acid L-lysine, uniformly labeled with six Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes. This heavy-labeled amino acid is indispensable for mass spectrometry-based quantitative proteomics, allowing for the precise differentiation and quantification of proteins between different cell populations. The 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the tert-butyloxycarbonyl (Boc) group on the ε-amino group provide orthogonal protection, making it ideal for solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Specifications
The successful application of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in sensitive analytical techniques necessitates high purity and well-defined characteristics. The following table summarizes key quantitative data for this compound, compiled from various commercial suppliers.
| Property | Value | Reference |
| CAS Number | 850080-89-6 | [1][2] |
| Molecular Formula | ¹³C₆C₂₀H₃₂¹⁵N₂O₆ | [3] |
| Molecular Weight | 476.48 g/mol | [1] |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [1] |
| Chemical Purity | ≥97% (CP) | [1] |
| Appearance | Solid | [1] |
| Melting Point | 130-135 °C | |
| Storage Temperature | 2-8°C | [1] |
| Mass Shift | M+8 |
Synthesis of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
The synthesis of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a multi-step process that begins with the commercially available isotopically labeled L-Lysine (L-Lysine-¹³C₆,¹⁵N₂). The core of the synthesis involves the orthogonal protection of the two amino groups.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic pathway for Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of protected amino acids.
Step 1: Chelation of α-amino and carboxyl groups of L-Lysine-¹³C₆,¹⁵N₂
-
Suspend L-Lysine-¹³C₆,¹⁵N₂ (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Cool the suspension in an ice bath with stirring.
-
Slowly add a chelating agent such as boron trifluoride etherate (BF₃·OEt₂) (1.1 equivalents) to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the lysine (B10760008) is fully complexed.
Step 2: Selective Protection of the ε-amino group with Boc-anhydride
-
To the stirred suspension from Step 1, add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 equivalents).
-
Add a suitable base, such as triethylamine (B128534) (2.5 equivalents), dropwise to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Step 3: Removal of the Boron Complex
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of aqueous sodium hydroxide (B78521) (or another suitable base) to decompose the boron complex.
-
Adjust the pH of the aqueous layer to neutral with a suitable acid (e.g., citric acid).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove byproducts.
-
The product, L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, will remain in the aqueous layer. This can be isolated by lyophilization or used directly in the next step.
Step 4: Protection of the α-amino group with Fmoc-OSu
-
Dissolve the L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ from Step 3 in a mixture of a suitable organic solvent (e.g., acetone (B3395972) or dioxane) and water.
-
Add a base such as sodium bicarbonate to maintain a slightly alkaline pH.
-
Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion, as monitored by TLC.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
High purity of the final product is crucial for its intended applications.[4] The crude product is typically purified by recrystallization or preparative high-performance liquid chromatography (HPLC).
Recrystallization Protocol
-
Dissolve the crude Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in a minimal amount of a hot solvent in which it is soluble (e.g., toluene (B28343) or isopropyl alcohol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified product under vacuum at a moderate temperature (e.g., 50°C).
Preparative HPLC Purification
For applications requiring the highest purity, preparative reversed-phase HPLC is the method of choice.
| Parameter | Recommended Conditions |
| Column | C18 stationary phase |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B |
| Detection | UV at 214 nm and 254 nm |
| Fraction Collection | Based on the elution profile of the target compound |
After purification, the fractions containing the pure product are pooled and lyophilized to obtain the final, highly pure Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
Applications in Research and Drug Development
The primary application of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is in quantitative proteomics using the SILAC methodology.[5]
SILAC Experimental Workflow
The following diagram illustrates a typical SILAC workflow for quantitative proteomics.
Caption: A generalized workflow for a SILAC experiment.
In a SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid, in this case, lysine.[5] The "light" population is grown in a medium containing natural abundance lysine, while the "heavy" population is grown in a medium containing L-Lysine-¹³C₆,¹⁵N₂. Over several cell divisions, the heavy isotope is incorporated into all newly synthesized proteins. After experimental treatment, the cell populations are combined, and the proteins are extracted and digested. The resulting peptides are then analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the accurate relative quantification of protein abundance between the two samples.
Conclusion
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a vital tool for researchers in the life sciences and drug development. Its synthesis, while requiring careful control of protecting group chemistry, yields a high-purity product that enables precise and reliable quantitative proteomic analysis. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, purification, and application of this essential isotopically labeled amino acid.
References
- 1. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Lysine-α-ð-Fmoc, ε-ð-ð¡-Boc (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-4754-H-1 [isotope.com]
- 3. chempep.com [chempep.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a specialized, isotopically labeled amino acid derivative that is indispensable for advanced biochemical studies, particularly in quantitative proteomics, peptide synthesis, and structural biology.[1] This heavy-isotope labeled lysine (B10760008) incorporates six Carbon-13 and two Nitrogen-15 atoms, creating a distinct mass shift that is crucial for mass spectrometry-based applications.[1][2] Its utility is further enhanced by two critical protecting groups: the base-labile Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group for solid-phase peptide synthesis (SPPS) and the acid-labile Nε-Boc (tert-butyloxycarbonyl) group on the side chain to prevent unwanted reactions.[1][3]
This guide provides an in-depth overview of its commercial availability, technical specifications, and core applications, complete with experimental methodologies and workflow visualizations.
Commercial Suppliers
A variety of chemical and life science companies supply Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ for research purposes. The following table summarizes prominent vendors.
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A leading supplier providing detailed product specifications and documentation.[2] |
| ChemPep, Inc. | --INVALID-LINK-- | Specializes in peptides and amino acid derivatives.[1][4] |
| MedchemExpress | --INVALID-LINK-- | Provides this compound for research use, often with high purity.[5] |
| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- | Specializes in stable isotope-labeled compounds for research.[6] |
| Anaspec | --INVALID-LINK-- | Offers a range of reagents for peptide synthesis.[7] |
| BLDpharm | --INVALID-LINK-- | Supplies a wide array of chemical reagents for research and development.[8] |
Technical Data Summary
The key properties of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ are critical for its successful application in sensitive analytical techniques. High chemical and isotopic purity are paramount for accurate quantification.[1]
| Property | Value | Source(s) |
| CAS Number | 850080-89-6 | [1][2][4][5][6][8] |
| Molecular Formula | C₂₀(¹³C)₆H₃₂(¹⁵N)₂O₆ | [1][8] |
| Molecular Weight | ~476.48 g/mol | [2][8] |
| Mass Shift | M+8 | [2] |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [2] |
| Chemical Purity (Assay) | ≥97% | [2][5] |
| Appearance | Solid / White Powder | [2] |
| Melting Point | 130-135 °C | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][8] |
Core Applications and Experimental Protocols
The primary application of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is as a building block in the synthesis of isotopically labeled peptides for quantitative proteomics and other advanced research areas.[1][3]
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful mass spectrometry-based technique for the accurate quantification of protein abundance between different cell populations. One population is grown in media containing a "light" amino acid (e.g., normal lysine), while the other is grown in media with a "heavy" isotopically labeled version, such as Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂. When the cell lysates are combined and analyzed, the mass difference allows for the precise relative quantification of thousands of proteins.[1]
Caption: Workflow for a SILAC quantitative proteomics experiment.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a key reagent for Fmoc-based SPPS, a method widely used for its efficiency and mild reaction conditions.[3] The dual protection strategy is crucial: the Fmoc group is stable to acid but removed by a mild base (piperidine) to allow for chain elongation, while the Boc group on the lysine side chain is stable to base but removed during the final cleavage from the solid support using a strong acid (TFA).[3]
Detailed Methodology for a Single Coupling Cycle:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid.
-
Fmoc Deprotection:
-
Swell the resin in a suitable solvent like Dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Nα-Fmoc group from the resin-bound amino acid.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ (typically 3-5 equivalents) and an activating agent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add a base, such as Diisopropylethylamine (DIPEA), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: After coupling, wash the resin extensively with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage & Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). This step removes the Nε-Boc protecting group from the lysine side chain and cleaves the completed peptide from the resin.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.
-
Caption: General workflow of a single Fmoc-SPPS coupling cycle.
Other Advanced Applications
-
Structural Biology (NMR): The incorporation of ¹³C and ¹⁵N labels is highly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies, as it enhances signal dispersion and simplifies spectral analysis of peptide and protein structures.[1]
-
Metabolic Studies: When introduced into biological systems, peptides containing this labeled lysine can be used to trace metabolic pathways and identify metabolites.[1]
-
Pharmaceutical Development: Isotopic labels are used to track the pharmacokinetics of peptide-based drugs and to aid in the identification of their metabolic breakdown products.[1][5] This compound is also used in the synthesis of peptide-drug conjugates and peptides for diagnostic assays.[3]
References
- 1. chempep.com [chempep.com]
- 2. Fmoc-Lys(Boc)-OH-13C6,15N2 98 atom % 15N, 98 atom % 13C, 97% (CP) | 850080-89-6 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Lys(Boc)-OH-13C6,15N2 CAS#: 850080-89-6 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Lysine-α-ð-Fmoc, ε-ð-ð¡-Boc (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-4754-H-0.1 [isotope.com]
- 7. Fmoc-Lys(Boc)-OH (U-13C6, U-15N2) - 0.1 g [anaspec.com]
- 8. 850080-89-6|N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine-13C6-15N2|BLD Pharm [bldpharm.com]
A Technical Guide to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂: Pricing, Availability, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the pricing, availability, and critical applications of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂. This isotopically labeled amino acid is an indispensable tool in modern proteomics, structural biology, and drug development. This document details experimental protocols for its use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Solid-Phase Peptide Synthesis (SPPS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it includes troubleshooting guidance for common experimental challenges and visual workflows to facilitate understanding and implementation.
Commercial Availability and Pricing
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is available from several specialized chemical suppliers. The price is subject to change and often depends on the quantity purchased and the supplier. Researchers are advised to request quotes from multiple vendors to ensure competitive pricing.
| Supplier | Catalog Number (Example) | Available Quantities | Price (USD) - Illustrative | Geographic Availability (Example) |
| Sigma-Aldrich (Merck) | 653632 | 1 g | $5,950.00 | North America, Europe |
| Cambridge Isotope Laboratories, Inc. | CNLM-4754-H-0.1 | 100 mg, 1 g | $2,086.00 (100mg) | North America, Europe |
| ChemPep Inc. | 181221 | 100 mg, 500 mg, 1 g | Please Inquire | North America |
| MedChemExpress | HY-79128S1 | 5 mg, 10 mg, 50 mg, 100 mg | Please Inquire | North America, Europe |
| Anaspec | AS-61411-01 | 100 mg | In production | North America, Europe |
| Cenmed | Varies | Varies | Please Inquire | North America |
| Ambeed | A2001787 | Varies | Please Inquire | North America |
| Scintila | HY-79128S1 | 5 mg | Please Inquire | Europe |
| Oakwood Chemical | M03419 | 1 g, 5 g | $11.00 (unlabeled) | North America |
Note: Prices are for illustrative purposes only and were retrieved from publicly available information. Please contact the suppliers directly for current pricing and availability. Some suppliers may offer bulk discounts.
Technical Specifications
-
Chemical Formula: C₂₀¹³C₆H₃₂¹⁵N₂O₆
-
Molecular Weight: Approximately 476.5 g/mol
-
Isotopic Purity: Typically ≥98% for both ¹³C and ¹⁵N
-
Chemical Purity: Generally ≥97%
-
Appearance: White to off-white solid
-
Storage: 2-8°C, protected from light and moisture
Experimental Protocols
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ serves as a precursor for the "heavy" lysine (B10760008) used in these experiments.
-
Cell Culture Medium Preparation:
-
Prepare SILAC-specific cell culture medium that is deficient in L-lysine.
-
Supplement the "heavy" medium with Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ at a concentration appropriate for the cell line (e.g., 50 mg/L). Note: The Fmoc and Boc protecting groups are cleaved during metabolic processing by the cells.
-
Prepare a parallel "light" medium supplemented with unlabeled L-lysine at the same concentration.
-
Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
-
Cell Adaptation and Labeling:
-
Culture the cells in the "heavy" and "light" media for at least five to six cell doublings to ensure complete incorporation of the labeled and unlabeled lysine, respectively.[1]
-
Monitor the incorporation efficiency by mass spectrometry analysis of a small cell sample.
-
-
Experimental Treatment:
-
Once labeling is complete, treat the "heavy" or "light" cell population with the experimental stimulus, while the other population serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Pooling and Protein Digestion:
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Perform in-solution or in-gel digestion of the protein mixture using a protease such as trypsin or Lys-C. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a single lysine or arginine, and thus a single isotopic label.[2]
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Use specialized software (e.g., MaxQuant) to identify and quantify the peptide pairs, which will exhibit a characteristic mass shift corresponding to the isotopic label. The ratio of the peak intensities of the "heavy" and "light" peptides reflects the relative abundance of the protein in the two samples.
-
-
Incomplete Labeling: Ensure a sufficient number of cell doublings in the SILAC medium. Verify the absence of unlabeled amino acids in the dialyzed serum.[3][4]
-
Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline, which can complicate quantification. This can be addressed by using proline in the medium or by using specific software settings during data analysis.[1][4]
-
Contamination: Use sterile techniques and dedicated reagents to avoid contamination from external proteins, such as keratins.[5]
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is directly used as a building block in Fmoc-based SPPS to generate isotopically labeled peptides for use as internal standards in quantitative mass spectrometry or for structural studies.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30 minutes.[6][7]
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF for 15-30 minutes.[8]
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ (or any other Fmoc-protected amino acid) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).[6]
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.[8]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test, which detects free primary amines.[9]
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the labeled lysine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water and triisopropylsilane (B1312306) (TIS).[8]
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the isotopically labeled peptide by mass spectrometry.
-
-
Incomplete Coupling: Can be caused by steric hindrance or aggregation of the peptide chain. Strategies to overcome this include double coupling, using stronger coupling reagents, or incorporating pseudoprolines.[6]
-
Aspartimide Formation: A common side reaction involving aspartic acid residues that can be minimized by using specific protecting groups or modified coupling conditions.[10][11]
-
Racemization: Can occur during the activation step. The use of additives like ethyl cyanohydroxyiminoacetate (Oxyma) can suppress racemization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopically labeled peptides synthesized using Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ are valuable for NMR-based structural studies. The ¹³C and ¹⁵N labels provide additional NMR-active nuclei that can be used to resolve spectral overlap and determine the three-dimensional structure of the peptide.
-
Peptide Purity: Ensure the purified labeled peptide is of high purity (>95%) as impurities can interfere with the NMR spectra.
-
Sample Concentration: Dissolve the peptide in a suitable NMR buffer to a concentration of 1-5 mM. Higher concentrations generally lead to better signal-to-noise ratios.[12]
-
Buffer Conditions: The buffer should be chosen to maintain the stability and solubility of the peptide. A common buffer is 90% H₂O/10% D₂O, containing a buffering agent (e.g., phosphate (B84403) buffer) at a pH where the peptide is stable (typically pH 4.0-7.0).[13]
-
Additives: Consider adding a chemical shift reference (e.g., DSS or TSP) and a reducing agent (e.g., DTT or TCEP) if the peptide contains cysteine residues.[13]
-
NMR Tube: Use high-quality NMR tubes to ensure good spectral resolution.
Mandatory Visualizations
SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC experiment.
mTOR Signaling Pathway in a SILAC Context
Caption: A simplified mTOR signaling pathway highlighting the role of amino acids.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. kilobio.com [kilobio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr-bio.com [nmr-bio.com]
- 13. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled peptides are indispensable tools in modern biomedical research, enabling precise quantification in proteomic studies, detailed structural analysis via nuclear magnetic resonance (NMR), and elucidation of metabolic pathways.[1][] Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a critical building block for the synthesis of such peptides. In this molecule, the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the ε-amino group of the lysine (B10760008) side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[3] The lysine backbone is uniformly labeled with six ¹³C atoms and two ¹⁵N atoms, providing a distinct mass shift for mass spectrometry-based applications without altering the chemical properties of the amino acid.[1][3]
These application notes provide a detailed protocol for the incorporation of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ into synthetic peptides using manual or automated solid-phase peptide synthesis (SPPS).
Key Applications
-
Quantitative Proteomics: Isotopically labeled peptides serve as internal standards for the accurate quantification of proteins and their post-translational modifications (PTMs) in complex biological samples.[1][3]
-
Structural Biology: Peptides containing ¹³C and ¹⁵N labels are used in NMR spectroscopy to study peptide and protein structures and dynamics.[][3]
-
Metabolic Studies: Labeled peptides can be used to trace the metabolic fate of peptides and proteins in vivo and in vitro.[3]
-
Drug Development: Stable isotope labeling aids in pharmacokinetic and pharmacodynamic studies of peptide-based drug candidates.[4]
Experimental Protocols
The following is a generalized protocol for manual Fmoc-based SPPS. Adjustments may be necessary depending on the specific peptide sequence, the scale of the synthesis, and the resin used. High purity of the labeled amino acid is crucial for accurate quantification in subsequent experiments.[1]
Materials and Reagents
| Reagent | Recommended Concentration/Amount |
| Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ | 2-5 equivalents (relative to resin loading) |
| Other Fmoc-amino acids | 2-5 equivalents |
| Rink Amide Resin (or other suitable resin) | 0.1 - 1.0 mmol/g loading capacity |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Reagent grade |
| Piperidine (B6355638) | Reagent grade |
| Coupling Reagent (e.g., HBTU/HATU) | 1.9 - 4.5 equivalents |
| Base (e.g., DIPEA/NMM) | 2 - 4.5 equivalents |
| Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) | ~10 mL per 100 mg of resin |
| Diethyl ether (cold) | Reagent grade |
Protocol Steps
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂):
-
In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ (2-5 eq.), a coupling reagent (e.g., HBTU, 1.9-4.5 eq.), and a base (e.g., DIPEA, 2-4.5 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For labeled amino acids, a slightly longer coupling time may be employed to ensure high coupling efficiency.[5]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | The choice of resin and its loading capacity depends on the desired scale of the synthesis and the length of the peptide. |
| Amino Acid Excess | 2 - 5 equivalents | A higher excess of the expensive labeled amino acid can be used to drive the coupling reaction to completion, but this increases the cost. A 2-fold excess is often sufficient.[6] |
| Coupling Reagent | 1.9 - 4.5 equivalents | Common coupling reagents include HBTU, HATU, and DIC/Oxyma. |
| Base | 2 - 4.5 equivalents | DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) are commonly used. |
| Coupling Time | 1 - 2 hours | May be extended for labeled amino acids or sterically hindered couplings.[5] Monitoring with the Kaiser test is recommended. |
| Deprotection Time | 2 x 10-15 minutes | Two treatments with 20% piperidine in DMF are standard to ensure complete Fmoc removal. |
| Cleavage Time | 2 - 3 hours | The duration depends on the specific peptide sequence and the side-chain protecting groups used. |
| Expected Purity (Crude) | 50 - 80% | Highly dependent on the peptide sequence and the success of each coupling and deprotection step. |
| Final Yield (Purified) | 10 - 40% | Varies significantly based on the length and sequence of the peptide, as well as the efficiency of the purification process. |
Visualizations
SPPS Workflow
References
- 1. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporating Heavy-Labeled Lysine in Quantitative Proteomics
Topic: Utilizing Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and L-Lysine-¹³C₆,¹⁵N₂ in Mass Spectrometry-Based Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Two Molecules, Two Powerful Applications
Stable isotope labeling is a cornerstone of quantitative proteomics, enabling precise measurement of protein abundance. This document details the applications of two related but distinct molecules: L-Lysine-¹³C₆,¹⁵N₂ for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and its protected counterpart, Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, for the synthesis of internal standards.
-
L-Lysine-¹³C₆,¹⁵N₂ in SILAC: This "heavy" amino acid is metabolically incorporated into proteins in vivo.[1][2] Cells grown in media containing this labeled lysine (B10760008) synthesize proteins that are heavier than those from cells grown in normal "light" media.[3][4][5] This mass difference allows for direct comparison and relative quantification of thousands of proteins from different cell populations in a single mass spectrometry (MS) run.[1][2]
-
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in Peptide Synthesis: This is a protected form of the heavy-labeled lysine, designed for use as a building block in solid-phase peptide synthesis (SPPS).[6][7] The Fmoc and Boc protecting groups prevent unwanted chemical reactions during peptide synthesis.[6] The resulting synthetic heavy peptide is chemically identical to its light counterpart and can be spiked into a sample as a precise internal standard for absolute quantification of a specific target peptide/protein.[8]
Understanding the distinction between these two reagents is critical for designing robust quantitative proteomics experiments.
Application I: SILAC using L-Lysine-¹³C₆,¹⁵N₂
SILAC is a powerful technique for in-vivo metabolic labeling to compare proteomes across different experimental conditions.[3][5] The use of L-Lysine-¹³C₆,¹⁵N₂ is particularly advantageous due to the large and distinct mass shift it imparts.
Quantitative Data Summary
The key to successful SILAC is the efficient incorporation of the heavy amino acid and the resulting mass shift that enables quantification. L-Lysine-¹³C₆,¹⁵N₂ offers a clear mass difference for easy detection.
| Parameter | Value | Description | Reference |
| Isotopic Composition | ¹³C₆, ¹⁵N₂ | Six Carbon-13 and two Nitrogen-15 isotopes replace their lighter counterparts. | [9] |
| Mass Shift | +8 Da | Each ¹³C₆,¹⁵N₂-Lysine residue adds 8 Daltons to the peptide's mass compared to the natural lysine. | [10][11][12] |
| Typical Isotopic Purity | >99% | High purity ensures minimal isotopic overlap between light and heavy peaks. | [10] |
| Recommended Labeling Time | >5 cell doublings | To ensure near-complete (>97%) incorporation of the heavy amino acid into the proteome. | [13] |
| Labeling Efficiency | >97% | High incorporation is crucial for accurate quantification and to minimize ratio distortion. | [13][14] |
Experimental Workflow and Signaling Pathway
The general workflow for a 2-plex SILAC experiment involves culturing two cell populations, one in "light" medium and the other in "heavy" medium, before combining them for analysis.
Detailed Protocol for a SILAC Experiment
This protocol outlines a standard procedure for a two-condition SILAC experiment using L-Lysine-¹³C₆,¹⁵N₂.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Lysine (unlabeled) and L-Arginine.
-
"Heavy" L-Lysine-¹³C₆,¹⁵N₂ (e.g., L-Lysine-2HCl, ¹³C₆, ¹⁵N₂) and "Heavy" L-Arginine (e.g., L-Arginine-HCl, ¹³C₆, ¹⁵N₄) for comprehensive labeling with trypsin digestion.[1][15]
-
Cell line of interest.
-
Standard cell culture reagents and equipment.
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Trypsin (proteomics grade).
-
LC-MS/MS system.
Procedure:
-
Media Preparation:
-
Prepare "Light" and "Heavy" SILAC media. Reconstitute the lysine- and arginine-deficient medium according to the manufacturer's instructions.
-
Supplement both media with 10% dFBS.
-
To the "Light" medium, add unlabeled L-Lysine and L-Arginine to their normal final concentrations.
-
To the "Heavy" medium, add L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆,¹⁵N₄ to the same final concentrations.
-
-
Cell Culture and Labeling:
-
Split the cell line into two populations.
-
Culture one population in the "Light" medium and the other in the "Heavy" medium.
-
Passage the cells for at least 5-6 doublings to ensure >97% incorporation of the heavy amino acids.[13]
-
Verification (Optional but Recommended): After 5 doublings, harvest a small number of "heavy" cells, extract proteins, digest with trypsin, and analyze by MS to confirm labeling efficiency.[16]
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) while the other serves as a control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations separately.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay).
-
-
Sample Mixing and Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg + 50 µg).[4]
-
Perform in-solution or in-gel digestion. For in-solution digestion:
-
Reduce disulfide bonds (e.g., with DTT).
-
Alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins overnight with sequencing-grade trypsin.
-
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides on a high-resolution mass spectrometer (e.g., Orbitrap). The instrument will detect pairs of peptides (light and heavy) that are chemically identical but differ in mass by 8 Da (for singly lysine-containing peptides).[15]
-
-
Data Analysis:
-
Use software such as MaxQuant to process the raw MS data.[17]
-
The software will identify peptide pairs, calculate the heavy-to-light (H/L) intensity ratios, and infer the relative abundance of the parent proteins.
-
Application II: Peptide Synthesis with Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
This protected amino acid is not for metabolic labeling but is a key reagent for synthesizing isotopically labeled peptides. These peptides serve as high-purity internal standards for targeted mass spectrometry, enabling absolute quantification of specific proteins.
Workflow for using Synthetic Peptides as Standards
This workflow is distinct from SILAC and is often used in targeted proteomics methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
Protocol: Solid-Phase Peptide Synthesis (SPPS) - General Steps
This section provides a conceptual overview of the steps where Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ would be incorporated. The execution of SPPS requires specialized equipment and expertise.
Objective: To synthesize a peptide containing a ¹³C₆,¹⁵N₂-labeled lysine residue.
-
Resin Preparation: Start with a solid support resin suitable for peptide synthesis.
-
First Amino Acid Coupling: Attach the C-terminal amino acid of your target peptide to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Coupling Cycle (Iterative):
-
For each subsequent amino acid in the sequence, activate its carboxyl group and couple it to the free N-terminus of the growing peptide chain.
-
Incorporation of the Heavy Lysine: When the sequence calls for a lysine residue, use the Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ solution for the coupling step. The Boc group protects the lysine's side chain (ε-amino group).[6]
-
-
Final Deprotection: Once the full peptide sequence is assembled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Use a cleavage cocktail (e.g., containing trifluoroacetic acid) to cleave the completed peptide from the resin and remove all side-chain protecting groups, including the Boc group from the heavy lysine.
-
Purification and Validation: Purify the crude heavy peptide, typically by reverse-phase HPLC. Confirm its identity and purity via mass spectrometry.
The purified, heavy-labeled peptide is now ready to be accurately quantified and used as an internal standard for MS-based experiments.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. L-Lysine-α-ð-Fmoc, ε-ð-ð¡-Boc (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-4754-H-0.1 [isotope.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. eurisotop.com [eurisotop.com]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Peptides in Human Plasma Using a Stable Isotope-Labeled Internal Standard with LC-MS
Abstract
This application note details a robust and highly sensitive method for the quantification of a target peptide in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). To ensure the highest accuracy and precision, a stable isotope-labeled version of a lysine-containing peptide, synthesized using Fmoc-L-Lys(Boc)-OH-13C6,15N2, was employed as an internal standard (IS). This method demonstrates excellent linearity, precision, and accuracy, making it suitable for regulated bioanalytical studies in drug development and clinical research. The detailed protocols for sample preparation, LC-MS analysis, and data processing are provided.
Introduction
The quantification of peptides in biological matrices is crucial for pharmacokinetic studies, biomarker validation, and clinical diagnostics. LC-MS has become the gold standard for such analyses due to its high selectivity and sensitivity. A significant challenge in quantitative bioanalysis is mitigating variability introduced during sample preparation and analysis, including extraction inconsistencies and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but mass-shifted is the most effective strategy to compensate for these variations.[1][2] An ideal SIL-IS co-elutes with the analyte and experiences similar ionization efficiency, thereby providing reliable normalization.
This application note describes the use of a custom-synthesized peptide internal standard incorporating 13C and 15N isotopes via Fmoc-L-Lys(Boc)-OH-13C6,15N2. This labeled amino acid provides a distinct mass shift, enabling the differentiation of the analyte and the IS by the mass spectrometer while maintaining identical physicochemical properties.[3][4] The workflow encompasses protein precipitation for sample cleanup, followed by reversed-phase LC separation and detection by tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Analyte Peptide: Synthetic peptide of interest (e.g., in plasma)
-
Internal Standard (IS): Analyte peptide synthesized with Fmoc-L-Lys(Boc)-OH-13C6,15N2 (custom synthesis)
-
Human Plasma (K2EDTA): Sourced from a certified vendor
-
Acetonitrile (ACN): LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Water: Ultrapure, LC-MS grade
-
Trichloroacetic Acid (TCA): ACS grade
-
Ammonium Bicarbonate: LC-MS grade
-
Dithiothreitol (DTT):
-
Iodoacetamide (IAA):
-
Trypsin: Sequencing grade
Sample Preparation
-
Thawing and Spiking: Thaw human plasma samples on ice. Spike 100 µL of plasma with 10 µL of the SIL-IS solution (at a concentration appropriate for the expected analyte range). For the calibration curve, spike blank plasma with known concentrations of the analyte peptide standard.
-
Protein Precipitation: Add 300 µL of cold ACN containing 1% FA to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (0.1% FA in water). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Method
-
LC System: High-performance liquid chromatography (HPLC) system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-60% B
-
8-8.1 min: 60-95% B
-
8.1-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Transitions for the analyte and the SIL-IS were optimized by direct infusion.
Data Presentation
The method was validated for linearity, limit of quantification (LLOQ), precision, and accuracy. The results are summarized in the tables below.
Table 1: Calibration Curve for Analyte Peptide in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 0.5 | 0.012 ± 0.001 | 102.3 |
| 1 | 0.025 ± 0.002 | 98.7 |
| 5 | 0.128 ± 0.009 | 101.5 |
| 10 | 0.255 ± 0.015 | 99.8 |
| 50 | 1.27 ± 0.07 | 100.9 |
| 100 | 2.53 ± 0.11 | 101.2 |
| 500 | 12.6 ± 0.5 | 99.4 |
| 1000 | 25.1 ± 1.2 | 98.9 |
| Linearity (r²) | 0.9992 | |
| LLOQ | 0.5 ng/mL |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 0.51 | 8.2 | 102.0 | 0.52 | 9.5 | 104.0 |
| Low | 1.5 | 1.48 | 6.5 | 98.7 | 1.53 | 7.8 | 102.0 |
| Mid | 75 | 76.2 | 4.1 | 101.6 | 74.1 | 5.2 | 98.8 |
| High | 750 | 742.5 | 3.5 | 99.0 | 759.0 | 4.8 | 101.2 |
Visualizations
Caption: Experimental workflow for peptide quantification.
Caption: Logical flow of internal standard-based quantification.
Conclusion
The use of a stable isotope-labeled internal standard, synthesized with Fmoc-L-Lys(Boc)-OH-13C6,15N2, provides a highly reliable method for the quantification of peptides in human plasma by LC-MS. The presented workflow is straightforward and yields excellent linearity, precision, and accuracy, meeting the stringent requirements for bioanalytical method validation. This approach is broadly applicable to other peptides and biological matrices, offering a robust solution for quantitative proteomics and metabolic research.
References
Absolute Quantification of Peptides Using Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification (AQUA) is a powerful mass spectrometry-based technique used to determine the precise amount of a specific protein or post-translationally modified peptide in a complex biological sample.[1][2][3] This method relies on the use of a synthetic, stable isotope-labeled peptide, known as an AQUA peptide, as an internal standard. This document provides detailed application notes and protocols for the use of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in the synthesis of AQUA peptides for absolute quantification experiments.
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a protected amino acid where the lysine (B10760008) side chain is uniformly labeled with six ¹³C atoms and two ¹⁵N atoms. This isotopic labeling results in a defined mass shift without altering the chemical properties of the resulting peptide, making it an ideal component for generating internal standards for AQUA analysis.[4]
Principle of the AQUA Method
The AQUA method is based on the principle of isotope dilution mass spectrometry. A known amount of a heavy-isotope labeled synthetic peptide (the AQUA peptide) that is chemically identical to a target peptide of interest is spiked into a biological sample.[5][6] The native "light" peptide and the synthetic "heavy" AQUA peptide are co-purified and analyzed by mass spectrometry. Because they have nearly identical physicochemical properties, they exhibit similar ionization efficiency and fragmentation patterns.[3] By comparing the signal intensities of the light and heavy peptides, the absolute quantity of the native peptide, and thus the corresponding protein, can be determined with high accuracy and precision.[2]
Applications of AQUA with Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
The use of lysine labeled with ¹³C₆ and ¹⁵N₂ is particularly advantageous for tryptic digests, as trypsin cleaves C-terminal to lysine and arginine residues. This ensures that the isotopic label is incorporated into a tryptic peptide, which is the most common type of peptide analyzed in bottom-up proteomics.
Key Applications Include:
-
Absolute Protein Quantification: Determine the exact copy number of a protein per cell or the absolute concentration in a biological fluid.
-
Quantification of Post-Translational Modifications (PTMs): Measure the stoichiometry of PTMs such as phosphorylation, ubiquitination, methylation, and acetylation.[3][5]
-
Biomarker Validation: Accurately quantify potential protein biomarkers in clinical samples.
-
Drug Discovery and Development: Assess target engagement and pharmacodynamic responses to therapeutic interventions.
-
Systems Biology: Provide quantitative data for building and refining mathematical models of biological pathways.
Experimental Workflow for AQUA
The AQUA workflow can be divided into two main stages: Assay Development and Sample Analysis.
Caption: A high-level overview of the AQUA experimental workflow.
Detailed Protocols
Protocol 1: AQUA Peptide Synthesis
This protocol outlines the solid-phase peptide synthesis (SPPS) of an AQUA peptide using Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
Materials:
-
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
-
Other required Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the desired Fmoc-amino acid (including Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ at the appropriate position) in DMF.
-
Add HBTU and DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Cleave the peptide from the resin and remove side-chain protecting groups by incubating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether and centrifuge to pellet.
-
Purification: Purify the peptide using reverse-phase HPLC.
-
Quantification: Accurately determine the concentration of the purified AQUA peptide by amino acid analysis.
Protocol 2: Absolute Quantification of a Target Protein
This protocol describes the use of a synthesized AQUA peptide to quantify a target protein in a cell lysate.
Materials:
-
Purified and quantified AQUA peptide
-
Cell lysate containing the protein of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution Orbitrap mass spectrometer)
Procedure:
-
Cell Lysis: Lyse cells in lysis buffer on ice. Quantify the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Spike-in of AQUA Peptide: Add a known amount of the AQUA peptide to a specific amount of cell lysate. The amount of AQUA peptide should be roughly equimolar to the estimated amount of the target native peptide.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a pre-developed Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer, or a Parallel Reaction Monitoring (PRM) method on a high-resolution instrument.
-
The method should be optimized to monitor specific precursor-to-fragment ion transitions for both the light (native) and heavy (AQUA) peptides.
-
-
Data Analysis:
-
Integrate the peak areas of the selected transitions for both the light and heavy peptides.
-
Calculate the amount of the native peptide using the following equation: Amount of Native Peptide = (Peak Area of Light Peptide / Peak Area of Heavy Peptide) * Known Amount of Heavy Peptide
-
Case Study: Quantification of Cell Cycle-Dependent Phosphorylation of Human Separase
The AQUA methodology was famously used to quantify the phosphorylation of human separase at serine 1126, a key event in the regulation of the metaphase-to-anaphase transition.[2]
Signaling Pathway of Separase Regulation
Caption: Simplified signaling pathway of separase regulation during mitosis.
Quantitative Data
The following tables summarize the quantitative data obtained from the AQUA-based analysis of separase phosphorylation.
Table 1: Absolute Quantification of Sir2 and Sir4 Proteins in Yeast [2]
| Protein | Amount of AQUA Peptide Added (fmol) | Calculated Copies per Cell |
| Sir2 | 150 | 1,750 |
| Sir4 | 150 | 1,150 |
Table 2: Cell Cycle-Dependent Phosphorylation of Separase at Ser-1126 in HeLa Cells [2]
| Cell Cycle Stage (Time after Nocodazole Release) | % Phosphorylation of Separase at S1126 |
| Metaphase (0 hr) | >98% |
| Anaphase (2 hr) | 34% |
| G1 (4 hr) | <5% |
Conclusion
The AQUA method, utilizing custom-synthesized peptides incorporating Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, provides a robust and accurate platform for the absolute quantification of proteins and their post-translational modifications. The detailed protocols and the case study presented here demonstrate the power and versatility of this technique for researchers, scientists, and drug development professionals seeking to obtain precise quantitative data from complex biological systems.
References
- 1. The absolute quantification strategy: application to phosphorylation profiling of human separase serine 1126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secured cutting: controlling separase at the metaphase to anaphase transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Absolute Quantification Strategy | Springer Nature Experiments [experiments.springernature.com]
- 6. scilit.com [scilit.com]
Application Note & Protocol: A Step-by-Step Guide to Fmoc Deprotection in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most widely used temporary protecting group for the α-amino function of amino acids in modern solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its stability under acidic and neutral conditions and its lability to mild basic conditions, which preserves the integrity of acid-labile side-chain protecting groups and the resin linker.[1] The selective removal of the Fmoc group, known as Fmoc deprotection, is a critical and repeated step in the elongation of the peptide chain.[3][4] An efficient and complete deprotection is crucial to ensure a high yield and purity of the final peptide product.[5][6] This document provides a detailed overview of the mechanism, reagents, and a step-by-step protocol for Fmoc deprotection.
Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[5][7] This is a two-step process:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[5][8]
-
β-Elimination: This abstraction leads to the formation of a β-elimination product, yielding a highly reactive electrophile called dibenzofulvene (DBF) and releasing the free amine of the peptide chain.[7][8]
-
Scavenging: The secondary amine used as the base immediately traps the reactive DBF intermediate to form a stable adduct, which prevents the DBF from reacting with the newly deprotected peptide amine.[7][8]
References
- 1. genscript.com [genscript.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc Deprotection Methods for Lysine Side Chains
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis for the protection of the ε-amino group of lysine (B10760008). Its widespread use stems from its stability under various conditions, including the basic conditions used for Fmoc-deprotection, and its clean, acid-labile removal.[1][2][3] The selective removal of the Boc group from the lysine side chain is a critical step that enables site-specific modifications, such as branching, cyclization, or the attachment of labels and payloads.[1][4]
This document provides a comprehensive overview of common and alternative methods for the deprotection of Boc-protected lysine side chains, complete with detailed protocols and comparative data to guide researchers in selecting the optimal strategy for their specific synthetic needs.
Overview of Deprotection Methods
The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other protecting groups on the peptide. The primary consideration is orthogonality—the ability to remove one protecting group without affecting others.[1][5] Methods can be broadly categorized into acidic and non-acidic (mild) conditions.
-
Acidic Deprotection: This is the most common approach, utilizing strong acids to cleave the tert-butyl carbamate. Trifluoroacetic acid (TFA) is the reagent of choice.[6][]
-
Mild and Non-Acidic Deprotection: In cases where the peptide is sensitive to strong acids, alternative methods have been developed. These include Lewis acid-mediated, thermal, and chemoenzymatic approaches that offer greater functional group tolerance.[8][9][10]
Data Presentation: Comparison of Boc Deprotection Methods
The following table summarizes various methods for Boc deprotection of lysine side chains, providing key quantitative parameters for easy comparison.
| Method | Reagents & Solvent | Temperature | Time | Key Features & Notes | Citation(s) |
| Standard TFA | 20-50% TFA in Dichloromethane (DCM) | Room Temp. | 30 - 120 min | Most common method; efficient and reliable. Scavengers (e.g., water, anisole) are often added. | [11][12] |
| Concentrated TFA | 95% TFA, with scavengers (e.g., 2.5% H₂O, 2.5% TIS) | Room Temp. | 60 - 180 min | Used for simultaneous deprotection and cleavage from acid-sensitive resins. | [1][6] |
| Rapid High-Temp | 2 equiv. TFA in an ionic liquid (e.g., TTP-NTf₂) | 100 - 130 °C | 7 - 10 min | Very rapid deprotection; requires thermally stable substrates and specialized solvent. | |
| Microwave-Assisted | 5 equiv. TFA in DCM | 60 °C | 30 min | Accelerated deprotection suitable for high-throughput synthesis. | [12] |
| Lewis Acid-Mediated | ZnCl₂ in DCM | 40 °C | 3 hours | Mild, non-protic acid conditions; useful for acid-sensitive substrates. | [8][13] |
| TMSI-Mediated | Trimethylsilyl iodide (TMSI) in DCM | Room Temp. | Varies | Considered a pH-neutral method for deprotection. | [14][15] |
| Chemoenzymatic (Aboc) | 1 mM NaIO₄ in Na Borate (B1201080) Buffer (pH 8.5), then Tris Buffer | Room Temp. | > 10 min | Biocompatible; for deprotection on folded proteins. Requires a specialized "Aboc" protecting group. | [9][16] |
| Chemoenzymatic (Abac) | 20 mM Pyridoxal 5′-phosphate (PLP) in Na Phosphate Buffer (pH 6.0) | Room Temp. | ~ 24 hours | Orthogonal to the Aboc group; for deprotection on folded proteins. Requires a specialized "Abac" group. | [9][16] |
Mandatory Visualizations
Caption: Figure 1: General experimental workflow for the deprotection of a Boc-protected lysine residue.
Caption: Figure 2: Logic diagram illustrating the principle of orthogonal deprotection of Fmoc and Boc groups.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is suitable for most standard peptides where other protecting groups are stable to moderately acidic conditions.[11]
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
5% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution[11]
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected lysine substrate (e.g., 1.0 g) in DCM (10 mL) in a round-bottom flask.
-
To the stirring solution, add an equal volume of TFA (10 mL) for a final 1:1 mixture (50% TFA). For substrates sensitive to high acid concentrations, a 20-25% TFA/DCM solution can be used.[14]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if necessary.
-
Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Dissolve the oily residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a 5% Na₂CO₃ solution until the pH of the aqueous layer is basic (pH 8-9) to neutralize any remaining TFA.[11]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Mild Lewis Acid-Mediated Boc Deprotection
This protocol is an alternative for substrates containing acid-sensitive functionalities where strong protic acids like TFA must be avoided.[8][17]
Materials:
-
Boc-protected peptide
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Add the Boc-protected peptide (1 equiv.) and anhydrous ZnCl₂ (2-3 equiv.) to a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DCM to the flask.
-
Heat the reaction mixture to 40 °C (or reflux) and stir for 3-6 hours.[17] Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Biocompatible Deprotection of Aboc-Protected Lysine on a Folded Protein
This specialized protocol is designed for the selective deprotection of a lysine analog (protected with an "Aboc" group) on a fully folded protein or ubiquitin chain in an aqueous buffer system.[16]
Materials:
-
Aboc-protected protein
-
Sodium periodate (B1199274) (NaIO₄) solution (e.g., 100 mM stock in water)
-
Sodium borate buffer (200 mM, pH 8.5)
-
Tris buffer (e.g., 50 mM, pH 7.5 or 8.5)
-
Centrifugal filters or dialysis equipment for buffer exchange
Procedure:
-
The purified, folded Aboc-protected protein should be in a suitable buffer (e.g., HEPES, pH 7.5).
-
Add the sodium borate buffer (pH 8.5) to the protein solution.
-
Initiate the deprotection by adding NaIO₄ solution to a final concentration of 1 mM.[16]
-
Incubate the reaction at room temperature for 10-30 minutes. This completes the initial oxidative cleavage.
-
Quench the excess NaIO₄ and facilitate the final β-elimination step by adding Tris buffer.[16]
-
Allow the reaction to proceed for an additional 1-16 hours at room temperature or 37 °C to ensure complete elimination.[16]
-
The final deprotected protein can be purified from the reaction components by dialysis or buffer exchange using centrifugal filters.
-
Confirm complete deprotection by LC-MS analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-l-lys(ns)-oh (1301706-36-4) for sale [vulcanchem.com]
- 6. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 16. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in NMR Studies of Protein Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a stable isotope-labeled amino acid that serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for the elucidation of protein structure, dynamics, and interactions at an atomic level.[1][2][3] The uniform labeling of the lysine (B10760008) side chain with ¹³C and both the backbone and side-chain nitrogens with ¹⁵N allows for a suite of advanced NMR experiments. These experiments are critical for unambiguous resonance assignment, determination of three-dimensional structures, and mapping of interaction interfaces with ligands, other proteins, or nucleic acids.[4][5][6] This document provides detailed application notes and experimental protocols for the effective use of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in protein structure studies.
Applications
The incorporation of ¹³C and ¹⁵N isotopes into lysine residues is particularly advantageous for several reasons:
-
Resonance Assignment: Dual labeling with ¹³C and ¹⁵N is a prerequisite for modern triple-resonance NMR experiments (e.g., HNCA, HNCACB, CBCA(CO)NH).[2][5][6] These experiments create through-bond correlations between backbone atoms, forming the basis for sequential resonance assignment, a critical first step in any protein NMR study.[4][6]
-
Structural Determination: Once resonances are assigned, structural restraints such as Nuclear Overhauser Effects (NOEs) and residual dipolar couplings (RDCs) can be measured to calculate a high-resolution three-dimensional structure of the protein.
-
Interaction Studies: Lysine residues are frequently located on the protein surface and are often involved in protein-protein and protein-ligand interactions. By monitoring the chemical shifts of the labeled lysine residues upon titration with a binding partner (a technique known as Chemical Shift Perturbation or CSP), the interaction interface can be precisely mapped.[7][8][9]
-
Dynamics Studies: The relaxation properties of the ¹⁵N nuclei in the lysine side chains can provide insights into the flexibility and dynamics of these residues on a wide range of timescales, from picoseconds to seconds. This information is crucial for understanding protein function and allostery.[1][10][11]
Experimental Protocols
Incorporation of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ into a Protein
There are two primary methods for incorporating the labeled lysine into a protein of interest: Solid-Phase Peptide Synthesis (SPPS) for smaller proteins and peptides, and recombinant expression in a suitable host system for larger proteins.
a) Solid-Phase Peptide Synthesis (SPPS) Protocol
This method is suitable for peptides and small proteins (typically up to ~50 amino acids).
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a compatible solvent such as N,N-dimethylformamide (DMF).[12]
-
First Amino Acid Coupling: Couple the first C-terminal amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.[13]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂:
-
Dissolve Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and an activating agent (e.g., HBTU, HATU) in DMF.[14]
-
Add an organic base such as N,N-diisopropylethylamine (DIPEA) to the activation mixture.
-
Add the activated labeled amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[14]
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the labeled lysine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[15]
-
Purification: Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
b) Recombinant Protein Expression Protocol (E. coli)
This is the most common method for producing larger isotopically labeled proteins.
-
Clone Gene of Interest: Clone the gene for the protein of interest into a suitable E. coli expression vector (e.g., a pET vector).
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture Growth in Minimal Media:
-
Grow a starter culture in standard rich media (e.g., LB broth).
-
Inoculate a larger volume of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and, for uniform ¹³C labeling, [U-¹³C₆]-glucose as the sole carbon source. To specifically label only lysine residues, an auxotrophic E. coli strain that cannot synthesize lysine can be used, with Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ (or its unprotected form) supplied in the media. However, for triple resonance experiments, uniform labeling is more common.[16]
-
-
Induction of Protein Expression: When the cell culture reaches an appropriate density (OD₆₀₀ of 0.6-0.8), induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Harvest and Lysis: After a period of expression (typically 4-16 hours), harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification: Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
-
Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the NMR lock. Concentrate the protein to a final concentration of 0.1-1 mM.[2]
NMR Spectroscopy for Structure and Interaction Analysis
a) Backbone Resonance Assignment
A standard suite of triple-resonance experiments is used to assign the backbone resonances.
-
Acquire 2D ¹H-¹⁵N HSQC: This is the "fingerprint" spectrum of the protein, with one peak for each backbone amide (except proline). This spectrum is used to assess sample quality and to monitor changes during titrations.[8]
-
Acquire 3D Triple-Resonance Spectra:
-
HNCA & HN(CO)CA: These experiments correlate the amide proton and nitrogen of a residue with its own Cα (HNCA) and the Cα of the preceding residue (HN(CO)CA).
-
HNCACB & CBCA(CO)NH: These experiments provide correlations to both the Cα and Cβ of the same and the preceding residue, which is crucial for distinguishing amino acid types based on their Cβ chemical shifts.[6]
-
HNCO & HN(CA)CO: These experiments link the amide proton and nitrogen to the carbonyl carbon of the preceding residue.
-
-
Data Analysis: The spectra are processed and analyzed using software such as CCPNmr Analysis or CARA. By linking the correlations from these experiments, a sequential walk through the protein backbone can be performed to assign the ¹H, ¹⁵N, ¹³Cα, ¹³Cβ, and ¹³CO chemical shifts for each residue.
b) Chemical Shift Perturbation (CSP) for Interaction Mapping
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the ¹³C,¹⁵N-labeled protein in its free form.[9]
-
Titration: Prepare a series of samples with increasing concentrations of the unlabeled ligand or binding partner, while keeping the labeled protein concentration constant.
-
Acquire Spectra at Each Titration Point: Record a 2D ¹H-¹⁵N HSQC spectrum for each sample in the titration series.
-
Data Analysis:
-
Overlay the spectra and track the movement of peaks.
-
Calculate the weighted-average chemical shift difference (Δδ) for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[7]
-
Plot the Δδ values versus the residue number. Residues with significant chemical shift perturbations are likely to be at or near the binding interface.
-
Data Presentation
The quantitative data obtained from NMR experiments are crucial for structural and interaction analysis. Below are examples of how this data can be presented.
Table 1: Example of Backbone Chemical Shift Assignments for a Protein.
| Residue | ¹H (ppm) | ¹⁵N (ppm) | ¹³Cα (ppm) | ¹³Cβ (ppm) |
| LYS 10 | 8.52 | 121.3 | 56.1 | 31.5 |
| GLY 11 | 8.31 | 108.9 | 45.7 | - |
| THR 12 | 8.15 | 113.5 | 61.8 | 69.2 |
| PHE 13 | 8.64 | 120.1 | 57.9 | 39.8 |
| LYS 14 | 8.22 | 122.5 | 56.3 | 31.8 |
Table 2: Example of Chemical Shift Perturbation Data for a Protein-Ligand Interaction.
| Residue | Δδ (ppm) |
| LYS 25 | 0.05 |
| ALA 26 | 0.08 |
| LYS 27 | 0.35 |
| ILE 28 | 0.12 |
| LYS 48 | 0.51 |
| VAL 49 | 0.15 |
Residues with significant perturbations (e.g., > mean + 1 standard deviation) are highlighted.
Table 3: Example of Lysine Side-Chain Dynamics Data from ¹⁵N Relaxation Studies of Ubiquitin.
| Residue | Order Parameter (S²) |
| LYS 6 | 0.75 |
| LYS 11 | 0.82 |
| LYS 27 | 0.88 |
| LYS 29 | 0.79 |
| LYS 33 | 0.85 |
| LYS 48 | 0.65 |
| LYS 63 | 0.81 |
A lower order parameter (S²) indicates higher flexibility.
Visualizations
Experimental Workflow for Protein Production and Labeling
Caption: Overview of recombinant protein expression and labeling for NMR studies.
NMR Data Acquisition and Analysis Workflow
Caption: General workflow for NMR data acquisition and analysis.
Signaling Pathway Example: Ubiquitination
The ubiquitin pathway is a prime example where studying lysine-specific interactions is crucial. Ubiquitin is a small protein that is attached to lysine residues of target proteins, signaling for their degradation or altering their function. NMR with labeled lysine has been instrumental in understanding these interactions.
Caption: Simplified ubiquitin signaling pathway highlighting interactions studied by NMR.
References
- 1. [PDF] Dynamics of lysine side-chain amino groups in a protein studied by heteronuclear 1H−15N NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 4. Double and Triple Resonance NMR Methods for Protein Assignment | Springer Nature Experiments [experiments.springernature.com]
- 5. Triple-resonance nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 10. Dynamics of lysine side-chain amino groups in a protein studied by heteronuclear 1H−15N NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Backbone 1H, 13C, and 15N resonance assignments for lysozyme from bacteriophage lambda - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Heavy Lysine in Metabolic Labeling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique used in quantitative proteomics.[1] This method involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can achieve precise relative quantification of protein abundance.[1] Essential amino acids, particularly L-lysine and L-arginine, are commonly used for labeling. The use of heavy lysine (B10760008) is especially advantageous because trypsin, the most frequently used enzyme for protein digestion in proteomics, cleaves proteins at the C-terminus of lysine and arginine residues, ensuring that the vast majority of resulting peptides are labeled and thus quantifiable.[1][2]
This document provides detailed application notes and protocols for the use of heavy lysine in various metabolic labeling studies, including standard SILAC for quantitative proteomics, dynamic SILAC for measuring protein turnover, and advanced multiplexing techniques like NeuCode SILAC.
Core Applications of Heavy Lysine Labeling
The metabolic incorporation of heavy lysine has become a cornerstone for a variety of quantitative proteomic applications, enabling researchers to delve into the dynamic nature of the proteome.
Quantitative Proteomics
The primary application of heavy lysine is in the relative quantification of protein expression levels between different cell populations. This is invaluable for understanding how cellular proteomes respond to various stimuli, such as drug treatment, disease states, or genetic modifications. In a typical experiment, one cell population is grown in "light" medium containing natural lysine, while the other is grown in "heavy" medium with an isotopically labeled lysine (e.g., ¹³C₆-L-lysine or ¹³C₆,¹⁵N₂-L-lysine).[2][3] After treatment, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. The ratio of the intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two samples.[4]
Protein Turnover Analysis (Dynamic SILAC)
Dynamic SILAC, or pulsed SILAC (pSILAC), is a powerful extension of the SILAC methodology used to measure the rates of protein synthesis and degradation, collectively known as protein turnover.[3][5] In a dynamic SILAC experiment, cells are switched from a "light" medium to a "heavy" medium (or vice versa), and samples are collected at multiple time points.[3][6] By monitoring the rate of incorporation of the heavy lysine into newly synthesized proteins and the rate of disappearance of the light lysine from pre-existing proteins, researchers can calculate protein-specific half-lives.[6][7][8] This provides critical insights into cellular homeostasis and how it is altered in disease or in response to therapeutic interventions.[6]
Multiplexed Quantitative Proteomics (NeuCode SILAC)
Traditional SILAC is typically limited to the comparison of two or three samples. NeuCode (Neutron Encoding) SILAC is an innovative technique that significantly increases the multiplexing capacity of metabolic labeling.[9][10] This method utilizes multiple "heavy" lysine isotopologues with very small mass differences (on the order of milli-Daltons) that are indistinguishable at standard mass spectrometer resolutions but can be resolved using high-resolution instruments.[9][11] This allows for the simultaneous comparison of multiple experimental conditions (e-g., different drug doses or time points) in a single mass spectrometry run, thereby increasing throughput and reducing experimental variability.[10][12]
In Vivo Metabolic Labeling (SILAM)
Stable Isotope Labeling in Mammals (SILAM) extends the principles of SILAC to whole organisms, such as mice.[13][14] In SILAM, animals are fed a diet in which the standard lysine is replaced with a heavy lysine isotope, leading to the labeling of the entire proteome in all tissues.[13][15] This in vivo labeling approach creates an ideal internal standard for quantitative proteomics, allowing for highly accurate comparisons of protein expression in different physiological or pathological states.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to heavy lysine metabolic labeling experiments.
| Parameter | Value | Cell Line/Organism | Reference |
| Labeling Efficiency | |||
| Standard SILAC | >97% | Various cell lines | [16] |
| ~90% (after 2 passages) | Primary endothelial cells | [4] | |
| >95% (after 5 doublings) | Mammalian cells | [17] | |
| Native SILAC (nSILAC) | 96% | S. cerevisiae | [18] |
| 92% | E. coli | [18] | |
| Isotopes of Heavy Lysine | |||
| ¹³C₆ L-Lysine | +6 Da mass shift | N/A | [19] |
| ¹³C₆,¹⁵N₂ L-Lysine | +8 Da mass shift | N/A | [3] |
| 4,4,5,5-D₄ L-Lysine | +4 Da mass shift | N/A | [3] |
| NeuCode Lysine Isotopologues | 12-36 mDa mass differences | N/A | [17] |
| Protein Turnover (Half-life) | |||
| Human A549 cells | Wide range (minutes to days) | Human A549 adenocarcinoma | [5][7][8] |
| Fibroblasts (Diabetic Nephropathy Model) | Varied based on protein function | Human fibroblasts | [6] |
| NeuCode Multiplexing | |||
| Peptide Quantifiability | 87% of Peptide Spectral Matches | Yeast | [1] |
| Increase in Quantified Proteins vs. SILAC | 45% | Mouse C2C12 myoblasts | [1] |
| Multiplexing Capability | Up to 18-plex demonstrated | Yeast | [10] |
Experimental Protocols
Protocol 1: Standard SILAC for Quantitative Proteomics
This protocol outlines a general workflow for a two-plex SILAC experiment to compare protein abundance between two cell populations.
Materials:
-
Lysine- and Arginine-deficient cell culture medium (e.g., SILAC DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Lysine and L-Arginine
-
"Heavy" ¹³C₆,¹⁵N₂-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media.
-
Light Medium: Supplement the lysine- and arginine-deficient medium with "light" L-lysine (e.g., 146 mg/L) and "light" L-arginine (e.g., 84 mg/L) and 10% dFBS.[16]
-
Heavy Medium: Supplement the lysine- and arginine-deficient medium with "heavy" ¹³C₆,¹⁵N₂-L-Lysine (e.g., 151.3 mg/L) and "heavy" ¹³C₆,¹⁵N₄-L-Arginine (e.g., 88.0 mg/L) and 10% dFBS.[16]
-
Sterile-filter the prepared media.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Subculture the cells for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the labeled amino acids.[16]
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells, with the "light" labeled cells serving as the control).
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the protein concentration of each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios, which reflect the relative protein abundance.[20]
-
Protocol 2: Dynamic SILAC for Protein Turnover Analysis
This protocol describes a "pulse" experiment to measure protein synthesis and degradation rates.
Procedure:
-
Cell Culture: Grow cells in "light" SILAC medium to confluence or the desired cell density.
-
Isotope Pulse: At time zero (t=0), switch the cells to "heavy" SILAC medium.
-
Time-Course Sampling: Harvest cell samples at multiple time points (e.g., 0, 4, 8, 12, 24, 48 hours) after the switch to the heavy medium.[5][6][7][8]
-
Protein Extraction and Digestion: For each time point, lyse the cells, extract the proteins, and digest them with trypsin as described in the standard SILAC protocol.
-
LC-MS/MS Analysis: Analyze the peptide mixture for each time point by LC-MS/MS.
-
Data Analysis:
-
For each identified peptide, determine the ratio of the heavy (newly synthesized) to light (pre-existing) forms at each time point.[3]
-
Plot the fraction of heavy-labeled protein over time.
-
Fit the data to an exponential rise-to-maximum curve to calculate the first-order rate constant for protein synthesis. The protein half-life can be calculated from this rate constant.
-
Protocol 3: NeuCode SILAC for Multiplexed Quantitative Proteomics
This protocol provides a general workflow for a multiplexed experiment using NeuCode lysine isotopologues.
Materials:
-
Lysine- and Arginine-deficient cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
A set of NeuCode L-Lysine isotopologues (e.g., K080, K440, K341, K521)[9]
-
"Light" or another "heavy" L-Arginine
-
High-resolution mass spectrometer (e.g., Orbitrap Fusion)[17]
Procedure:
-
Media Preparation: Prepare a separate "heavy" SILAC medium for each experimental condition, each containing a different NeuCode lysine isotopologue at the same concentration, along with the chosen arginine isotope and 10% dFBS.[9]
-
Cell Culture and Labeling: Culture a separate cell population for each experimental condition in its respective NeuCode medium for at least five cell doublings.[17]
-
Experimental Treatment: Apply the different treatments to the corresponding cell populations.
-
Sample Pooling and Processing: Combine equal numbers of cells or equal amounts of protein from each labeled population.
-
Protein Digestion and LC-MS/MS Analysis: Digest the pooled protein sample with trypsin (or LysC if only lysine labeling is used) and analyze the peptides on a high-resolution mass spectrometer capable of resolving the small mass differences between the NeuCode-labeled peptides.[17]
-
Data Analysis: Use a modified version of a quantitative proteomics software package (e.g., MaxQuant) that can recognize and quantify the near-isobaric NeuCode peptide clusters.[9][12]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Example: mTOR Signaling
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. SILAC-based proteomics has been instrumental in identifying novel components and regulatory mechanisms within this pathway.[21] For example, SILAC can be used to identify proteins that interact with mTORC1 in a nutrient-dependent manner.
Caption: Simplified mTORC1 signaling pathway, a key regulator of cell growth.
Experimental Workflow: Standard SILAC
The following diagram illustrates the typical workflow for a standard SILAC experiment.
Caption: General workflow for a two-plex SILAC experiment.
Logical Relationship: Dynamic SILAC Principle
This diagram explains the core principle of dynamic SILAC for measuring protein turnover.
Caption: Principle of dynamic SILAC for protein turnover analysis.
References
- 1. Neutron-encoded mass signatures for multi-plexed proteome quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. NeuCode Labels for Relative Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutron-Encoded Mass Signatures for Quantitative Top-Down Proteomics∥ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. SILAM Feeds â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. SILAM Mouse | Silantes [silantes.com]
- 15. asahiworks.jp [asahiworks.jp]
- 16. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Custom Peptide Synthesis with Stable Isotope Labeling: Application Notes and Protocols for Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise incorporation of stable isotope-labeled amino acids into synthetic peptides is a cornerstone of modern quantitative proteomics, structural biology, and drug development.[1][2] Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a specialized amino acid derivative that serves as a critical building block for introducing a defined mass shift into a peptide sequence.[3] This heavy-labeled lysine (B10760008), with six ¹³C atoms and two ¹⁵N atoms, allows for the accurate quantification of proteins and peptides by mass spectrometry (MS) and detailed structural analysis by nuclear magnetic resonance (NMR) spectroscopy.[2]
This document provides detailed application notes and experimental protocols for the successful custom synthesis of peptides incorporating Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ using Fmoc-based solid-phase peptide synthesis (SPPS).
Chemical Properties and Applications
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a lysine derivative where the α-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the ε-amino group of the side chain is protected by an acid-labile Boc (tert-butyloxycarbonyl) group.[2][4] The isotopic labeling on the lysine backbone provides a distinct mass shift, making peptides containing this residue easily distinguishable from their naturally occurring counterparts in mass spectrometry.[2]
Key Applications Include:
-
Quantitative Proteomics: Labeled peptides are ideal internal standards for MS-based quantification techniques like Absolute Quantification (AQUA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3][5]
-
Structural Biology: The ¹³C and ¹⁵N labels are invaluable for NMR spectroscopy studies to determine the three-dimensional structure and dynamics of peptides and proteins.[2]
-
Pharmacokinetic Studies: Isotopic labels are used to trace peptide-based pharmaceuticals and their metabolites during drug development.[2]
Quantitative Data Summary
The successful synthesis of peptides containing Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ relies on high coupling efficiency and careful monitoring throughout the SPPS process. While specific yields are sequence-dependent, the following table summarizes expected quantitative parameters for a standard synthesis.
| Parameter | Expected Value | Notes |
| Isotopic Purity of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ | >98% | High isotopic purity is crucial for accurate quantification.[6] |
| Chemical Purity of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ | >97% | High chemical purity ensures efficient coupling and minimizes side reactions. |
| Coupling Efficiency (per step) | >99% | Monitored by ninhydrin (B49086) test. Incomplete coupling can lead to deletion sequences. |
| Overall Crude Peptide Yield | 50-80% | Highly dependent on peptide length and sequence. |
| Final Purity (after HPLC) | >95% | Target purity for most research applications. |
Experimental Protocols
The following protocols detail the key steps for custom peptide synthesis using Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ on a standard solid-phase synthesizer.
Resin Selection and Preparation
-
Resin Choice: Select a resin based on the desired C-terminal moiety (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).
-
Swelling: Swell the resin in dimethylformamide (DMF) for at least 30-60 minutes in the reaction vessel before the first deprotection step.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.
-
Reagent: 20% (v/v) piperidine (B6355638) in DMF.
-
Procedure:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine solution to the resin and agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Coupling
This protocol describes the activation and coupling of amino acids, including the isotopically labeled Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
-
Reagents:
-
Fmoc-amino acid (including Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂) (3-5 equivalents relative to resin loading)
-
Coupling agent: HBTU/HOBt or HATU (3-5 equivalents)
-
Activator base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: DMF
-
-
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and coupling reagents in DMF.
-
Add DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Wash the resin with DMF (3-5 times).
-
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
-
Cleavage Cocktail: A common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT). The choice of scavengers depends on the amino acid composition of the peptide.
-
Procedure:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Incubate the mixture with occasional shaking for 2-4 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide product by mass spectrometry (to verify the correct mass, including the isotopic label) and analytical HPLC.
Mandatory Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Absolute Quantification (AQUA) using a custom synthesized heavy peptide.
References
Application Notes and Protocols for Sample Preparation with Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in quantitative mass spectrometry workflows. This isotopically labeled amino acid is a critical reagent for two primary applications: as a metabolic label in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for relative protein quantification, and as a building block for the synthesis of heavy-labeled peptide internal standards for absolute protein quantification.
Application 1: Metabolic Labeling in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the accurate relative quantification of proteins between different cell populations.[1][2] Cells are cultured in media where a standard essential amino acid is replaced with its heavy stable isotope-labeled counterpart. For trypsin-digested proteomes, lysine (B10760008) and arginine are the amino acids of choice.[3][4] The supplied Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ must first be fully deprotected to yield L-Lysine-¹³C₆,¹⁵N₂ before it can be used to supplement cell culture media.
Quantitative Data for SILAC
| Parameter | Typical Value | Notes |
| SILAC Labeling Efficiency | >95% (often >99%) | Achieved after a sufficient number of cell divisions (typically 5-6) to ensure complete incorporation of the heavy amino acid.[2][4][5] |
| Protein Recovery from Cell Lysis | 80-95% | Dependent on the lysis buffer and protocol used. |
| Peptide Recovery after In-Solution Digestion | 60-90% | Varies with the complexity of the protein mixture and digestion efficiency. |
| Peptide Recovery after C18 Desalting | 40-95% | Highly dependent on peptide hydrophobicity and the specific desalting protocol (e.g., spin tips, cartridges).[6] |
| Mass Spectrometry LLOQ | 150 amol - 10 fmol | Lower limit of quantification for a given peptide on-column, instrument-dependent.[7] |
Experimental Protocols
This protocol describes the removal of both the Fmoc and Boc protecting groups to generate the free heavy-labeled L-Lysine for use in SILAC media.
Workflow for Complete Deprotection
Caption: Deprotection of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
Materials:
-
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Fmoc Deprotection: a. Dissolve Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in a minimal amount of DMF in a round bottom flask. b. Add 20% piperidine in DMF (approximately 10 mL per gram of amino acid).[8] c. Stir the reaction at room temperature for 2 hours. d. Remove the solvent under reduced pressure using a rotary evaporator. e. Co-evaporate with DMF twice to ensure complete removal of piperidine.
-
Boc Deprotection: a. To the dried residue from the previous step, add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. b. Stir the reaction at room temperature for 2 hours. c. Precipitate the deprotected amino acid by adding the reaction mixture to a 10-fold excess of cold diethyl ether. d. Centrifuge to pellet the product and decant the ether. e. Wash the pellet with cold diethyl ether two more times. f. Dry the resulting white powder under vacuum. The product is L-Lysine-¹³C₆,¹⁵N₂ as a TFA salt.
-
Final Preparation: a. The L-Lysine-¹³C₆,¹⁵N₂ TFA salt can be used directly to prepare stock solutions for cell culture media. The pH should be adjusted upon dissolution in PBS or water before adding to the media.
Workflow for SILAC Experiment
Caption: General workflow for a SILAC experiment.
Procedure:
-
Prepare SILAC Media: a. Prepare a 1000x stock solution of the deprotected L-Lysine-¹³C₆,¹⁵N₂ in sterile PBS. b. To lysine- and arginine-deficient cell culture medium (e.g., DMEM for SILAC), add dialyzed fetal bovine serum (typically 10%).[10][11] c. For the "heavy" medium, add the L-Lysine-¹³C₆,¹⁵N₂ stock solution and a stock of light L-Arginine to the desired final concentrations.[1][11] d. For the "light" medium, add stock solutions of light L-Lysine and light L-Arginine. e. Sterile filter the prepared media.
-
Cell Culture and Labeling: a. Culture two populations of cells, one in the "light" medium and one in the "heavy" medium. b. Passage the cells for at least 5-6 cell doublings to ensure near-complete incorporation (>95%) of the labeled lysine.[4]
-
Sample Preparation for Mass Spectrometry: a. Harvest the "light" and "heavy" cell populations and lyse them separately. b. Quantify the protein concentration in each lysate (e.g., using a BCA assay). c. Mix equal amounts of protein from the "light" and "heavy" lysates. d. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. e. Digest the protein mixture into peptides using trypsin. f. Desalt the peptide mixture using a C18 solid-phase extraction method. g. The sample is now ready for LC-MS/MS analysis.
Application 2: Synthesis of a Labeled Peptide Internal Standard
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ can be used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to create a "heavy" version of a target peptide.[2][12] This stable isotope-labeled (SIL) peptide serves as an internal standard for the absolute quantification of the corresponding endogenous "light" peptide in a biological sample, often referred to as the AQUA (Absolute QUAntification) method.[2]
Quantitative Data for SPPS and Peptide Quantification
| Parameter | Typical Value | Notes |
| Crude Peptide Purity (SPPS) | 50-95% | Highly dependent on the peptide sequence, length, and coupling efficiency.[8] |
| Overall Peptide Yield (SPPS) | 10-70% | Varies based on the number of coupling cycles and purification losses. |
| Peptide Purity after HPLC Purification | >95% (often >98%) | Required for accurate quantification of the peptide standard. |
| Quantification Accuracy (AQUA) | <15% CV | Coefficient of variation for the quantification of the target peptide. |
| Mass Spectrometry LLOQ | 10 amol - 100 fmol | Lower limit of quantification for the target peptide in a complex matrix. |
Experimental Protocols
Workflow for Fmoc-Based SPPS
Caption: General workflow for Fmoc-based SPPS.
Procedure:
-
Resin Preparation: a. Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF. b. If starting with a pre-loaded resin, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.[9]
-
Peptide Chain Elongation: a. Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add this activation mixture to the resin and shake for 1-2 hours. When incorporating the labeled lysine, use Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂. b. Washing: Wash the resin thoroughly with DMF. c. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added amino acid. d. Repeat: Repeat the coupling, washing, and deprotection steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: a. After the final amino acid is coupled, perform a final Fmoc deprotection. b. Wash the resin with DCM and dry it. c. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from the labeled lysine).
-
Purification and Quantification: a. Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and dry. b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the mass of the purified labeled peptide by mass spectrometry. d. Accurately quantify the concentration of the purified peptide stock solution (e.g., by amino acid analysis).
Procedure:
-
Sample Preparation: a. Lyse the biological sample (e.g., cells, tissue, plasma) and quantify the total protein concentration. b. Take a known amount of total protein for analysis.
-
Spiking the Internal Standard: a. Add a known amount of the purified heavy-labeled peptide internal standard to the protein lysate.
-
Digestion and Desalting: a. Reduce, alkylate, and digest the protein sample with trypsin. b. Desalt the resulting peptide mixture using a C18 column.
-
LC-MS/MS Analysis: a. Analyze the peptide mixture by LC-MS/MS, using a targeted method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to monitor for both the light (endogenous) and heavy (internal standard) versions of the target peptide.
-
Data Analysis: a. Integrate the peak areas for the light and heavy peptides. b. Calculate the amount of the endogenous peptide using the following formula: Amount of Endogenous Peptide = (Peak Area of Light Peptide / Peak Area of Heavy Peptide) * Amount of Spiked-in Heavy Peptide
By following these detailed protocols, researchers can effectively utilize Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ for accurate and reproducible quantitative proteomics studies.
References
- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete coupling in Fmoc solid-phase peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete coupling in Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete coupling in Fmoc-SPPS and what are its consequences?
Incomplete coupling is the failure to form a peptide bond between the activated C-terminus of an incoming Fmoc-amino acid and the free N-terminal amine of the growing peptide chain on the solid support. This results in the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2] These impurities can be challenging to separate from the desired full-length peptide, leading to a significant reduction in the overall yield and purity of the final product.[2]
Q2: What are the primary causes of incomplete coupling?
Several factors can lead to incomplete coupling reactions in Fmoc-SPPS:
-
Steric Hindrance: Bulky amino acid residues, either in the incoming amino acid or at the N-terminus of the peptide chain, can physically obstruct the coupling reaction.[2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets, which can aggregate.[4][5][6] This aggregation can block the access of reagents to the reactive sites on the resin.[4] Hydrophobic sequences are particularly prone to aggregation.[4]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can lead to peptide chains being too close together, which hinders the penetration of reagents.
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, incorrect stoichiometry of reactants, or insufficient reaction times can all result in incomplete coupling.[7] The choice of coupling reagent is also critical, as some are more effective for "difficult" sequences.[3][8][9]
-
"Difficult" Sequences: Certain peptide sequences are inherently more challenging to synthesize due to their specific amino acid composition and tendency to form stable secondary structures.[10][11]
Q3: How can I detect incomplete coupling?
Both qualitative and quantitative methods can be used to monitor the completeness of the coupling reaction:
-
Qualitative Colorimetric Tests: These tests provide a rapid visual indication of the presence of unreacted primary or secondary amines on the resin.
-
Kaiser Test: This is a highly sensitive test for primary amines. A positive result (intense blue color) indicates the presence of free amines and therefore, incomplete coupling.[7][12][13][14][15] It is not reliable for N-terminal proline residues.[13][14]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: An alternative sensitive test for detecting primary amines.[14][16][17]
-
Chloranil Test: This test is used to detect the presence of secondary amines, such as N-terminal proline.[14][15]
-
Isatin Test: Another test specifically for secondary amines like proline.[14]
-
-
Quantitative Analysis: For a more precise assessment of coupling efficiency, a small sample of the peptide-resin can be cleaved and analyzed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique to separate and quantify the desired peptide from deletion sequences and other impurities.[1][7][18][19]
-
Mass Spectrometry (MS): Mass spectrometry can identify the masses of the synthesized peptides, confirming the presence of the target peptide and any deletion byproducts.[2]
-
Troubleshooting Guide
Problem: Positive Kaiser test (or other colorimetric test) after a coupling step, indicating unreacted amines.
This is a direct indication of incomplete coupling. Follow these steps to troubleshoot and resolve the issue.
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for incomplete coupling.
Step-by-Step Solutions
-
Recouple: The first and most straightforward solution is to perform a second coupling reaction (double coupling) using fresh reagents.[7] This is often sufficient to drive the reaction to completion. After recoupling, perform the Kaiser test again to confirm the absence of free amines.
-
Capping: If recoupling is unsuccessful or if you want to prevent the formation of deletion sequences with only a single amino acid missing, you can "cap" the unreacted amines.[2] This is typically done using acetic anhydride, which acetylates the free amines, preventing them from reacting in subsequent coupling steps.[2]
-
Employ More Potent Coupling Reagents: For known "difficult" couplings, such as those involving sterically hindered amino acids, standard coupling reagents may not be effective enough.[7] Consider using more powerful uronium or phosphonium (B103445) salt-based reagents.[3][8]
Coupling Reagent Class Examples Characteristics Carbodiimides DCC, DIC Commonly used, but can cause racemization. DIC is preferred for SPPS as the urea (B33335) byproduct is soluble.[20] Uronium/Aminium Salts HBTU, HATU, HCTU, TBTU Highly efficient and fast-acting, popular for complex sequences.[3][8][20][21] HATU is particularly effective with less epimerization.[20] Phosphonium Salts BOP, PyBOP, PyAOP Offer high coupling efficiency with low racemization risk.[3][8] PyAOP is very effective for coupling N-methyl amino acids.[20] Other COMU, T3P Newer generation reagents with high efficiency and reduced side reactions.[3][8] -
Modify Reaction Conditions:
-
Solvent: While DMF is the most common solvent, for sequences prone to aggregation, switching to or using a mixture with N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be beneficial.[22]
-
Temperature: Increasing the reaction temperature can sometimes improve coupling efficiency, but caution should be exercised as it can also increase the risk of side reactions like racemization.[2]
-
-
Incorporate Backbone Protection: For severely aggregating sequences, backbone protection strategies can be employed. This involves using amino acid derivatives with a protecting group on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), which disrupts the hydrogen bonding that leads to aggregation.[4][10]
Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the peptide-resin.[12][13][14][15]
Reagents:
-
Solution A (KCN/Pyridine):
-
Dissolve 16.5 mg of KCN in 25 mL of distilled water.
-
Dilute 1.0 mL of this solution with 49 mL of pyridine.[13]
-
-
Solution B (Ninhydrin/n-Butanol): Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[13]
-
Solution C (Phenol/n-Butanol): Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[13]
Procedure:
-
Collect a small sample of resin (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Intense blue beads and/or solution | Incomplete coupling (free primary amines present).[13] | Recouple or cap. |
| Colorless to light yellow beads and solution | Complete coupling (no free primary amines).[7] | Proceed to the next step. |
| Brownish-red color | May indicate N-terminal proline (secondary amine).[7] | Use Chloranil or Isatin test for confirmation. |
Kaiser Test Reaction Diagram
Caption: Reaction of a primary amine with ninhydrin.
Protocol 2: Analysis of Coupling Efficiency by RP-HPLC
This protocol outlines a general procedure for cleaving a small amount of peptide from the resin and analyzing its purity by RP-HPLC to quantify coupling efficiency.[1][18][19]
Methodology:
-
Sample Collection: After the coupling step and subsequent washes, collect a small sample of the dried peptide-resin (e.g., 5-10 mg).
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for your peptide's protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin sample and allow the reaction to proceed at room temperature for 2-3 hours.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold ether one or two more times.
-
Allow the crude peptide to air dry.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.[19]
-
Filter the sample through a 0.22 µm syringe filter before injection.[19]
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used for peptide analysis.[19]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient for a crude peptide is 5% to 60% Mobile Phase B over 20-30 minutes.[19] This can be optimized for better separation of the target peptide from impurities.
-
Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).[19]
-
-
Data Analysis:
-
Integrate the peak areas of all eluted species.
-
Calculate the purity of the target peptide as a percentage of the total peak area. The presence of a significant peak corresponding to the mass of the peptide without the last coupled amino acid (a deletion sequence) indicates incomplete coupling.
-
The coupling efficiency can be estimated by comparing the peak area of the desired product to the peak area of the deletion sequence from the previous step.
-
References
- 1. research.monash.edu [research.monash.edu]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. jpt.com [jpt.com]
- 4. peptide.com [peptide.com]
- 5. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. peptide.com [peptide.com]
- 21. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 22. biotage.com [biotage.com]
Technical Support Center: Optimizing Fmoc Deprotection in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during Fmoc deprotection?
The most prevalent side reactions during the base-mediated Fmoc deprotection step include:
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate, particularly when the following amino acid is glycine, asparagine, or arginine.[1] This can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue.[1]
-
Racemization: Certain amino acids are prone to epimerization under the basic conditions of Fmoc deprotection and/or during the subsequent coupling step. Histidine and cysteine are particularly susceptible to racemization.[2][3][4] Phenylglycine is also known to be at risk of racemization, primarily during the coupling step.[5]
-
Diketopiperazine (DKP) Formation: This side reaction is common at the dipeptide stage, especially when proline is the second amino acid in the sequence. The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[6][7]
-
Formation of Piperidine (B6355638) Adducts: The dibenzofulvene (DBF) byproduct of Fmoc cleavage is trapped by piperidine to form a stable adduct.[8] While this prevents DBF from reacting with the deprotected amine, incomplete removal of this adduct can interfere with subsequent steps.
-
Premature Protecting Group Removal: In some cases, side-chain protecting groups may be prematurely cleaved by the basic conditions used for Fmoc deprotection, although most standard protecting groups are selected for their stability to piperidine.
Q2: How does the choice of base and its concentration affect Fmoc deprotection and side reactions?
The choice and concentration of the base are critical for efficient Fmoc removal while minimizing side reactions.
-
Piperidine: The most common reagent is a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9] While effective, prolonged exposure or higher concentrations can exacerbate side reactions like aspartimide formation.[1] Some studies suggest that lower concentrations (e.g., 5%) can be equally effective with reduced side reactions.[10]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can be used for rapid and efficient Fmoc removal, often in concentrations of 2-5% (v/v) in DMF.[9][11] It can be particularly useful for "difficult" sequences prone to aggregation.[12] However, DBU can increase the risk of side reactions like aspartimide formation, especially with C-terminal Asp(tBu) residues.[12]
-
Piperazine (B1678402): As a less nucleophilic and weaker base than piperidine, piperazine can be a milder alternative that minimizes base-induced side reactions.[8] A combination of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be highly effective in reducing diketopiperazine formation.[7][13]
-
4-Methylpiperidine (4MP): This base can be used as an alternative to piperidine and may offer advantages in terms of reduced toxicity and handling.[8]
Q3: What is the role of the solvent in Fmoc deprotection?
The solvent plays a crucial role in resin swelling, reagent accessibility, and preventing peptide aggregation.
-
N,N-Dimethylformamide (DMF): DMF is the most widely used solvent due to its excellent solvating properties for both the resin and the growing peptide chain.[10]
-
N-Methyl-2-pyrrolidone (NMP): NMP can be a superior solvent for improving resin swelling and disrupting peptide aggregation, especially for difficult sequences.[12]
-
Solvent Mixtures: In some cases, solvent mixtures can be beneficial. For example, adding ethanol (B145695) can improve the solubility of piperazine.[8]
Q4: How can I monitor the completeness of the Fmoc deprotection reaction?
Several methods can be used to confirm the complete removal of the Fmoc group:
-
UV-Vis Spectroscopy: The completion of the deprotection can be monitored by measuring the absorbance of the dibenzofulvene-piperidine adduct in the filtrate, typically around 301-312 nm.[14]
-
Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result (dark blue beads/solution) indicates successful deprotection.[14]
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
| Symptom | Possible Cause | Troubleshooting Action |
| Negative or weak Kaiser test result after deprotection. | Insufficient deprotection time, especially for sterically hindered or aggregated sequences.[12] | Extend the deprotection time or perform a second deprotection step with fresh reagent.[14] |
| Degraded piperidine solution. | Use fresh, high-quality piperidine. | |
| Poor resin swelling, limiting reagent access. | Ensure adequate resin swelling before deprotection. Consider switching from DMF to NMP.[12] | |
| Peptide aggregation. | Increase the reaction temperature slightly, but be mindful of potential side reactions.[12] Add a stronger, non-nucleophilic base like 1-2% DBU to the piperidine solution.[12][14] |
Issue 2: Aspartimide Formation
| Symptom | Possible Cause | Troubleshooting Action |
| Presence of impurities with the same mass as the target peptide but different retention times in HPLC. | Base-catalyzed cyclization of aspartic acid residues.[1] | Use a sterically hindered protecting group for the aspartic acid side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[1] |
| Add 0.1 M HOBt to the deprotection solution.[2] | ||
| Use a weaker base like piperazine instead of piperidine.[2] | ||
| Reduce the deprotection time and temperature. | ||
| Add a small amount of formic acid to the piperidine solution.[15] |
Issue 3: Racemization
| Symptom | Possible Cause | Troubleshooting Action |
| Presence of diastereomeric impurities in the final product. | Base-catalyzed epimerization during deprotection or coupling, especially for residues like His and Cys.[2][4] | For histidine, use a protecting group on the imidazole (B134444) nitrogen, such as Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH.[4] |
| For cysteine, use a suitable side-chain protecting group like Trt or Acm.[4] | ||
| During coupling of racemization-prone amino acids, use a carbodiimide-based activation method instead of uronium/phosphonium reagents.[4] | ||
| Lower the temperature during the coupling step for sensitive residues.[2] | ||
| Use a hindered base like collidine instead of DIPEA during coupling.[16] |
Quantitative Data Summary
Table 1: Common Fmoc Deprotection Conditions
| Parameter | Standard Condition | Alternative/Optimized Condition | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF[9] | 5% (v/v) Piperidine in DMF[10][17] | Lower concentration may reduce side reactions. |
| 2-5% (v/v) DBU in DMF[9] | Stronger base, useful for difficult sequences but can increase side reactions.[12] | ||
| 2% DBU / 5% Piperazine in NMP[7][13] | Effective at minimizing diketopiperazine formation. | ||
| Reaction Time | 10-20 minutes[14] | 2 x 5-10 minutes (two-step deprotection)[14] | A second treatment with fresh reagent ensures complete removal. |
| Temperature | Room Temperature | Gently elevated (e.g., 30-40°C) | Can help with aggregation but may increase side reactions.[12] |
| Solvent | DMF | NMP | NMP can improve swelling and reduce aggregation.[12] |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).
-
First Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged. Agitate gently at room temperature for 10-20 minutes.[14]
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Recommended): Add a fresh portion of the deprotection solution and agitate for 5-10 minutes to ensure complete removal.[14]
-
Drain: Remove the deprotection solution.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[14] The resin is now ready for the next amino acid coupling step.
Protocol 2: Kaiser (Ninhydrin) Test for Free Primary Amines
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[14]
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[14]
-
Yellow/Colorless: Negative result, indicating incomplete deprotection.
-
Visualizations
Caption: Standard workflow for the two-step Fmoc deprotection process.
Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. researchgate.net [researchgate.net]
Navigating the Challenges of Lysine-Rich Peptide Synthesis: A Technical Support Guide
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the hurdles associated with the aggregation of lysine-rich peptides during Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of these challenging sequences.
Frequently Asked Questions (FAQs)
Q1: What causes the aggregation of lysine-rich peptides during SPPS?
A1: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the solid support. This can lead to the formation of stable secondary structures, most commonly β-sheets, which makes the N-terminal amine of the peptide chain inaccessible for subsequent coupling and deprotection reactions. While lysine (B10760008) itself is a hydrophilic amino acid, long sequences rich in lysine can still be prone to aggregation, especially when interspersed with hydrophobic residues. The high density of positively charged lysine side chains can also lead to charge-charge repulsion, which can sometimes be mitigated by the choice of protecting groups.
Q2: How can I predict if my lysine-rich peptide sequence is likely to aggregate?
A2: While precise prediction remains challenging, several factors can indicate a higher likelihood of aggregation. These include the overall length of the peptide, the presence of hydrophobic amino acid stretches, and sequences known to have a propensity for β-sheet formation. Several computational tools and algorithms are available online that can analyze a primary amino acid sequence to predict aggregation-prone regions (APRs), which can be a valuable aid in planning your synthesis strategy.
Q3: What are the primary strategies to prevent the aggregation of lysine-rich peptides?
A3: The main approaches to combat peptide aggregation during SPPS can be broadly categorized into:
-
Chemical Modifications: These strategies involve introducing chemical modifications to the peptide backbone to disrupt the formation of secondary structures. Key techniques include the use of pseudoproline dipeptides and backbone protection with groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb).
-
Modification of Synthesis Conditions: This involves altering the physical and chemical environment of the synthesis to minimize intermolecular interactions. This can be achieved by using specialized solvents, adding chaotropic salts, or employing elevated temperatures through microwave-assisted synthesis.
Troubleshooting Guide: Addressing Aggregation Issues in Real-Time
Problem: Incomplete coupling or deprotection, as indicated by a positive Kaiser or TNBS test.
This is a classic sign of on-resin aggregation, where the reactive sites on the growing peptide chains are no longer accessible.
| Potential Cause | Suggested Solution | Underlying Principle |
| On-resin aggregation due to secondary structure formation. | 1. Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid. | Increases the reaction time and concentration of reactants to drive the reaction to completion. |
| 2. Incorporate Pseudoproline Dipeptides: In a re-synthesis, replace a Ser, Thr, or Cys residue and the preceding amino acid with a corresponding pseudoproline dipeptide. | The proline-like ring structure introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets. | |
| 3. Utilize Backbone Protection (Dmb/Hmb): In a re-synthesis, introduce a Dmb- or Hmb-protected amino acid at strategic intervals (e.g., every 6th residue). | The bulky protecting group on the backbone amide nitrogen physically prevents hydrogen bond formation. | |
| Poor solvation of the peptide-resin matrix. | 1. Switch to a "Magic Mixture": Use a solvent system composed of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate. | This mixture of polar solvents and additives enhances the solvation of the peptide chains, disrupting aggregates. |
| 2. Add Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling, or add it to the coupling mixture. | These salts disrupt the hydrogen bonding network that leads to aggregation. | |
| Kinetic limitations of the coupling reaction. | 1. Microwave-Assisted SPPS: Perform the coupling and deprotection steps under microwave irradiation. | Microwave energy rapidly and efficiently heats the reaction, increasing reaction kinetics and disrupting secondary structures. |
| 2. Elevated Temperature: Increase the temperature of the coupling reaction (e.g., to 50-60°C). | Higher temperatures increase the kinetic energy of the molecules, which can help to overcome the energy barrier for coupling and disrupt aggregates. |
Quantitative Data on Aggregation Prevention
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Reference |
| Aβ (1-42) | Standard Fmoc/tBu SPPS | 33 | |
| Aβ (1-42) | With Pseudoproline Dipeptides | 57 | |
| Aβ (1-42) | With Pseudoproline Dipeptides and a C-terminal hexalysine tag | 56 |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides (Manual Synthesis)
-
Dissolution and Activation: Dissolve the pseudoproline dipeptide (5 eq.) and a suitable coupling reagent such as HATU (5 eq.) in a minimal volume of DMF or NMP.
-
Base Addition: Add DIPEA (10 eq.) to the mixture and mix thoroughly.
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitoring: Check for the completion of the coupling reaction using the TNBS test. If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step with fresh reagents.
Protocol 2: Use of "Magic Mixture" for a Difficult Coupling Step
-
Preparation of the "Magic Mixture": Prepare a solvent system consisting of a 1:1:1 mixture of DCM/DMF/NMP containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate.
-
Acylation (Coupling): Use the "Magic Mixture" as the solvent for your activated amino acid during the coupling step.
-
Elevated Temperature: For particularly difficult couplings, the reaction can be performed at 55°C.
-
Fmoc-Cleavage: For the deprotection step, use a solution of 20% piperidine (B6355638) in the "Magic Mixture".
Protocol 3: Microwave-Assisted SPPS for an Aggregating Sequence
-
Resin and Amino Acid Preparation: Swell the resin in DMF. Prepare solutions of the Fmoc-amino acids, activator (e.g., HBTU/HOBt), and base (e.g., DIPEA) in DMF.
-
Microwave Program: Program the microwave peptide synthesizer for the coupling and deprotection cycles. A typical coupling cycle might involve microwave irradiation at a controlled temperature (e.g., 75°C) for 5-10 minutes. Deprotection steps can also be accelerated with microwave heating.
-
Monitoring: Monitor the synthesis through UV-Vis monitoring of the Fmoc deprotection if the instrument is so equipped.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail.
Visualizing Workflows and Concepts
Caption: A logical workflow for a standard SPPS cycle and troubleshooting steps for peptide aggregation.
Caption: Key strategies for preventing peptide aggregation during SPPS.
Improving solubility of Fmoc-L-Lys(Boc)-OH-13C6,15N2 in organic solvents
Welcome to the Technical Support Center for our isotopically labeled amino acid, Fmoc-L-Lys(Boc)-OH-13C6,15N2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this product in organic solvents. Below you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is Fmoc-L-Lys(Boc)-OH-13C6,15N2 expected to be soluble?
A1: Based on the physicochemical properties of the unlabeled analog, Fmoc-L-Lys(Boc)-OH, the isotopically labeled version is expected to be soluble in a range of polar organic solvents commonly used in peptide synthesis. These include:
-
High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP)
-
Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone
Q2: Will the isotopic labeling of Fmoc-L-Lys(Boc)-OH-13C6,15N2 significantly affect its solubility compared to the unlabeled compound?
A2: It is widely accepted that stable isotopic labeling does not significantly alter the physicochemical properties of a molecule, including its solubility. The primary difference between the labeled and unlabeled compound is the mass. Therefore, the solubility of Fmoc-L-Lys(Boc)-OH-13C6,15N2 is expected to be nearly identical to that of Fmoc-L-Lys(Boc)-OH.
Q3: I am observing poor solubility of Fmoc-L-Lys(Boc)-OH-13C6,15N2 in DMF. What could be the cause?
A3: Several factors can contribute to poor solubility, even in a recommended solvent like DMF:
-
Solvent Quality: The purity of the solvent is crucial. DMF can degrade over time to form dimethylamine (B145610) and formic acid, which can affect solubility and reactivity. Always use high-purity, anhydrous DMF.
-
Temperature: Room temperature may not be sufficient for rapid dissolution. Gentle warming can often improve solubility.
-
Concentration: Attempting to dissolve a high concentration of the amino acid may exceed its solubility limit in the chosen solvent.
-
Aggregation: Fmoc-protected amino acids can sometimes self-aggregate, leading to apparent insolubility.
Q4: Are there any recommended techniques to improve the dissolution of Fmoc-L-Lys(Boc)-OH-13C6,15N2?
A4: Yes, several techniques can be employed to aid dissolution:
-
Sonication: Using an ultrasonic bath can help break up aggregates and accelerate the dissolution process.
-
Gentle Warming: Warming the solvent to 30-40°C can increase the solubility of the compound. Avoid excessive heat, which could lead to degradation.
-
Vortexing: Vigorous mixing can also help to dissolve the compound more quickly.
-
Solvent Mixtures: Using a co-solvent system, such as DMF with a small amount of DMSO, can enhance solubility.
Solubility Data
While specific quantitative solubility data for Fmoc-L-Lys(Boc)-OH-13C6,15N2 is not extensively published, the following table provides a qualitative and semi-quantitative overview based on data for the unlabeled analog and similar Fmoc-protected amino acids.
| Solvent | Solubility of Fmoc-L-Lys(Boc)-OH | Expected Solubility of Fmoc-L-Lys(Boc)-OH-13C6,15N2 | Notes |
| Dimethylformamide (DMF) | High | High | A standard solvent for solid-phase peptide synthesis (SPPS). |
| Dimethyl sulfoxide (DMSO) | Very High | Very High | Can be an excellent alternative or co-solvent if solubility in DMF is an issue. A solubility of up to 100 mg/mL has been reported for some Fmoc-amino acids. |
| N-Methyl-2-pyrrolidone (NMP) | High | High | Another common solvent in SPPS, with similar properties to DMF. |
| Dichloromethane (DCM) | Good | Good | Often used in peptide synthesis, though may be less effective for highly polar compounds. |
| Chloroform | Good | Good | Similar to DCM in its solvent properties. |
| Ethyl Acetate | Soluble | Soluble | A moderately polar solvent where solubility may be lower than in DMF or DMSO. |
| Acetone | Soluble | Soluble | Can be used, but may not be the primary choice for high concentrations. |
| Water | Slightly Soluble | Slightly Soluble | Fmoc-protected amino acids generally have low solubility in aqueous solutions. |
Troubleshooting Guide
If you are encountering solubility issues with Fmoc-L-Lys(Boc)-OH-13C6,15N2, please follow the troubleshooting workflow below.
Technical Support Center: Troubleshooting Common Side Reactions with Protected Lysine in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered when using protected lysine (B10760008) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving protected lysine during solid-phase peptide synthesis (SPPS)?
A1: The ε-amino group of lysine is highly nucleophilic and requires robust protection during SPPS to prevent unwanted reactions.[1] Even with protection, several side reactions can occur:
-
Guanidinylation: Reaction of the deprotected lysine side chain with uronium-based coupling reagents (e.g., HBTU, HATU) to form a guanidinium (B1211019) moiety.[2][3]
-
Branched Peptide Formation: If the side-chain protecting group is prematurely removed, the incoming activated amino acid can couple to the lysine side chain, resulting in a branched peptide impurity.[2][4]
-
Lactam Formation: Intramolecular cyclization of the lysine side chain with the C-terminal carboxyl group can occur, particularly at elevated pH.[5]
-
Carbamate (B1207046) Formation: Reaction of the free ε-amino group with carbon dioxide can lead to the formation of a carbamate adduct.
-
Acetylation: During capping steps with reagents like acetic anhydride (B1165640), premature removal of the lysine side-chain protecting group can lead to acetylation.[2]
-
Di-Fmoc-Lysine Formation: The formation of Nα,Nε-di-Fmoc-lysine can occur during the preparation of Fmoc-Lys-OH, leading to impurities in the final peptide.
Q2: I've observed a mass addition of +42 Da on my lysine-containing peptide. What is the likely cause and how can I prevent it?
A2: A mass addition of +42 Da on a lysine residue strongly suggests acetylation of the ε-amino group.[2] This typically occurs during a capping step with acetic anhydride if the lysine side-chain protecting group (commonly Boc) was prematurely removed.
Troubleshooting and Prevention:
-
Protecting Group Stability: Ensure the acid used for Nα-Fmoc deprotection (e.g., piperidine (B6355638) in DMF) is not strong enough to cleave the Lys(Boc) group. The Boc group is generally stable to the basic conditions of Fmoc deprotection.[1][6]
-
Choice of Protecting Group: If premature deprotection is a recurring issue, consider using a more robust side-chain protecting group for lysine.
-
Capping Conditions: Minimize the duration of the capping step and ensure that the capping reagents are fresh and of high quality.
Q3: My mass spectrometry results show a significant peak corresponding to the guanidinylation of a lysine residue. How can this be avoided?
A3: Guanidinylation is a known side reaction when using uronium/aminium-based coupling reagents like HBTU or HATU. The deprotected lysine side chain can react with the coupling agent itself, leading to the formation of a guanidinium group.[2][3]
Mitigation Strategies:
-
Pre-activation of Amino Acids: Pre-activating the incoming amino acid with the coupling reagent before adding it to the resin can consume the reagent and minimize its direct reaction with the peptide.[3]
-
Alternative Coupling Reagents: Consider using a different class of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) or carbodiimides (e.g., DIC) with an additive like OxymaPure.
-
Stoichiometry Control: Use a minimal excess of the coupling reagent necessary to achieve efficient coupling.
Q4: How can I prevent the formation of branched peptides at lysine residues?
A4: Branched peptide formation is a direct consequence of the premature removal of the lysine side-chain protecting group.[2][4]
Prevention and Troubleshooting:
-
Orthogonal Protection Strategy: The most effective way to introduce a branch at a specific lysine residue is to use an orthogonal protecting group that can be selectively removed without affecting other protecting groups. Common orthogonal protecting groups for lysine include:
-
Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl: Removable with dilute hydrazine (B178648) in DMF.[7][8]
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): A more sterically hindered version of Dde, also removed with hydrazine.[9][10]
-
Mmt (Monomethoxytrityl): Cleaved under mildly acidic conditions.[9]
-
Alloc (Allyloxycarbonyl): Removed by palladium-catalyzed reactions.[9]
-
-
Protecting Group Stability: For linear peptides, ensure the chosen lysine side-chain protecting group (e.g., Boc for Fmoc-SPPS) is stable throughout all synthesis cycles.
Troubleshooting Guides
Issue: Incomplete Coupling or Deprotection at Lysine Residues
Symptom: Kaiser test is positive (blue beads) after a coupling step, or negative (colorless/yellow beads) after a deprotection step.[2] RP-HPLC analysis shows deletion sequences or incompletely deprotected peptides.
dot
Caption: Troubleshooting workflow for incomplete coupling/deprotection.
| Potential Cause | Recommended Action |
| Steric Hindrance | 1. Double Coupling: Repeat the coupling step to ensure complete reaction.[2] 2. Increase Coupling Time: Extend the coupling reaction time to 2-4 hours.[2] 3. Use a More Powerful Coupling Reagent: Switch to a more efficient coupling reagent like HCTU or HATU.[2] |
| Peptide Aggregation | 1. Use a Lower-Loading Resin: This increases the distance between peptide chains, reducing aggregation.[2] 2. Incorporate a Chaotropic Salt: Add a salt like LiCl to the DMF wash steps to disrupt secondary structures.[2] 3. Change Solvent: Switch to a solvent with better swelling properties, such as NMP.[2] |
| Incomplete Fmoc Deprotection | 1. Increase Deprotection Time: Extend the deprotection time with 20% piperidine in DMF to 20-30 minutes.[2] 2. Ensure Fresh Reagents: Use a freshly prepared piperidine solution.[2] 3. Confirm with Kaiser Test: Always perform a Kaiser test after deprotection to confirm the presence of free amines.[2] |
| Incomplete Boc Deprotection (Side Chain) | 1. Optimize Cleavage Cocktail: Ensure the TFA concentration is sufficient and appropriate scavengers are used.[11] 2. Extend Cleavage Time: Increase the cleavage time and monitor by RP-HPLC.[12] 3. Consider a Stronger Acid: For stubborn Boc groups, a stronger acid system like 4M HCl in dioxane might be necessary (for solution-phase).[10] |
Issue: Side Product Formation During TFA Cleavage
Symptom: RP-HPLC analysis of the crude peptide shows multiple unexpected peaks. Mass spectrometry confirms the presence of adducts on lysine or other sensitive residues.
dot
Caption: Role of scavengers in preventing side reactions during TFA cleavage.
| Scavenger | Targeted Reactive Species | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trityl cations and other carbocations | 2.5% - 5% | Highly effective for scavenging trityl cations.[9][12] |
| 1,2-Ethanedithiol (EDT) | t-butyl cations, aids in trityl removal | 2.5% | Also helps prevent oxidation of tryptophan.[12][13] Has a strong odor. |
| Water | t-butyl cations | 2.5% - 5% | A common scavenger, often used in combination with others.[9][12] |
| Thioanisole | General carbocation scavenger | 5% | Can suppress various side reactions.[12] |
| Phenol (B47542) | General carbocation scavenger | 5% | Often used in cocktails for peptides with multiple sensitive residues.[9] |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | t-butyl cations, sulfonation | 5% | A less odorous and highly stable alternative to EDT.[13][14] |
Recommended Cleavage Cocktails:
-
Standard (for most peptides): 95% TFA, 2.5% Water, 2.5% TIS.[2][15]
-
For peptides with Cys(Trt), Met, Trp: Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT).[9]
Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test for Free Primary Amines
This qualitative test is essential for monitoring the completion of coupling and deprotection steps in SPPS.[4][16][17]
Reagents:
-
Solution A: 1 g ninhydrin (B49086) in 20 mL n-butanol.
-
Solution B: 40 g phenol in 20 mL n-butanol.
-
Solution C: 16.5 mg KCN in 25 mL distilled water, then 1 mL of this solution diluted with 49 mL pyridine.
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Dark Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling or complete deprotection).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (complete coupling or incomplete deprotection).
Protocol 2: RP-HPLC Analysis of Peptide Purity
Reverse-phase high-performance liquid chromatography is the standard method for assessing the purity of a synthesized peptide.[18][19][20]
Materials:
-
RP-HPLC system with a UV detector.
-
C18 column (analytical, e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Crude peptide sample, dissolved in a small amount of Mobile Phase A or a mixture of A and B.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and filter through a 0.22 µm filter.[18]
-
Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the prepared peptide sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile at a wavelength of 215-220 nm (for the peptide bond) and optionally at 280 nm (for Trp and Tyr residues).[19]
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is typically calculated as the area of the main product peak divided by the total area of all peaks.[18]
Protocol 3: Selective On-Resin Deprotection of Lys(Dde)
This protocol allows for the selective deprotection of a lysine side chain for subsequent modification, such as branching or labeling.[7][8]
Reagents:
-
2% Hydrazine monohydrate in DMF.
-
DMF for washing.
Procedure:
-
Swell the peptide-resin containing the Lys(Dde) residue in DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF (approximately 10 mL per gram of resin).
-
Agitate the resin suspension at room temperature for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat the hydrazine treatment two more times.
-
Thoroughly wash the resin with DMF (5-6 times) to remove all traces of hydrazine.
-
The exposed lysine side-chain amine is now ready for the next reaction step. A Kaiser test can be performed to confirm the presence of the free amine.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phmethods.net [phmethods.net]
- 7. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. polypeptide.com [polypeptide.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. peptide.com [peptide.com]
- 18. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Navigating SILAC: A Troubleshooting Guide for Low Incorporation Efficiency
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low incorporation efficiency in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you achieve optimal labeling for accurate quantitative proteomics.
I. Frequently Asked Questions (FAQs)
Q1: What is considered low SILAC incorporation efficiency?
A1: Generally, a SILAC incorporation efficiency of less than 97% is considered suboptimal for quantitative proteomics experiments.[1] Low efficiency can lead to inaccurate quantification of protein abundance, as the presence of "light" unlabeled peptides in the "heavy" labeled sample can skew the heavy-to-light ratios.[1]
Q2: How does low incorporation efficiency affect my quantitative results?
A2: Low incorporation efficiency leads to an underestimation of protein upregulation and an overestimation of protein downregulation. This is because the signal from the remaining "light" peptides in the "heavy" sample artificially inflates the "light" channel, compressing the true quantitative ratios.
Q3: What are the primary causes of low incorporation efficiency?
A3: The two most common causes are:
-
Insufficient Cell Doublings: Cells require an adequate number of divisions (typically at least five to six) in the SILAC medium to dilute out the pre-existing "light" amino acids and fully incorporate the "heavy" labeled amino acids.[2][3]
-
Amino Acid Conversion: Some cell lines can metabolically convert one amino acid into another. A prevalent issue in SILAC is the conversion of heavy arginine to heavy proline, which can complicate data analysis and lead to inaccurate quantification.[4][5]
Q4: Can the type of serum I use affect incorporation efficiency?
A4: Yes, it is crucial to use dialyzed fetal bovine serum (dFBS) in your SILAC medium. Non-dialyzed serum contains endogenous "light" amino acids that will compete with the "heavy" labeled amino acids, leading to incomplete labeling.
II. Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving the root cause of low incorporation efficiency.
Issue 1: Suboptimal Incorporation Rate (<97%)
Symptoms:
-
Mass spectrometry (MS) data shows significant peaks for "light" peptides in the "heavy" labeled cell population.
-
Calculated incorporation efficiency is below the recommended >97% threshold.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low SILAC incorporation efficiency.
Quantitative Data on Cell Doublings and Incorporation Efficiency:
While the rate of incorporation can vary between cell lines, a general trend is observed. The following table provides an estimated incorporation efficiency based on the number of cell doublings.
| Number of Cell Doublings | Estimated Incorporation Efficiency (%) |
| 1 | ~50% |
| 2 | ~75% |
| 3 | ~87.5% |
| 4 | ~93.8% |
| 5 | ~96.9% |
| 6 | >98% |
Note: This is a theoretical dilution model. Actual incorporation can be faster due to protein turnover. It is always recommended to experimentally verify the incorporation efficiency.
Issue 2: Arginine-to-Proline Conversion
Symptoms:
-
In MS spectra of heavy-labeled peptides containing proline, you observe satellite peaks corresponding to the mass of heavy proline.
-
Quantification of proline-containing peptides is inaccurate.
Signaling Pathway:
The metabolic conversion of arginine to proline is a known biological pathway that can interfere with SILAC experiments.
Caption: The metabolic pathway illustrating the conversion of arginine to proline.
Troubleshooting and Solution:
The most effective way to prevent arginine-to-proline conversion is to supplement the SILAC medium with unlabeled L-proline. This supplementation creates a negative feedback loop, inhibiting the enzymatic pathway that converts arginine to proline.
Quantitative Data on the Effect of Proline Supplementation:
The addition of L-proline to the SILAC medium significantly reduces the conversion of heavy arginine to heavy proline.
| L-Proline Concentration (mg/L) | Average Conversion of Arginine to Proline (%) |
| 0 | 28% |
| 50 | 9% |
| 100 | 3% |
| 200 | 2% |
Data extracted from a study on HeLa cells. The level of conversion can be cell-line dependent.[1]
III. Experimental Protocols
Protocol 1: Checking SILAC Incorporation Efficiency
Objective: To determine the percentage of heavy amino acid incorporation in your cell line.
Methodology:
-
Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium for at least 5-6 cell doublings.
-
Cell Harvest and Lysis: Harvest a representative sample of the "heavy" labeled cells. Lyse the cells using a standard lysis buffer compatible with mass spectrometry (e.g., RIPA buffer).
-
Protein Digestion: Perform an in-solution or in-gel tryptic digestion of the protein lysate to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis:
-
Search the MS data against a relevant protein database using software such as MaxQuant or Proteome Discoverer.
-
The software will identify peptide pairs (light and heavy) and calculate the intensity ratio.
-
The incorporation efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.
-
An average incorporation efficiency of >97% across multiple peptides indicates successful labeling.
-
Protocol 2: Optimizing Proline Supplementation
Objective: To determine the optimal concentration of L-proline needed to inhibit arginine-to-proline conversion in your specific cell line.
Methodology:
-
Cell Culture: Set up parallel cultures of your cells in "heavy" SILAC medium (containing heavy arginine) supplemented with varying concentrations of unlabeled L-proline (e.g., 0, 50, 100, 200 mg/L). Culture for at least 5-6 doublings.
-
Sample Preparation: Harvest and process the cells from each condition as described in Protocol 1 (steps 2-4).
-
Data Analysis:
-
Focus on the MS spectra of identified proline-containing peptides.
-
Quantify the relative intensity of the peak corresponding to the heavy proline versus the peak corresponding to the heavy arginine-containing peptide.
-
The concentration of L-proline that results in the minimal intensity for the heavy proline peak is the optimal concentration to use in your future SILAC experiments. A concentration of 200 mg/L has been shown to be effective in many cell lines.[4]
-
References
- 1. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. usherbrooke.ca [usherbrooke.ca]
- 4. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Premature Boc Deprotection in Fmoc Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of premature Boc deprotection during Fmoc solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Premature Boc Deprotection
This guide is designed to help you diagnose and resolve issues related to the unwanted removal of Boc protecting groups on amino acid side chains during the piperidine-mediated Fmoc deprotection step.
Q1: I suspect premature deprotection of a Boc group on a lysine (B10760008) (or other) residue. What are the typical symptoms?
A1: Premature Boc deprotection can manifest in several ways, leading to compromised peptide purity and yield. Key indicators include:
-
Formation of Branched Peptides: If the ε-amino group of lysine is prematurely deprotected, the subsequent activated amino acid can couple to both the N-terminus and the lysine side chain, resulting in a branched peptide. This is often observed in mass spectrometry (MS) analysis as a mass addition corresponding to the extra amino acid residue.
-
Unanticipated Side Reactions: A newly exposed nucleophilic side chain (e.g., the amine of lysine) can participate in undesirable reactions, such as acylation by activated carboxyl groups.
-
Complex HPLC Chromatograms: The presence of multiple, difficult-to-separate peaks in your crude peptide's High-Performance Liquid Chromatography (HPLC) profile can indicate a mixture of the desired peptide and various deprotected and modified byproducts.
-
Lower Yield of the Target Peptide: Side reactions and the formation of impurities will naturally lead to a reduced yield of your final, purified peptide.
Q2: What are the primary causes of premature Boc deprotection during Fmoc synthesis?
A2: The Boc group is designed to be stable to the basic conditions of Fmoc deprotection. However, certain factors can contribute to its lability:
-
Extended Piperidine (B6355638) Treatment: While necessary for complete Fmoc removal, prolonged or repeated exposure to piperidine, especially at elevated temperatures, can lead to slow cleavage of the Boc group.
-
Nature of the Amino Acid Residue: The stability of the Boc group can be influenced by the specific amino acid it is protecting. For instance, while generally robust, the Boc group on certain residues might exhibit slightly higher lability under basic conditions over many cycles.
-
Reagent Quality: The purity of the piperidine and the solvent (typically DMF) is crucial. Contaminants could potentially create a more aggressive deprotection environment. Old or improperly stored piperidine can absorb carbon dioxide, which may affect its reactivity profile.[]
Q3: How can I confirm that premature Boc deprotection is occurring?
A3: To definitively identify premature Boc deprotection, you can perform a test cleavage and analysis at an intermediate point in your synthesis.
-
Synthesize a Test Peptide: After coupling a few residues post the suspected lysine (or other Boc-protected) residue, take a small sample of the resin.
-
Cleave and Analyze: Cleave the peptide from this resin sample using a standard TFA cocktail.
-
LC-MS Analysis: Analyze the cleaved products using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the mass of the expected, fully protected peptide fragment and any masses corresponding to the peptide with the Boc group missing. The presence of the latter confirms premature deprotection.
Q4: What are the recommended solutions to minimize or prevent premature Boc deprotection?
A4: Several strategies can be employed to mitigate this issue:
-
Optimize Deprotection Time: Use the minimum time required for complete Fmoc removal. This can be monitored using a UV detector to track the release of the dibenzofulvene-piperidine adduct.[2]
-
Use Alternative Protecting Groups: For particularly sensitive sequences or long peptides requiring many deprotection cycles, consider using a more robust, orthogonal protecting group for the lysine side chain. Several options are stable to piperidine.[3][4][5]
-
Ensure High-Quality Reagents: Always use fresh, high-purity piperidine and DMF for your deprotection solutions.
-
Consider Alternative Bases: In some cases, alternative, less nucleophilic bases or base combinations (e.g., DBU/piperidine) can be used for Fmoc deprotection, though their impact on Boc stability should be carefully evaluated for your specific sequence.[6][7]
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc group to standard piperidine treatment?
A1: The Boc group is generally considered stable to the standard 20% piperidine in DMF solution used for Fmoc deprotection.[8][9] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.[][2] However, this stability is not absolute, and minor deprotection can occur over the course of a long synthesis with many deprotection cycles.
Q2: Are there alternative protecting groups for the lysine side chain that are more resistant to piperidine?
A2: Yes, several orthogonal protecting groups are available that offer enhanced stability to basic conditions. The choice of protecting group depends on the desired deprotection strategy for subsequent modifications.
Q3: Can I use a lower concentration of piperidine to reduce the risk of premature Boc deprotection?
A3: While lowering the piperidine concentration might seem intuitive, it can lead to incomplete Fmoc deprotection, which is often a more significant problem, resulting in deletion sequences.[10] It is generally recommended to use standard protocols (e.g., 20% piperidine in DMF) and optimize the deprotection time rather than altering the concentration.
Q4: Does the position of the Boc-protected residue in the peptide sequence affect its stability?
A4: While the primary factor is the cumulative exposure to piperidine, the local chemical environment and peptide conformation could theoretically influence the accessibility and stability of the Boc group. However, for most standard sequences, this is not considered a major factor.
Data Presentation: Stability of Lysine Side-Chain Protecting Groups
The following table summarizes the stability of common lysine side-chain protecting groups to the reagents used in Fmoc SPPS.
| Protecting Group | Structure | Deprotection Reagent | Stability to 20% Piperidine/DMF | Stability to TFA |
| Boc (tert-Butyloxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong Acid (e.g., TFA) | Generally Stable | Labile |
| Alloc (Allyloxycarbonyl) | -(C=O)O-CH₂-CH=CH₂ | Pd(0) catalyst | Stable | Stable |
| Mtt (4-Methyltrityl) | -C(C₆H₅)₂(C₆H₄-CH₃) | Dilute Acid (e.g., 1% TFA in DCM) | Stable | Labile |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | See structure | 2% Hydrazine in DMF | Stable | Stable |
| Z (Benzyloxycarbonyl) | -(C=O)O-CH₂-C₆H₅ | Hydrogenolysis (H₂/Pd) | Stable | Stable |
Experimental Protocols
Protocol 1: LC-MS Analysis for Detection of Premature Boc Deprotection
Objective: To qualitatively and semi-quantitatively assess the level of premature Boc deprotection on a resin-bound peptide intermediate.
Methodology:
-
Sample Collection: During your SPPS, after the coupling step following the introduction of a few amino acids past the Boc-protected residue, remove a small sample of the peptide-resin (approx. 5-10 mg).
-
Washing: Thoroughly wash the resin sample with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard option is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Peptide Cleavage: Add the cleavage cocktail to the dried resin sample (approx. 200 µL for 5 mg of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: After cleavage, precipitate the peptide by adding the TFA mixture to cold diethyl ether (approx. 10-fold volume excess).
-
Sample Preparation for LC-MS: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether, and wash the pellet with cold ether two more times. Dry the peptide pellet and dissolve it in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the sample onto a suitable C18 reversed-phase column.
-
Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 30 minutes).
-
Monitor the elution profile with a UV detector (214 nm and 280 nm).
-
Acquire mass spectra across the entire elution range.
-
-
Data Interpretation:
-
Extract the ion chromatograms for the theoretical mass of the fully protected peptide and the peptide with the Boc group absent (M - 100.12 Da).
-
Integrate the peak areas for both species to estimate the relative percentage of premature deprotection.
-
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
Storage and stability guidelines for Fmoc-L-Lys(Boc)-OH-13C6,15N2
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and stability of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂?
For optimal stability, the solid form of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ should be stored in a cool, dry place. The recommended temperature range is 2-8°C.[1][2][] It is also advisable to protect the compound from light.[2]
Q2: How should I store solutions of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂?
Solutions of Fmoc-amino acids in dimethylformamide (DMF) can be stored in a refrigerator for at least a week.[4] For longer-term storage of solutions, it is recommended to store them at -20°C or -80°C to minimize degradation.[5] Ensure the container is tightly sealed to prevent moisture absorption.
Q3: What is the general stability of the Fmoc and Boc protecting groups?
The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups have orthogonal stability, which is crucial for solid-phase peptide synthesis (SPPS).[1][]
-
Fmoc group: Is stable under acidic conditions but is readily cleaved by weak bases such as piperidine.[1][6][7]
-
Boc group: Is stable under basic conditions but is cleaved by acids like trifluoroacetic acid (TFA).[][8][9]
Q4: Are there any known incompatibilities for Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂?
Yes, the compound is incompatible with strong oxidizing agents.[6] Additionally, the Fmoc group is incompatible with catalytic hydrogenation.[4] Care should be taken to avoid exposing the compound to these conditions.
Q5: What are the signs of degradation of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂?
Visual signs of degradation can include a change in color from white/off-white to yellow or clumping of the powder due to moisture absorption. For solutions, precipitation or discoloration may indicate degradation. In peptide synthesis, incomplete coupling or the presence of unexpected side products in mass spectrometry analysis can be indicative of reagent degradation.
Storage Condition Summary
| Parameter | Solid Form | Solution (in DMF) |
| Storage Temperature | 2-8°C[1][2][] | Short-term (≤ 1 week): 2-8°C[4] Long-term (> 1 week): -20°C or -80°C[5] |
| Light Exposure | Protect from light[2] | Protect from light |
| Humidity | Store in a dry place[][10] | Tightly sealed container to prevent moisture absorption |
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that may be related to the storage and stability of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
Issue 1: Low Coupling Efficiency in Peptide Synthesis
-
Possible Cause: Degradation of the Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ due to improper storage. Moisture can hydrolyze the active ester used for coupling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from moisture and light.
-
Use Fresh Reagent: If degradation is suspected, use a fresh vial of the amino acid.
-
Check Solvents: Ensure that the solvents used for coupling (e.g., DMF) are anhydrous.
-
Issue 2: Premature Deprotection of the Fmoc Group
-
Possible Cause: Exposure of the Fmoc-amino acid to basic conditions prior to the intended deprotection step. This can occur if the solvent (e.g., DMF) has degraded to form amines.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use fresh, peptide-synthesis-grade solvents.
-
Check for Amine Contamination: If using recycled or older solvents, test for the presence of amines.
-
Storage of Solutions: Do not store solutions of the amino acid in DMF for extended periods at room temperature.
-
Issue 3: Unexpected Side Products in Mass Spectrometry
-
Possible Cause: Incomplete protection or degradation of the Boc group on the lysine (B10760008) side chain, leading to side reactions.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the purity of the Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ using an appropriate analytical method if possible.
-
Review Cleavage Cocktail: Ensure that the cleavage cocktail is appropriate and that scavengers are used to prevent side reactions with the Boc group.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting issues related to the storage and stability of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
Caption: Troubleshooting workflow for Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ stability issues.
References
- 1. chempep.com [chempep.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. nbinno.com [nbinno.com]
- 10. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Troubleshooting Poor Yield in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor peptide yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in SPPS?
Low peptide yield can arise from various factors throughout the synthesis process. The most common culprits include incomplete coupling of amino acids, incomplete removal of the N-terminal protecting group (deprotection), aggregation of the growing peptide chain on the resin, premature cleavage of the peptide from the resin, and inefficient final cleavage and deprotection.[1][2] Each of these issues can be influenced by the peptide sequence, the choice of reagents, and the synthesis protocol.
Q2: How does peptide sequence affect the synthesis yield?
The intrinsic properties of the peptide sequence play a significant role in the success of SPPS.[2] Sequences prone to forming secondary structures, such as β-sheets, on the solid support can lead to aggregation.[2] This aggregation can hinder the accessibility of reagents to the growing peptide chain, resulting in incomplete reactions and a drastic drop in yield.[3] Hydrophobic sequences are particularly susceptible to aggregation.[2][4] Additionally, "difficult" amino acid residues like cysteine and proline can present unique challenges during coupling.[2]
Q3: What is a typical acceptable yield for SPPS?
The expected yield in SPPS can vary significantly depending on the length and sequence of the peptide. For a 70-mer peptide, a 97% yield at each deprotection and coupling step would result in a theoretical overall yield of only 1.4%.[5] Increasing the efficiency to 99% per step boosts the overall yield to 24%, and a 99.5% efficiency results in a 50% yield.[5] Generally, for peptides up to around 30 amino acids, yields can be quite good, but for longer peptides, a yield greater than 30% is often considered successful.[6]
Troubleshooting Guides
Issue 1: Incomplete Coupling
Q: How can I identify and troubleshoot incomplete coupling reactions?
Incomplete coupling leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide, thus lowering the yield of the target peptide.[5]
Identification:
-
Kaiser Test (for Fmoc SPPS): A positive Kaiser test (blue beads) after a coupling step indicates the presence of free primary amines, signifying an incomplete reaction.
-
HPLC and Mass Spectrometry (MS) Analysis: Analysis of a small test cleavage can reveal the presence of deletion sequences.
Troubleshooting Steps:
-
Double Coupling: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[2] This is particularly useful for sterically hindered amino acids or after proline.[7]
-
Optimize Coupling Reagents: The choice of coupling reagent is critical. Highly efficient reagents like HATU, HCTU, and PyBOP can improve coupling efficiency, especially for challenging sequences.[2]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.[7]
-
Elevated Temperature: Performing the synthesis at a higher temperature can help disrupt secondary structures and improve coupling efficiency.[1]
Issue 2: Incomplete Deprotection
Q: What are the signs of incomplete deprotection and how can it be resolved?
Incomplete removal of the temporary N-terminal protecting group (e.g., Fmoc) results in truncated peptide sequences, which are capped at the point of failure and contribute to a lower yield of the full-length product.[1][5]
Identification:
-
UV Monitoring (for Fmoc SPPS): Automated peptide synthesizers can monitor the UV absorbance of the dibenzofulvene-piperidine adduct to ensure deprotection is complete.[8]
-
HPLC and MS Analysis: Analysis of a crude peptide sample will show peaks corresponding to truncated sequences.
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the duration of the deprotection step to ensure complete removal of the protecting group.
-
Use a Stronger Base (for Fmoc SPPS): For slow or incomplete Fmoc deprotection, switching from piperidine (B6355638) to a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can improve the deprotection yield.[3][8]
-
Ensure Reagent Quality: Use fresh, high-quality deprotection reagents. Old or contaminated reagents can be less effective.
Issue 3: Peptide Aggregation
Q: My peptide is known to aggregate. What strategies can I employ to minimize this issue?
Peptide aggregation is a major cause of synthetic failure, as it blocks reaction sites on the growing peptide chain. This is particularly common for hydrophobic sequences and peptides that form stable secondary structures on the resin.[2][4]
Strategies to Minimize Aggregation:
-
Incorporate Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[1][9]
-
Use Backbone-Protecting Groups: Attaching a temporary protecting group to the amide backbone, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent interchain hydrogen bonding.
-
Chaotropic Agents: Adding chaotropic agents like DMSO to the solvent can help disrupt aggregation.[3]
-
Low-Substitution Resin: Using a resin with a lower loading capacity can increase the distance between peptide chains, reducing the likelihood of aggregation.[3]
-
Elevated Temperature Synthesis: Performing the synthesis at a higher temperature can disrupt secondary structures.[1]
Issue 4: Premature Cleavage from the Resin
Q: I suspect my peptide is cleaving from the resin during synthesis. What could be the cause and how can I prevent it?
Premature cleavage of the peptide from the solid support leads to a direct loss of product. The lability of the linker to the synthesis conditions is a key factor.
Causes and Prevention:
-
Linker Instability: Some linkers are sensitive to the reagents used during synthesis. For example, the 2-chlorotrityl chloride (2-CTC) linker is very acid-sensitive, and repeated exposure to the mild acidity of some coupling reagents can cause premature cleavage.[10]
-
Solution: Choose a linker that is stable to the specific synthesis chemistry being used. For acid-sensitive linkers, use a more basic amine like diisopropylethylamine (DIPEA) instead of N-methylmorpholine (NMM) during coupling.[10]
-
-
Mechanical Stress: Vigorous shaking or stirring can lead to physical breakdown of the resin beads and loss of peptide.
-
Solution: Use gentle and consistent agitation.
-
Issue 5: Inefficient Final Cleavage
Q: After completing the synthesis, I am getting a very low yield upon cleavage. What are the potential problems and solutions?
Inefficient final cleavage from the resin is a common reason for poor overall yield.
Potential Problems and Solutions:
-
Incomplete Cleavage Reaction: The cleavage cocktail may not be strong enough or the reaction time may be too short to completely cleave the peptide from the resin.
-
Scavenger Issues: During cleavage, reactive cationic species are generated from the protecting groups, which can re-attach to nucleophilic residues like Trp, Met, Tyr, and Cys.[12][13]
-
Solution: Use an appropriate scavenger cocktail to quench these reactive species. A common general-purpose cocktail is TFA/TIS/water (95:2.5:2.5).[12]
-
-
Peptide Precipitation on Resin: The cleaved peptide may have poor solubility in the cleavage cocktail and precipitate onto the resin beads.[13]
-
Solution: After cleavage, wash the resin with a solvent in which the peptide is soluble to recover any precipitated product.
-
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Relative Speed | Racemization Risk | Cost | Key Features |
| HBTU | Fast | Low | Moderate | Widely used, efficient. |
| HATU | Very Fast | Very Low | High | Excellent for difficult couplings and sterically hindered amino acids.[2][14] |
| HCTU | Very Fast | Low | High | Similar to HATU, highly reactive.[2][14] |
| PyBOP | Fast | Low | High | Effective for hindered couplings.[2] |
| DIC/Oxyma | Moderate | Very Low | Low | Cost-effective, good for routine synthesis. |
Table 2: Impact of Stepwise Efficiency on Overall Yield for a 30-mer Peptide
| Stepwise Efficiency (%) | Overall Theoretical Yield (%) |
| 97.0 | 40.1 |
| 98.0 | 54.5 |
| 99.0 | 73.9 |
| 99.5 | 86.0 |
| 99.9 | 97.0 |
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
Objective: To qualitatively determine the presence of free primary amines on the resin-bound peptide, indicating incomplete coupling.
Materials:
-
Resin sample (a few beads)
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Heating block or water bath
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow or colorless beads and solution: Negative result, indicating the absence or very low level of free primary amines (complete coupling).
Protocol 2: Test Cleavage from Resin
Objective: To cleave a small amount of peptide from the resin for analysis by HPLC and MS to assess the quality of the synthesis.
Materials:
-
Dried peptide-resin (10-20 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (approximately 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.
-
Filter the cleavage mixture to separate the resin (a small pipette with a cotton plug can be used).
-
Precipitate the cleaved peptide by adding the filtrate to a larger tube containing cold diethyl ether (approximately 1 mL).
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether and centrifuge again. Repeat this step twice.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile) for HPLC and MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Strategies to reduce racemization of lysine during peptide coupling
This guide provides researchers, scientists, and drug development professionals with strategies to mitigate racemization of lysine (B10760008) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for lysine?
A1: Racemization is the conversion of a pure enantiomer (typically the L-amino acid) into a mixture of both D and L forms at its chiral alpha-carbon center during synthesis.[1] The incorporation of the incorrect D-lysine stereoisomer into a peptide chain can drastically alter its three-dimensional structure, leading to reduced biological activity, altered immunogenicity, or unpredictable therapeutic effects. Therefore, maintaining stereochemical purity is critical for drug development and biochemical research.[1]
Q2: What is the primary chemical mechanism that causes lysine to racemize during coupling?
A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the N-protected lysine cyclizes, and the resulting oxazolone (B7731731) has a proton at the chiral center (α-carbon) that is highly acidic. This proton can be easily removed by a base present in the reaction mixture, forming an achiral intermediate. Subsequent reaction with the amine component can then occur from either side of this planar intermediate, yielding both the desired L-peptide and the undesired D-diastereomer.[1]
Q3: Which experimental factors have the most significant impact on lysine racemization?
A3: Several factors influence the rate of racemization. The most critical are:
-
Coupling Reagents and Additives: The choice of activating agent and racemization suppressant is paramount.
-
Base: The type, strength, and steric hindrance of the base used can significantly promote or suppress racemization.[1][2]
-
Temperature: Higher temperatures accelerate coupling but can also dramatically increase the rate of racemization.[3][4]
-
Protecting Groups: The nature of the α-amino protecting group can influence susceptibility to racemization.[5]
-
Activation Time: Prolonged exposure of the activated amino acid to the reaction conditions before the amine is introduced increases the risk of racemization.[4]
Q4: How do I choose the right coupling reagent and additive to minimize racemization?
A4: Modern onium (uronium/aminium) or phosphonium (B103445) salt coupling reagents are generally preferred over carbodiimides alone for minimizing racemization.[6] The addition of racemization-suppressing additives is crucial.
-
Additives: Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) have traditionally been used, but newer oxime-based additives like OxymaPure and HOAt (1-hydroxy-7-azabenzotriazole) are significantly more effective at preventing racemization.[1][7][8]
-
Coupling Reagents: For particularly challenging couplings, reagents such as COMU, which incorporates an Oxyma moiety, have demonstrated a very low tendency for racemization.[1] The combination of a carbodiimide (B86325) like DIC with Oxyma has also been shown to be highly effective, especially for sensitive residues.[5]
Q5: What is the role of the base in lysine racemization, and which one should I use?
A5: A base is often required for peptide coupling, particularly with onium salt reagents, but it is also the primary catalyst for racemization via the oxazolone mechanism.[1]
-
Impact of Base: Stronger and less sterically hindered bases, such as N,N-Diisopropylethylamine (DIPEA), can accelerate the abstraction of the alpha-proton, increasing racemization.[1][2]
-
Recommendation: To reduce racemization, consider using a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative, and for highly sensitive couplings, sym-collidine is recommended.[1][2][3]
Q6: How does temperature affect racemization, and what is the optimal range?
A6: While increasing temperature can improve the kinetics of slow coupling reactions, it also increases the rate of racemization.[9] For amino acids known to be susceptible to racemization, such as histidine, cysteine, and potentially lysine in certain sequences, performing the coupling at a lower temperature (e.g., 0 °C to room temperature) is a key strategy to preserve stereochemical integrity.[4][8] In microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive residues.[3]
Q7: Are there specific α-amino protecting groups for lysine that help reduce racemization?
A7: Yes, the choice of the N-terminal protecting group on the amino acid being coupled has a significant effect. While standard Fmoc and Boc groups are widely used, recent research has shown that alternative protecting groups can dramatically reduce racemization. For instance, the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been reported to greatly suppress α-carbon racemization compared to the standard Fmoc group.[5] While not specific to lysine, this principle applies to any amino acid being coupled. For lysine's side chain (ε-amino group), common protecting groups like Boc and Alloc are used to prevent side reactions but are not directly implicated in α-carbon racemization during coupling.[10]
Troubleshooting Guide: High D-Lysine Diastereomer Content
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent/Additive | Switch from carbodiimide-only methods to an onium salt reagent (e.g., HBTU, HATU, COMU) or a phosphonium salt (e.g., PyBOP).[6] Always use a racemization suppressant. Upgrade from HOBt to a more effective additive like HOAt or OxymaPure.[1][7] |
| Strong or Sterically Unhindered Base | Replace N,N-Diisopropylethylamine (DIPEA) with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1][2][3] |
| Elevated Coupling Temperature | For sensitive sequences, perform the lysine coupling step at a reduced temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly.[4][8] Avoid unnecessarily high temperatures, especially during microwave synthesis.[3] |
| Prolonged Activation Time | Minimize the time between the activation of the lysine carboxylic acid and the addition of the amine component. Use a protocol where the coupling reagent is added to the mixture of the protected lysine and the resin-bound amine, or pre-activate for only a very short period (1-2 minutes) before adding to the resin.[4] |
| Solvent Effects | While less common, the solvent can play a role. Ensure the use of high-purity, anhydrous solvents like DMF or NMP.[1][4] If racemization persists after addressing other factors, consider alternative solvents. |
Quantitative Data on Racemization
Direct quantitative data for lysine racemization under various conditions is sparse in the literature. However, studies on other highly susceptible amino acids like Cysteine (Cys) and Histidine (His) provide excellent comparative data for the effectiveness of different coupling systems. The following data is adapted from a study examining the coupling of Fmoc-protected amino acids.[5]
Table 1: Effect of Coupling Reagent on Racemization (% D-Product Formation)
| Coupling Reagent/Base Combination | Fmoc-L-Cys(Trt)-OH | Fmoc-L-His(Trt)-OH |
| HATU/NMM | 1.4% | 31.0% |
| HBTU/DIPEA | 1.8% | 15.6% |
| PyBop/DIPEA | 2.9% | 12.0% |
| DIC/Oxyma | <0.1% | 1.2% |
| EDCI/HOBt/DIPEA | 1.6% | 12.0% |
Data sourced from a study on Cys and His, which are known to be highly prone to racemization.[5] These results suggest that the DIC/Oxyma combination is particularly effective at suppressing racemization.
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling for Lysine
This protocol is suitable for most standard lysine incorporations using Fmoc-SPPS.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-7 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 equivalents), and an additive like HOBt or HOAt (3-5 equivalents) in DMF.
-
Add a base such as DIPEA (6-10 equivalents) to the activation mixture.[4]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Agitation: Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to check for free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed longer or consider a second coupling.
-
Washing: Wash the resin with DMF (3-5 times) to prepare for the next cycle.
Protocol 2: Optimized Protocol for Highly Racemization-Prone Lysine Couplings
This protocol is adapted for sequences where lysine is known to be particularly susceptible to racemization (e.g., C-terminal attachment or coupling to a hindered residue).
-
Resin Preparation and Deprotection: Follow steps 1-3 of the standard protocol.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 equivalents) and a low-racemization coupling reagent such as COMU (3 equivalents) or DIC (3 equivalents) with Oxyma (3 equivalents) in anhydrous DMF.
-
Cool the activation mixture to 0 °C in an ice bath.
-
Add a sterically hindered base like 2,4,6-collidine (6 equivalents) to the cooled activation mixture.[4]
-
Immediately add the activation mixture to the deprotected resin.
-
-
Agitation: Agitate the reaction vessel at 0 °C for 10 minutes, then allow it to warm to room temperature and continue agitation for an additional 45-60 minutes.[4]
-
Monitoring and Washing: Follow steps 6-7 of the standard protocol.
Visualizations
Caption: The primary pathway for racemization during peptide coupling.
Caption: A decision tree to diagnose and resolve racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. csbio.com [csbio.com]
- 10. openaccesspub.org [openaccesspub.org]
Validation & Comparative
A Head-to-Head Comparison of Labeled Lysines for Quantitative Proteomics: A SILAC Guide
In the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a robust and widely adopted method for the accurate determination of protein abundance and dynamics.[1] Central to this technique is the metabolic incorporation of "heavy" amino acids, with isotopically labeled lysine (B10760008) being a cornerstone due to its prevalence in proteins and the specificity of tryptic digestion.[2][3] This guide provides a comprehensive comparison of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and other commonly used labeled lysines, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal reagent for their experimental needs.
While Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a protected amino acid derivative primarily utilized in solid-phase peptide synthesis (SPPS) to create internal standards for absolute quantification, its core isotope, L-Lysine-¹³C₆,¹⁵N₂, is a key player in metabolic labeling. This guide will compare the in-cell culture performance of L-Lysine-¹³C₆,¹⁵N₂ with other popular lysine isotopes such as L-Lysine-¹³C₆, L-Lysine-¹⁵N₂, and deuterated lysines (e.g., L-Lysine-d4).
Quantitative Performance Comparison
The selection of an isotopic label in a SILAC experiment is governed by several factors, including the desired mass shift for clear separation in the mass spectrometer, potential metabolic conversions, and overall cost. The following table summarizes the key quantitative characteristics of commonly used labeled lysines.
| Feature | L-Lysine-¹³C₆,¹⁵N₂ | L-Lysine-¹³C₆ | L-Lysine-¹⁵N₂ | L-Lysine-d4 / d8 |
| Isotopic Purity | Typically >99% for both ¹³C and ¹⁵N[2] | Typically >99%[2] | Typically >98%[2] | Typically >98%[2] |
| Mass Shift (Da) | +8[2] | +6[2] | +2[2] | +4 or +8[2] |
| Primary Application | SILAC for a large and distinct mass shift, ideal for complex spectra.[2][] | SILAC-based quantitative proteomics. | Quantitative proteomics, protein NMR.[2] | SILAC, particularly for multiplexing.[2] |
| Labeling Efficiency | High (>97%) in most cell lines after 5-6 doublings.[2] | High (>97%) in most cell lines.[2] | High (>97%) in most cell lines.[2] | High (>97%) in most cell lines.[2] |
| Key Advantages | - Largest commercially available mass shift for lysine, minimizing isotopic envelope overlap.[]- No chromatographic shift observed relative to the light version.[5] | - Significant mass shift for clear separation in MS. | - Cost-effective option. | - Enables higher levels of multiplexing (e.g., 3-plex with light, d4, and ¹³C₆,¹⁵N₂).[6][7][8] |
| Key Considerations | - Higher cost compared to single-isotope labeled versions.[2] | - Potential for minor isotopic envelope overlap with complex spectra. | - Smaller mass shift can lead to overlapping isotopic envelopes with unlabeled peptides, complicating quantification.[5] | - Potential for chromatographic separation from the unlabeled version, which could affect quantification accuracy.[5] |
| Metabolic Conversion | Minimal and predictable. Lysine is generally stable in this regard.[2] | Minimal and predictable. | Minimal. Lysine does not typically share its α-amino nitrogen.[2] | Minimal. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate SILAC experiments. Below are representative protocols for a comparative SILAC experiment and for the synthesis of a labeled peptide standard using Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
Protocol 1: Comparative SILAC Experiment for Quantifying Protein Abundance
This protocol outlines a 3-plex SILAC experiment to compare protein expression under a control condition and two experimental treatments.
-
Media Preparation: Prepare three types of SILAC DMEM or RPMI 1640 media, each deficient in L-lysine and L-arginine.
-
"Light" Medium: Supplement with unlabeled L-lysine (146 mg/L) and L-arginine (84 mg/L).
-
"Medium" Medium: Supplement with L-Lysine-d4 (148.7 mg/L) and ¹³C₆-L-arginine (86.5 mg/L).
-
"Heavy" Medium: Supplement with ¹³C₆,¹⁵N₂-L-lysine (151.3 mg/L) and ¹³C₆,¹⁵N₄-L-arginine (88.0 mg/L).
-
Add 10% dialyzed fetal bovine serum to all media. Sterile filter the final solutions.
-
-
Cell Culture and Labeling: Culture three separate populations of the chosen cell line in the "light," "medium," and "heavy" media. Subculture the cells for at least five to six doublings to ensure >95% incorporation of the labeled amino acids.[1]
-
Experimental Treatment:
-
"Light" labeled cells: Serve as the control group.
-
"Medium" and "Heavy" labeled cells: Apply the respective experimental treatments.
-
-
Cell Harvest and Lysis: Harvest the three cell populations separately, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate. Mix equal amounts of protein from the "light," "medium," and "heavy" lysates.
-
Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Data Analysis: Use a software package like MaxQuant to identify peptides and quantify the relative abundance based on the intensity ratios of the light, medium, and heavy peptide triplets.[9]
Protocol 2: Solid-Phase Synthesis of a Labeled Peptide Standard
This protocol describes the incorporation of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ into a peptide sequence using manual solid-phase peptide synthesis.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂:
-
In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and dry. Purify the crude peptide by reverse-phase HPLC.
Visualizing SILAC Data: Signaling Pathways
SILAC is a powerful tool for elucidating the dynamics of signaling pathways. Below are examples of how SILAC data can be visualized using Graphviz to represent changes in protein abundance or post-translational modifications in response to a stimulus.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[10] SILAC-based proteomics has been instrumental in quantifying the dynamic changes in this pathway upon EGF stimulation.[11]
Caption: EGFR signaling pathway with key proteins quantified by SILAC.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[12] Dysregulation of this pathway is often linked to cancer.[3] SILAC has been used to study the stimulus-dependent interactions of key components in this pathway.[12][13]
Caption: Wnt/β-catenin signaling pathway showing the stabilization of β-catenin.
Conclusion
The choice of a labeled lysine for SILAC experiments depends on the specific requirements of the study. For experiments requiring a large mass shift to resolve complex spectra and ensure high quantification accuracy, L-Lysine-¹³C₆,¹⁵N₂ is an excellent, albeit more expensive, choice.[2][] For routine quantification and multiplexing experiments, L-Lysine-¹³C₆ and deuterated lysines offer a cost-effective and reliable alternative. Careful consideration of the potential for chromatographic shifts with deuterated labels is advised.[5] Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ remains an indispensable tool for the synthesis of heavy-labeled peptide standards, which are crucial for absolute quantification and for validating results from metabolic labeling experiments. By understanding the distinct advantages and limitations of each labeled lysine, researchers can design more robust and accurate quantitative proteomics experiments to unravel complex biological processes.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triple SILAC to Determine Stimulus Specific Interactions in the Wnt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triple SILAC to determine stimulus specific interactions in the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isotope-Labeling Strategies for Precise Protein Quantification: Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ vs. AQUA Peptides
For researchers, scientists, and drug development professionals navigating the complexities of protein quantification, the choice of methodology is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between two prominent isotope-labeling techniques: the metabolic labeling approach utilizing building blocks like Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ within a SILAC workflow, and the synthetic peptide standard approach embodied by AQUA peptides. We will delve into their fundamental principles, experimental workflows, and performance metrics, supported by experimental data to inform your selection process.
At the heart of mass spectrometry-based quantitative proteomics are strategies that differentiate proteins from different samples by mass. This is commonly achieved by incorporating stable heavy isotopes into proteins or peptides. The relative abundance of the "light" (natural isotope) and "heavy" (stable isotope-labeled) forms are then measured by a mass spectrometer.
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a critical reagent in one of these strategies. It is a protected, heavy isotope-labeled amino acid—a building block used to synthesize "heavy" proteins in vivo. This approach is typified by the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) methodology.
Conversely, AQUA (Absolute QUAntification) peptides represent a different philosophy. They are short, synthetic peptides that are exact, heavy-isotope-labeled copies of peptides from a target protein. These are not used to build proteins but are instead added as internal standards to a sample after protein extraction and digestion.
Core Principles and Methodologies
The fundamental difference between these two approaches lies in when and how the isotopic label is introduced.
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in SILAC: The In Vivo Metabolic Labeling Approach
In the SILAC method, two populations of cells are cultured in media that are identical except for specific amino acids. One medium contains the natural "light" amino acids, while the other contains "heavy" amino acids, such as Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.[1][2] Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins.[2] Once labeling is complete, the cell populations can be subjected to different experimental conditions. The samples are then combined at the beginning of the experimental workflow, often before cell lysis.[2] This early mixing is a key advantage, as it minimizes experimental variability from sample preparation. The mass spectrometer then measures the ratio of heavy to light peptide pairs, providing a highly accurate relative quantification of protein abundance between the two samples.[3]
AQUA Peptides: The In Vitro Synthetic Standard Approach
The AQUA method is a targeted approach for absolute protein quantification.[4][5] Instead of labeling the entire proteome, a synthetic peptide corresponding to a unique peptide of the target protein is created with one or more heavy isotope-labeled amino acids.[4][6] A precisely known amount of this "heavy" AQUA peptide is then spiked into the protein sample after the proteins have been extracted and digested into peptides.[7] The AQUA peptide serves as an ideal internal standard, as it is chemically identical to its endogenous, "light" counterpart and thus behaves similarly during chromatographic separation and mass spectrometric analysis.[8] By comparing the signal intensity of the endogenous peptide to that of the known quantity of the spiked-in AQUA peptide, the absolute amount of the target protein in the original sample can be calculated.[4]
Quantitative Performance Comparison
The choice between a SILAC-based approach and AQUA peptides often depends on the specific experimental goals and the required level of quantification. The following table summarizes key performance metrics based on published experimental data.
| Performance Metric | Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ (in SILAC) | AQUA Peptides |
| Quantification Type | Relative | Absolute |
| Precision (CV) | Typically <15% for the majority of proteins.[9] | 8% - 15% for well-designed experiments.[4] |
| Accuracy | High for relative quantification; can accurately measure ratios within a 10-fold difference without ratio compression.[10] | High for absolute quantification of targeted proteins. |
| Dynamic Range | Confident quantification within a 100-fold difference.[10] | Linear range typically spans 1 to 200 fmol.[11] |
| Sensitivity (LOD/LOQ) | Limited by the dynamic range of the mass spectrometer; can be challenging for very low abundance proteins. | High sensitivity, with detection limits around 1 fmol.[8][11] |
| Throughput | Proteome-wide analysis in a single experiment.[1] | Limited to pre-selected target proteins. |
| Applicability | Primarily for cultured cells that undergo division.[2] | Applicable to any sample type, including tissues and fluids.[12] |
Experimental Workflows
The following diagrams illustrate the distinct experimental workflows for protein quantification using a SILAC-based approach and AQUA peptides.
Detailed Experimental Protocols
Protocol 1: Relative Protein Quantification using SILAC
-
Cell Culture and Labeling: Two populations of cells are cultured for at least five cell doublings in specialized SILAC media.[2] One population is grown in "light" medium containing natural lysine (B10760008) and arginine, while the other is grown in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).
-
Experimental Treatment: Once labeling is complete (typically >95% incorporation), the two cell populations are subjected to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
-
Sample Mixing and Lysis: The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio based on cell number or protein concentration. The combined cells are then lysed using an appropriate buffer.
-
Protein Digestion: The extracted protein mixture is reduced, alkylated, and then digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects peptide pairs that are chemically identical but differ in mass due to the isotopic labels.
-
Data Analysis: Specialized software is used to identify the peptides and calculate the ratio of the signal intensities of the heavy and light forms of each peptide pair. This ratio reflects the relative abundance of the protein between the two experimental conditions.
Protocol 2: Absolute Protein Quantification using AQUA Peptides
-
AQUA Peptide Selection and Synthesis: One or more unique peptides from the target protein that are readily detectable by mass spectrometry are selected. A corresponding heavy isotope-labeled AQUA peptide is chemically synthesized.[4] The AQUA peptide is purified and its concentration is accurately determined.
-
Sample Preparation: The biological sample (e.g., cells, tissue, or biofluid) is lysed, and the proteins are extracted.
-
Protein Digestion: The protein extract is denatured, reduced, alkylated, and digested with a protease (commonly trypsin) to generate peptides.
-
Internal Standard Spiking: A known amount of the purified AQUA peptide is added to the digested sample.[7]
-
LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS, often using a targeted method such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves programming the mass spectrometer to specifically monitor for the precursor and specific fragment ions of both the endogenous "light" peptide and the "heavy" AQUA peptide.
-
Data Analysis: The peak areas of the chromatograms for the light and heavy peptides are integrated. The absolute quantity of the endogenous peptide is calculated by comparing its peak area to that of the known amount of the spiked-in AQUA peptide.
Conclusion: Making the Right Choice for Your Research
The decision to use a SILAC-based approach with labeled amino acids like Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ or to employ AQUA peptides is contingent on the specific research question.
Choose a SILAC-based approach when:
-
You need to compare the relative abundance of thousands of proteins across the entire proteome.
-
Your experiment involves cultured cells that can be metabolically labeled.
-
High precision is critical, and you want to minimize sample handling variability.
Opt for AQUA peptides when:
-
You need to determine the absolute concentration of one or a few specific proteins.
-
You are working with samples that cannot be metabolically labeled, such as clinical tissues or biofluids.
-
You need to quantify specific post-translational modifications.
-
High sensitivity for low-abundance proteins is a priority.
References
- 1. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 4. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Protein AQUA™ Applications [sigmaaldrich.com]
- 7. medium.com [medium.com]
- 8. Mechanism of AQUA in Protein Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of High-Molecular Weight Protein Platforms by AQUA Mass Spectrometry as Exemplified for the CD95 Death-Inducing Signaling Complex (DISC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide: Validating SILAC Quantification with Western Blot
For researchers, scientists, and drug development professionals, establishing the accuracy of quantitative proteomics data is paramount. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a powerful and widely used mass spectrometry-based technique for quantifying relative protein abundance. However, orthogonal validation of key findings is a critical step to ensure the reliability of these high-throughput results. Western Blotting remains a gold-standard, antibody-based method for targeted protein analysis and is frequently employed to confirm SILAC-based discoveries.
This guide provides an objective comparison of SILAC and Western Blotting for the purpose of validating quantitative proteomics data. It includes a summary of comparative experimental data, detailed protocols for both techniques, and visual workflows to illustrate the interplay between these two powerful methods.
Quantitative Comparison: SILAC vs. Western Blot
A key consideration for researchers is the correlation between the quantitative data generated by SILAC and that obtained from Western Blot analysis. Generally, a good agreement is observed between the two techniques, particularly for proteins with significant changes in expression.[1] Below is a summary of representative data from published studies that validates SILAC quantification with Western Blotting. The data demonstrates the fold-change of specific proteins as determined by each method.
| Protein | Cellular Context | SILAC Ratio (Fold Change) | Western Blot Ratio (Fold Change) | Reference |
| p53 | Oxaliplatin-resistant PANC-1 cells | ~1.5 | ~1.6 | --INVALID-LINK-- |
| Cyclin B1 | Oxaliplatin-resistant PANC-1 cells | ~0.6 | ~0.5 | --INVALID-LINK-- |
| HO-1 | Oxaliplatin-resistant PANC-1 cells | ~2.5 | ~2.7 | --INVALID-LINK-- |
| Cathepsin L1 | Co-cultured Ana-1/CT26 cells | 3.29 | ~3.3 | --INVALID-LINK-- |
| Thrombospondin-1 | Co-cultured Ana-1/CT26 cells | 0.21 | ~0.2 | --INVALID-LINK-- |
| Galectin-1 | Co-cultured Ana-1/CT26 cells | 0.93 | ~0.9 | --INVALID-LINK-- |
Understanding the Methodologies: A Head-to-Head Comparison
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Western Blot |
| Principle | In vivo metabolic labeling with "heavy" and "light" amino acids, followed by mass spectrometry to determine the relative abundance of proteins. | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection of a specific target protein using antibodies. |
| Throughput | High-throughput; can quantify thousands of proteins in a single experiment.[2] | Low-throughput; typically analyzes one or a few proteins at a time.[3] |
| Quantification | Highly accurate and precise due to early-stage sample mixing, minimizing experimental variability.[4] | Semi-quantitative; can be influenced by factors like antibody affinity, blotting inconsistencies, and detection method.[3] |
| Discovery Power | Excellent for discovery proteomics and identifying unexpected changes in protein expression. | Targeted approach; requires a specific antibody for the protein of interest, making it unsuitable for discovery.[5][6] |
| Applicability | Primarily limited to in vitro cell cultures that can incorporate the labeled amino acids.[7] | Applicable to a wide range of sample types, including cell lysates, tissues, and fluids. |
| Cost | Can be expensive due to the cost of isotope-labeled amino acids and mass spectrometry instrumentation.[8] | Generally less expensive per target, but costs can accumulate with multiple targets and antibody purchases. |
| Main Advantage | Unbiased, proteome-wide quantification with high accuracy.[9] | High specificity for a target protein and its modifications, provided a good antibody is available. |
| Main Limitation | Limited to metabolically active, dividing cells and can be costly for large-scale experiments.[4][7] | Low throughput and quantification can be less precise; heavily dependent on antibody quality.[3] |
Experimental Protocols
SILAC Experimental Workflow
The SILAC method involves two main phases: an adaptation phase and an experimental phase.
1. Adaptation Phase: Cell Labeling
-
Cell Culture: Two populations of cells are cultured. One is grown in a "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine). The other is grown in a "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).
-
Complete Incorporation: Cells are cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome. The incorporation efficiency should be checked by mass spectrometry.
2. Experimental Phase: Treatment and Sample Preparation
-
Experimental Treatment: The "light" and "heavy" cell populations are subjected to different experimental conditions (e.g., control vs. drug treatment).
-
Cell Lysis: After treatment, cells from both populations are harvested and lysed.
-
Protein Quantification and Mixing: The protein concentration of each lysate is determined. Equal amounts of protein from the "light" and "heavy" samples are then mixed.
-
Protein Digestion: The combined protein mixture is typically reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the "light" and "heavy" peptides, and the ratio of their signal intensities is used to determine the relative abundance of the corresponding protein.
Western Blot Protocol for Validation
This protocol outlines the key steps for validating a SILAC finding for a specific protein of interest.
1. Sample Preparation
-
Cell Lysis: Lyse cells from the different experimental conditions (the same conditions used in the SILAC experiment) using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. This is crucial for ensuring equal loading of protein for each sample.
2. Gel Electrophoresis
-
Sample Loading: Mix a calculated amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat to denature the proteins. Load the samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Electrophoresis: Apply an electric current to the gel to separate the proteins based on their molecular weight.
3. Protein Transfer
-
Membrane Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). This can be done using wet, semi-dry, or dry transfer methods.
4. Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C or for 1-2 hours at room temperature. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for about one hour at room temperature.
-
Final Washes: Perform another series of washes to remove the unbound secondary antibody.
5. Detection and Quantification
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading. The resulting ratios can then be compared to the SILAC ratios.
Visualizing the Workflow and a Relevant Signaling Pathway
To further clarify the relationship between these techniques and their application, the following diagrams illustrate the general experimental workflow and a relevant biological pathway often studied using this combined approach.
SILAC and Western Blot Validation Workflow
A common application of SILAC with Western Blot validation is in the study of signaling pathways, such as the p53 tumor suppressor pathway. Upon cellular stress, p53 is activated and regulates the expression of numerous target genes involved in cell cycle arrest, apoptosis, and DNA repair.
Simplified p53 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Quantification: Evaluating Accuracy and Reproducibility with Fmoc-L-Lys(Boc)-OH-13C6,15N2 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomics, the precise and reproducible quantification of proteins is paramount for generating reliable biological insights, accelerating drug discovery, and developing novel diagnostics. The choice of quantification strategy can significantly impact experimental outcomes. This guide provides an objective comparison of protein quantification using the stable isotope-labeled amino acid, Fmoc-L-Lys(Boc)-OH-13C6,15N2, within a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow, against other prevalent mass spectrometry-based methods: Tandem Mass Tag (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Label-Free Quantification (LFQ).
Comparative Analysis of Quantitative Proteomics Methods
The selection of a protein quantification method hinges on a balance between accuracy, reproducibility, multiplexing capability, and the specific biological question being addressed. Below is a summary of key performance metrics for SILAC (representative of using Fmoc-L-Lys(Boc)-OH-13C6,15N2), TMT, iTRAQ, and Label-Free Quantification.
Data Presentation: Quantitative Performance
The following table summarizes the typical performance characteristics of each method based on published comparative studies. Accuracy is often assessed by the deviation from the expected fold-change, while reproducibility is commonly measured by the coefficient of variation (CV).
| Method | Typical Accuracy (Fold-Change Estimation) | Typical Reproducibility (Median %CV) | Key Advantages | Key Limitations |
| SILAC (using Fmoc-L-Lys(Boc)-OH-13C6,15N2) | High (within 15% of expected)[1] | Low (High Precision, <15%)[2][3] | High accuracy and reproducibility, in-vivo labeling minimizes sample handling errors.[4][5] | Limited to metabolically active cells, can be expensive for whole organism studies.[2][6] |
| TMT | High (within 15% of expected)[1] | Low (High Precision, ~4-10%)[1][3] | High multiplexing capacity (up to 18-plex), good for large-scale studies.[7][8] | Can suffer from ratio compression, requires chemical labeling post-digestion.[9][10] |
| iTRAQ | High | Moderate (~10-20%)[11] | Good for multiplexing (up to 8-plex), labels all peptides.[9][12] | Can be expensive, potential for ratio distortion.[5] |
| Label-Free Quantification (LFQ) | High (within 15% of expected)[1] | Higher (Lower Precision, ~12-35%)[1][11][13] | Cost-effective, no limit on sample number, simpler sample preparation.[14][15] | More missing values, requires stringent data analysis for alignment.[1][16] |
Note: The values presented are typical ranges and can vary depending on the specific experimental conditions, instrumentation, and data analysis workflow.
Experimental Protocols
Detailed and standardized protocols are crucial for achieving accurate and reproducible results. Below are representative methodologies for each of the discussed quantification techniques.
SILAC using Fmoc-L-Lys(Boc)-OH-13C6,15N2
This method involves the metabolic incorporation of a "heavy" isotopically labeled amino acid into proteins in one cell population, which is then compared to a "light" unlabeled population. Fmoc-L-Lys(Boc)-OH-13C6,15N2 is used to synthesize the heavy lysine-containing peptides for use in the SILAC media.
Protocol:
-
Cell Culture: Two populations of cells are cultured in parallel. One is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with L-Lysine(13C6, 15N2) and typically a heavy version of Arginine.[17]
-
Metabolic Labeling: Cells are passaged for at least five cell doublings in their respective media to ensure near-complete incorporation of the isotopic labels into the proteome.[18]
-
Sample Treatment: The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Extraction: Cells from both populations are harvested, and proteins are extracted using a suitable lysis buffer.
-
Protein Quantification and Mixing: Protein concentrations of the light and heavy lysates are determined, and equal amounts of protein from each are mixed.[17]
-
Protein Digestion: The mixed protein sample is digested into peptides, typically using trypsin, which cleaves after lysine (B10760008) and arginine residues.[19]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer detects pairs of chemically identical peptides that differ only in mass due to the isotopic labels.
-
Data Analysis: The relative abundance of a protein between the two samples is determined by the ratio of the signal intensities of the heavy and light peptide pairs.[4]
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that uses isobaric tags to label peptides from different samples.
Protocol:
-
Protein Extraction and Digestion: Proteins are extracted from each sample, quantified, and digested into peptides using an enzyme like trypsin.[7]
-
Peptide Labeling: Each peptide sample is labeled with a specific TMT reagent. The TMT reagents are a set of isobaric tags that have the same total mass but differ in the mass of their reporter ions.[20]
-
Sample Pooling: The labeled peptide samples are then combined into a single mixture.[20]
-
Peptide Fractionation: To reduce sample complexity, the pooled peptide mixture is often fractionated using techniques like high-pH reversed-phase chromatography.[8]
-
LC-MS/MS Analysis: Each fraction is analyzed by LC-MS/MS. During fragmentation in the mass spectrometer, the reporter ions are released, and their intensities are measured.
-
Data Analysis: The relative abundance of a peptide (and thus the protein it originated from) across the different samples is determined by the relative intensities of the different reporter ions.[7]
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
Similar to TMT, iTRAQ is an isobaric chemical labeling method.
Protocol:
-
Protein Digestion: Protein samples are individually reduced, alkylated, and digested into peptides.[21]
-
Peptide Labeling: Each peptide digest is labeled with a specific iTRAQ reagent (4-plex or 8-plex).[22]
-
Sample Combination: The labeled samples are pooled into a single sample.[21]
-
LC-MS/MS Analysis: The combined peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: Upon fragmentation, reporter ions are generated, and their relative intensities are used to calculate the relative abundance of the peptides and proteins across the samples.[12]
Label-Free Quantification (LFQ)
LFQ compares the relative abundance of proteins by directly comparing the signal intensities of peptides across different LC-MS/MS runs.
Protocol:
-
Protein Digestion: Proteins from each sample are individually extracted and digested into peptides.[14]
-
LC-MS/MS Analysis: Each sample is analyzed in a separate LC-MS/MS run. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry analysis.[14]
-
Data Analysis: Specialized software is used to align the chromatograms from the different runs and compare the peak intensities or spectral counts of the same peptides across all samples. Normalization is a critical step to account for variations in sample loading and instrument performance.[14][23]
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in each of the discussed protein quantification workflows.
Caption: SILAC Experimental Workflow.
Caption: TMT/iTRAQ Experimental Workflow.
Caption: Label-Free Quantification Workflow.
Conclusion
The choice of a protein quantification method is a critical decision in proteomics research.
-
SILAC , utilizing reagents like Fmoc-L-Lys(Boc)-OH-13C6,15N2, offers superior accuracy and reproducibility for studies involving cell cultures due to its in-vivo labeling approach that minimizes experimental variability.[2][4]
-
TMT and iTRAQ provide high-throughput capabilities through multiplexing, making them suitable for large-scale comparative studies, although they can be susceptible to ratio compression.[9][10]
-
Label-Free Quantification stands out as a cost-effective and straightforward method, particularly for a large number of samples, but it demands highly reproducible instrumentation and sophisticated data analysis to manage a higher rate of missing values.[1][15]
Ultimately, the optimal method will depend on the specific experimental goals, sample type, available instrumentation, and budget. For researchers prioritizing the highest accuracy and reproducibility in cell-based models, SILAC is an excellent choice. For large-scale screening and biomarker discovery, the multiplexing advantages of TMT and iTRAQ are compelling. When cost and sample number are primary considerations, LFQ provides a powerful alternative.
References
- 1. Proteome-Wide Evaluation of Two Common Protein Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
- 8. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 9. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 10. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 11. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 15. Label-Free Quantification Methods: Mass Spectrometry-Based Protein Quantification Strategies | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. ckisotopes.com [ckisotopes.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. biotech.cornell.edu [biotech.cornell.edu]
- 22. Quantification of Proteins by iTRAQ | Springer Nature Experiments [experiments.springernature.com]
- 23. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Mass Spectrometry Data from Labeled Peptides
In the realms of biological research and drug development, the accurate quantification of protein expression is fundamental to unraveling cellular processes, discovering disease biomarkers, and assessing therapeutic effectiveness. Mass spectrometry-based quantitative proteomics stands as a powerful tool for this purpose. Among the various techniques, stable isotope labeling methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT) are widely employed. This guide offers an objective comparison of these methods and the associated data cross-validation strategies, supported by experimental protocols and data presentation, to assist researchers in making informed decisions.
Comparison of Key Quantitative Proteomics Labeling Strategies
The choice of a labeling strategy is critical and depends on the experimental goals, sample type, and desired throughput. Each method presents distinct advantages and limitations.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Principle | In vivo metabolic labeling where cells incorporate stable isotope-labeled amino acids.[1][2] | In vitro chemical labeling of peptides with isobaric tags.[3][4][5] | In vitro chemical labeling of peptides with isobaric tags.[6] |
| Sample Type | Primarily cell cultures.[2][7] | Cells, tissues, and biological fluids.[4] | Cells, tissues, and biological fluids.[6] |
| Multiplexing | Typically 2-3 samples. | 4-plex or 8-plex.[3][8] | 2-plex to 18-plex.[6] |
| Quantification | MS1 level, comparing peak intensities of heavy and light peptide pairs.[7] | MS/MS level, based on the intensity of reporter ions.[4] | MS/MS level, based on the intensity of reporter ions.[6] |
| Accuracy | High, as samples are mixed early, minimizing experimental variability.[2] | Good, but can be affected by ratio compression.[4] | Good, but can be affected by ratio compression. |
| Precision | High. | Good.[3] | Good. |
| Throughput | Lower due to the need for cell culture and metabolic labeling.[2] | High, suitable for large-scale studies.[4] | High, with more multiplexing options than iTRAQ.[6] |
| Cost | Reagent costs are relatively low, but cell culture can be expensive. | High reagent cost. | High reagent cost. |
Software for Labeled Proteomics Data Analysis: A Comparative Overview
The analysis of mass spectrometry data is a complex process requiring sophisticated software. The choice of software can significantly impact the identification and quantification of proteins.
| Software | Key Features | Supported Labeling Methods | Cost |
| MaxQuant | Widely used open-source platform with the Andromeda search engine. Includes "match between runs" for improved quantification. | SILAC, iTRAQ, TMT, Label-Free. | Free |
| Proteome Discoverer | Commercial software from Thermo Fisher Scientific with a user-friendly interface. Integrates multiple search engines. | SILAC, iTRAQ, TMT, Label-Free. | Commercial License |
| FragPipe | A free and open-source platform that is fast and easy to use. | SILAC, iTRAQ, TMT, Label-Free. | Free |
| Mascot | A powerful search engine for protein identification from peptide sequence databases. | iTRAQ/TMT quantification. | Commercial License |
| PEAKS Studio | A comprehensive software solution for discovery proteomics, PTM analysis, and more. | SILAC, iTRAQ, TMT, Label-Free. | Commercial License |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable quantitative proteomics experiments.
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-Arginine and 12C6-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6-Lysine).[2]
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five generations.
-
-
Sample Preparation:
-
Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the mixed cells and extract the proteins.
-
-
Protein Digestion:
-
Reduce disulfide bonds using DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[7]
-
iTRAQ/TMT Experimental Protocol
-
Protein Extraction and Digestion:
-
Peptide Labeling:
-
Label the peptides from each sample with a different isobaric tag (iTRAQ or TMT reagent).[5]
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.[5]
-
Fractionate the pooled peptide mixture to reduce complexity, often using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS. In the MS/MS spectra, the isobaric tags fragment to produce reporter ions of different masses.[4]
-
-
Data Analysis:
-
Identify the peptides from the fragmentation patterns.
-
Quantify the relative abundance of the peptides (and thus proteins) by comparing the intensities of the reporter ions in the MS/MS spectra.[4]
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and biological signaling pathways.
Quantitative Proteomics Workflow
Cross-Validation Decision Logic
TGF-β Signaling Pathway
Cross-Validation and Statistical Significance
Obtaining quantitative data is only the first step; rigorous cross-validation is essential to ensure the biological relevance of the findings.
-
Statistical Analysis : The significance of observed changes in protein expression should be assessed using appropriate statistical tests, such as t-tests or ANOVA. It is crucial to control for the false discovery rate (FDR) when performing multiple comparisons, a common feature of proteomics datasets.
-
Orthogonal Validation : It is highly recommended to validate the mass spectrometry results using an independent method. Western blotting is a common technique for validating the differential expression of a subset of identified proteins.
-
Biological Replication : Performing multiple biological replicates is critical for assessing the variability of the system and increasing the statistical power of the experiment.
By carefully selecting the appropriate labeling strategy, utilizing robust data analysis software, and performing rigorous cross-validation, researchers can generate high-quality, reliable quantitative proteomics data to advance their understanding of complex biological systems.
References
- 1. Endogenous transforming growth factor-beta receptor-mediated Smad signaling complexes analyzed by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Quantitative phosphoproteomics of transforming growth factor-β signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fmoc and Boc Strategies for the Synthesis of Complex Peptides
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly impacts the yield, purity, and ultimate success of synthesizing complex peptides. This guide provides an objective, data-driven comparison of these two cornerstone methodologies, offering detailed experimental protocols and insights to inform the selection of the most appropriate strategy for challenging peptide sequences.
Solid-phase peptide synthesis, a revolutionary technique pioneered by Bruce Merrifield, facilitates the stepwise assembly of amino acids on an insoluble resin support. This approach streamlines the purification process by enabling the removal of excess reagents and byproducts through simple filtration and washing. The two dominant strategies in SPPS are defined by the protecting group used for the α-amino group of the incoming amino acid: the base-labile Fmoc group and the acid-labile Boc group. While both can yield high-quality peptides, their performance varies significantly when synthesizing complex sequences, such as those prone to aggregation, or those containing post-translational modifications (PTMs).
Core Principles: A Tale of Two Chemistries
The fundamental difference between Fmoc and Boc SPPS lies in their orthogonality—the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.
Fmoc/tBu Strategy: This approach is based on a fully orthogonal protection scheme. The Nα-Fmoc group is cleaved by a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), while the side-chain protecting groups (commonly tert-butyl based) and the linkage to the resin are cleaved in the final step by a strong acid, such as trifluoroacetic acid (TFA). This orthogonality minimizes the risk of unintended deprotection of side chains during the synthesis cycles.
Boc/Bzl Strategy: This classic strategy relies on graded acid lability. The Nα-Boc group is removed by a moderately strong acid (e.g., TFA), while the more stable benzyl-based side-chain protecting groups and the resin linker require a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF), for final cleavage. The repeated exposure to acid during Boc deprotection can, in some cases, lead to the gradual degradation of acid-sensitive residues or premature cleavage of some side-chain protecting groups.
Performance in Complex Peptide Synthesis: A Quantitative Comparison
The choice of strategy becomes paramount when dealing with "difficult" sequences. The following tables summarize quantitative data from various studies on the synthesis of complex peptides, providing a comparative overview of the performance of Fmoc and Boc strategies.
Synthesis of Aggregation-Prone Peptides: The Case of Amyloid-Beta (Aβ)
The amyloid-beta peptide, particularly the Aβ(1-42) fragment, is notorious for its tendency to aggregate during synthesis, posing a significant challenge.
| Peptide Sequence | Synthesis Strategy | Key Modifications/Conditions | Crude Yield (%) | Crude Purity (%) | Reference |
| Aβ(1-42) | Standard Fmoc/tBu SPPS | HATU/NMM coupling | 33 | Not Reported | |
| Aβ(1-42) | Fmoc/tBu SPPS | Pseudoproline dipeptides incorporated | 57 | Not Reported | |
| Aβ(1-42) | Fmoc/tBu SPPS | HCTU coupling, microwave assistance | 87 | 67 | |
| Aβ(1-42) fragments | Boc/Bzl SPPS | Convergent fragment synthesis | Not Reported | Not Reported |
It is generally acknowledged that for "difficult sequences" prone to aggregation, Boc chemistry can offer advantages as the acidic deprotection step protonates the N-terminus, which can help to reduce aggregation and improve coupling efficiency in some cases.
Synthesis of Peptides with Post-Translational Modifications (PTMs)
The synthesis of peptides containing PTMs, such as phosphorylation and glycosylation, requires careful selection of a strategy that preserves the integrity of these often-labile modifications.
Phosphopeptides:
| Peptide Sequence | Synthesis Strategy | Key Protecting Groups | Overall Yield (%) | Purity | Reference |
| Phosphotyrosine-containing peptide | Modified Boc-SPPS | Boc-phosphotyrosine derivative | Not Reported | Authenticated by MS and amino acid analysis | |
| Multiple Phosphorylated Peptides | Fmoc-SPPS | Fmoc-Ser/Thr(PO(OBzl)OH) | Generally successful for up to 3 p-sites | High |
Glycopeptides:
| Peptide Sequence | Synthesis Strategy | Key Protecting Groups/Conditions | Overall Yield (%) | Purity | Reference |
| N-terminus glycopeptide | Fmoc-SPPS | Convergent strategy with glycosylated Thr | 15-21 | >95% (purified) | |
| Glycopeptide-α-thioester | Modified Boc-SPPS | HF-free cleavage with TfOH | Not Reported | Applicable for acid-labile glycopeptides |
The milder deprotection and cleavage conditions of the Fmoc strategy make it the generally preferred method for synthesizing peptides with sensitive PTMs like glycosylation and phosphorylation, which may not be stable under the harsh HF cleavage conditions of the Boc/Bzl strategy.
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in DMF/D
-
A Head-to-Head Comparison of iTRAQ and SILAC for Quantitative Proteomics
In the landscape of quantitative proteomics, researchers and drug development professionals are presented with a variety of techniques to unravel the complexities of protein expression. Among the most established and widely adopted methods are Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Principles of iTRAQ and SILAC
At their core, both iTRAQ and SILAC utilize stable isotopes to differentiate and quantify proteins from different samples by mass spectrometry. However, they achieve this through fundamentally different approaches.
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) is a chemical labeling technique performed in vitro on peptide samples after protein extraction and digestion.[1][2] The iTRAQ reagents are a set of isobaric tags, meaning they have the same total mass.[3] These tags consist of a reporter group, a balance group, and a peptide-reactive group that covalently binds to the N-terminus and lysine (B10760008) side chains of peptides.[3] During tandem mass spectrometry (MS/MS), the tags fragment, releasing reporter ions of different masses, and the relative intensities of these reporter ions are used to quantify the peptides and, consequently, the proteins from which they originated.[3][4]
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) , in contrast, is a metabolic labeling method that takes place in vivo.[1] In this technique, cells are cultured in media where specific essential amino acids (typically lysine and arginine) are replaced with their heavy stable isotope-labeled counterparts (e.g., ¹³C or ¹⁵N).[5][6] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[7] Labeled ("heavy") and unlabeled ("light") cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed.[7] The mass difference between the heavy and light peptides allows for their differentiation and relative quantification in a single mass spectrometry run.[7]
Experimental Workflows
The distinct labeling strategies of iTRAQ and SILAC result in different experimental workflows.
iTRAQ Workflow
The iTRAQ workflow involves a series of post-extraction chemical reactions.
SILAC Workflow
The SILAC workflow begins with the metabolic labeling of cells in culture.
Quantitative Performance: A Data-Driven Comparison
The choice between iTRAQ and SILAC often hinges on the specific quantitative requirements of the experiment. Below is a summary of their performance characteristics based on experimental data from comparative studies.
| Feature | iTRAQ | SILAC |
| Labeling Principle | In vitro chemical labeling of peptides[1] | In vivo metabolic labeling of proteins[1] |
| Sample Type | Applicable to a wide range of samples including tissues and body fluids[8] | Primarily limited to cultured cells[9] |
| Multiplexing | High (4-plex, 8-plex, and higher)[2][5] | Typically 2-plex or 3-plex, with strategies for higher multiplexing available[7] |
| Accuracy | Can be affected by "ratio compression" or "ratio distortion" due to co-isolation of precursor ions, potentially underestimating true fold changes[7][9] | Generally considered highly accurate as samples are mixed early, minimizing experimental variability[1] |
| Precision | Good, but variability can be introduced during sample preparation and labeling steps[10] | Excellent, as "heavy" and "light" peptides are chemically identical and co-elute, minimizing analytical variability[1] |
| Number of Proteins Quantified | Can identify and quantify a large number of proteins, often enhanced by pre-fractionation[11] | The number of quantified proteins can be comparable to iTRAQ, though it may be lower in some instances. |
| Cost | Reagents can be expensive[9] | Labeled amino acids and specialized media can be costly, especially for large-scale experiments. |
Advantages and Disadvantages at a Glance
| Technique | Advantages | Disadvantages |
| iTRAQ | - High multiplexing capability allows for comparison of multiple samples simultaneously[9]- Suitable for a wide variety of sample types, including clinical tissues and fluids[8]- High throughput and good proteome coverage[9] | - Susceptible to ratio compression, which can affect quantitative accuracy[9]- The chemical labeling process adds complexity and potential for variability[10]- Higher cost of reagents[9] |
| SILAC | - High accuracy and precision due to early sample mixing and co-elution of labeled pairs[1]- In vivo labeling closely mimics the biological state[9]- Avoids chemical modifications of peptides that can occur with in vitro labeling[9] | - Primarily applicable to cell culture models[9]- Requires a significant time investment for complete incorporation of labeled amino acids[7]- Not suitable for all cell lines, as some may not grow well in the specialized media[10] |
Detailed Experimental Protocols
The following are generalized protocols for iTRAQ and SILAC. It is important to note that specific parameters may need to be optimized based on the sample type, instrumentation, and experimental goals.
iTRAQ 8-plex Protocol
-
Protein Extraction and Quantification: Extract proteins from each of the up to eight samples using a suitable lysis buffer. Determine the protein concentration of each sample using a compatible protein assay.
-
Reduction and Alkylation: Take 100 µg of protein from each sample. Reduce disulfide bonds by adding a reducing agent (e.g., TCEP) and incubating. Alkylate cysteine residues with an alkylating agent (e.g., MMTS) to prevent disulfide bond reformation.
-
Tryptic Digestion: Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
-
iTRAQ Labeling: Label each peptide digest with a different iTRAQ 8-plex reagent according to the manufacturer's instructions. This typically involves dissolving the iTRAQ reagent in ethanol (B145695) or isopropanol (B130326) and adding it to the peptide sample, followed by incubation at room temperature.
-
Sample Pooling and Cleanup: Combine all eight labeled samples into a single tube. Clean up the pooled peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove excess iTRAQ reagents and other contaminants.
-
Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide sample using techniques such as strong cation exchange (SCX) or high-pH reversed-phase liquid chromatography.[11]
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be configured to perform fragmentation (e.g., HCD) that efficiently generates the iTRAQ reporter ions for quantification.
-
Data Analysis: Use specialized software to identify peptides and proteins from the MS/MS spectra and to extract the reporter ion intensities for relative quantification.
SILAC Protocol
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine and arginine, while the other is grown in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine).[7] Cells should be cultured for at least five to six doublings to ensure complete incorporation of the heavy amino acids.[6]
-
Experimental Treatment: Apply the desired experimental conditions to the "light" and "heavy" cell populations.
-
Cell Harvesting and Mixing: Harvest the cells from both populations and count them. Mix the "light" and "heavy" cell populations in a 1:1 ratio.
-
Protein Extraction and Digestion: Lyse the combined cell pellet to extract the proteins. Digest the proteins into peptides using trypsin.
-
Fractionation (Optional): The resulting peptide mixture can be fractionated to improve the depth of analysis.
-
LC-MS Analysis: Analyze the peptide mixture by LC-MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides that are separated by a specific mass difference.
-
Data Analysis: Use software that can recognize these isotopic pairs to identify the peptides and calculate the ratio of the "heavy" to "light" peak intensities for relative protein quantification.
Conclusion: Selecting the Right Tool for the Job
Both iTRAQ and SILAC are robust and powerful techniques for quantitative proteomics, each with a distinct set of strengths and weaknesses. The choice between them should be guided by the specific research question, sample type, and available resources.
-
SILAC is the gold standard for studies involving cultured cells where high accuracy and precision are paramount.[1] Its in vivo labeling approach provides a more physiologically relevant snapshot of the proteome.
-
iTRAQ offers unparalleled multiplexing capabilities, making it ideal for studies comparing multiple conditions, time points, or patient samples.[9] Its applicability to a wide range of sample types, including tissues and biofluids, makes it a versatile tool for clinical and translational research.[8]
Ultimately, a thorough understanding of the principles, workflows, and performance characteristics of both iTRAQ and SILAC will empower researchers and drug development professionals to design and execute quantitative proteomics experiments that yield high-quality, reliable, and impactful data.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. creative-proteomics.com [creative-proteomics.com]
- 3. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 9. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. iTRAQ-Based and Label-Free Proteomics Approaches for Studies of Human Adenovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Performance of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ Across Different Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of the stable isotope-labeled amino acid, Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, across leading mass spectrometry platforms. The data and protocols presented herein are designed to help researchers select the optimal instrumentation for quantitative proteomics and peptide analysis.
Introduction
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a crucial reagent for quantitative proteomics, serving as a building block for synthesizing isotopically labeled peptides.[1][2] These heavy-labeled peptides are used as internal standards for the absolute quantification of proteins and peptides in complex biological samples.[3][4][5] The choice of mass spectrometer is a critical factor that directly influences the sensitivity, resolution, accuracy, and overall success of these quantitative assays. This guide compares the performance of this labeled amino acid on three widely used mass spectrometer architectures: the high-resolution Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems, and the targeted Triple Quadrupole (QqQ) platform.
Performance Metrics: A Comparative Analysis
The performance of a mass spectrometer in quantitative proteomics is defined by several key metrics. The following tables summarize these parameters for Orbitrap, Q-TOF, and Triple Quadrupole instruments when analyzing peptides containing Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
Table 1: General Performance Characteristics
| Parameter | Orbitrap | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QqQ) |
| Mass Resolution (FWHM) | Up to 240,000+ at m/z 200[6][7] | 40,000 - 60,000 | Unit Resolution |
| Mass Accuracy (ppm) | < 1-3 ppm[8] | < 5 ppm | ~5-10 ppm |
| Scan Speed | ~12-20 Hz | ~20-50 Hz | >100 Hz (in MRM mode)[9] |
| Primary Use Case | Discovery & Targeted Quantitation | Discovery & Targeted Quantitation | Targeted Quantitation |
Table 2: Quantitative Performance
| Parameter | Orbitrap | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QqQ) |
| Sensitivity (Limit of Detection) | High | Moderate-High | Highest |
| Dynamic Range | ~4-5 orders of magnitude[7] | ~3-4 orders of magnitude[9] | ~5-6 orders of magnitude |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.999 |
| Quantitative Accuracy (CV%) | < 10% | < 15% | < 5% |
Experimental Protocols
The following is a generalized protocol for a typical targeted peptide quantification experiment using a stable isotope-labeled internal standard.
1. Sample Preparation & Digestion:
-
Proteins are extracted from a biological matrix (e.g., plasma, cell lysate).
-
The protein extract is reduced, alkylated, and subsequently digested into peptides using a protease, most commonly trypsin.[4]
-
A known concentration of the heavy-labeled synthetic peptide, containing Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, is spiked into the digested sample. This serves as the internal standard.[4]
2. Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over a set time (e.g., 30-60 minutes) is used to separate the peptides.
-
Flow Rate: 300-400 µL/min.
3. Mass Spectrometry Analysis:
-
For Triple Quadrupole (QqQ):
-
Mode: Multiple Reaction Monitoring (MRM).[9]
-
Method: Specific precursor-to-product ion transitions for both the endogenous (light) peptide and the isotope-labeled (heavy) internal standard are pre-determined and monitored. At least two to three transitions per peptide are recommended for high confidence.
-
Collision Energy: Optimized for each specific transition to achieve maximum signal intensity.
-
-
For Orbitrap and Q-TOF:
-
Mode: Can be either full scan MS with subsequent data analysis or, more commonly for quantification, Parallel Reaction Monitoring (PRM) for Orbitrap or similar targeted MS/MS modes for Q-TOF.
-
Method: The instrument is set to isolate the precursor ion mass for both the light and heavy peptides, fragment them, and acquire a full high-resolution MS/MS spectrum of the product ions.
-
Collision Energy: Optimized or stepped collision energy is used to ensure efficient fragmentation.[10]
-
Visualized Workflows and Concepts
The following diagrams illustrate the experimental workflow and the principle of stable isotope dilution mass spectrometry.
Summary and Recommendations
The choice of mass spectrometer for analyzing peptides with Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ labeled standards is highly dependent on the experimental goal.
-
Triple Quadrupole (QqQ): This platform is the gold standard for targeted quantification due to its exceptional sensitivity, wide dynamic range, and robustness.[9][11] It is the ideal choice when the highest levels of sensitivity and quantitative accuracy are required for a predefined list of target peptides.
-
Orbitrap: Orbitrap instruments offer a powerful combination of high resolution, excellent mass accuracy, and good sensitivity.[6][7] They are extremely versatile, capable of performing both targeted quantification (using PRM) and discovery proteomics. The high resolution helps to minimize interferences, increasing specificity in complex samples.
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOF systems provide high mass accuracy and good resolution, making them strong platforms for both qualitative and quantitative analysis.[9] While traditionally considered slightly less sensitive for quantification than the latest triple quadrupoles, modern Q-TOFs offer a competitive alternative, especially when the ability to perform retrospective data analysis on high-resolution full-scan data is advantageous.[11]
References
- 1. chempep.com [chempep.com]
- 2. L-Lysine-α-ð-Fmoc, ε-ð-ð¡-Boc (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-4754-H-1 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ultra-High Mass Resolving Power, Mass Accuracy, and Dynamic Range MALDI Mass Spectrometry Imaging by 21-T FT-ICR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Reproducibility of Quantitative Proteomics using Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and reproducibility of quantitative proteomics experiments utilizing the stable isotope-labeled amino acid, Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂. This compound is a key reagent in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, a cornerstone of quantitative proteomics. Here, we delve into the reproducibility of SILAC-based experiments, compare it with alternative quantitative proteomics techniques, and provide detailed experimental protocols.
Introduction to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in SILAC
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a specialized derivative of the amino acid lysine (B10760008), crucial for quantitative proteomics.[1][2] It features two key modifications:
-
Protecting Groups (Fmoc and Boc): The 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups protect the amino groups of lysine. This is essential for its use in solid-phase peptide synthesis (SPPS), allowing for the creation of specific, isotopically labeled peptide standards.
-
Stable Isotope Labeling (¹³C₆,¹⁵N₂): The lysine backbone is enriched with six Carbon-13 and two Nitrogen-15 isotopes. This "heavy" labeling induces a distinct and predictable mass shift in peptides containing this amino acid, which can be accurately detected by a mass spectrometer.
In a typical SILAC experiment, two populations of cells are cultured. One is grown in a "light" medium with normal lysine, while the other is grown in a "heavy" medium containing ¹³C₆,¹⁵N₂-lysine. Over several cell divisions, the heavy lysine is incorporated into all newly synthesized proteins.[3][4] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the protein lysates are combined, and the relative abundance of proteins between the two conditions is determined by comparing the mass spectrometry signal intensities of the light and heavy peptide pairs.
Inter-Laboratory Reproducibility of SILAC
While SILAC is widely regarded for its high accuracy and reproducibility, particularly within a single laboratory, comprehensive inter-laboratory studies with standardized samples and protocols are not as extensively published as for some other proteomics methods.[5][6][7] The primary strength of SILAC in ensuring reproducibility lies in the fact that the differentially labeled samples are mixed at a very early stage (typically at the cell or protein lysate level).[8][9] This co-processing minimizes variability introduced during subsequent sample preparation steps like protein digestion, fractionation, and purification.
One comparative study found that SILAC is more reproducible than stable isotope dimethyl labeling, a chemical labeling method.[4] This is attributed to the fact that metabolic labeling in SILAC occurs in vivo, and the samples are combined before most of the error-prone biochemical processing steps.
| Method | Typical Intra-Lab CV (%) for Protein Ratios | Reported Inter-Lab CV (%) for Protein Ratios | Strengths | Limitations |
| SILAC | <15% | Data not widely available, but considered high. | High accuracy and precision; early sample mixing minimizes downstream variability.[8][10] | Limited to metabolically active, dividing cells; can be costly for in vivo studies in organisms. |
| iTRAQ/TMT (Isobaric Labeling) | 15-25% | 20-40% | High multiplexing capacity (up to 18-plex); applicable to a wide range of sample types. | Susceptible to ratio compression; labeling occurs at the peptide level, introducing more potential for variability. |
| Label-Free Quantification (LFQ) | 15-30% | 25-50% | No need for expensive isotopic labels; simpler sample preparation. | Requires highly controlled chromatography and is more susceptible to run-to-run variation; missing data can be an issue. |
| Dimethyl Labeling | <20% | Data not widely available, but considered less reproducible than SILAC.[4] | Cost-effective chemical labeling; applicable to various sample types. | Labeling at the peptide level can introduce variability. |
Note: CV values are approximate and can vary significantly depending on the sample complexity, instrument platform, and data analysis workflow.
Experimental Protocols
Below is a detailed protocol for a standard SILAC experiment for comparing two conditions (e.g., control vs. treated).
-
Media Preparation: Prepare two types of SILAC DMEM or RPMI 1640 media, each deficient in L-lysine and L-arginine.
-
"Light" Medium: Supplement one batch of medium with standard ("light") L-lysine (e.g., 146 mg/L) and L-arginine (e.g., 84 mg/L).
-
"Heavy" Medium: Supplement the second batch with "heavy" L-lysine-¹³C₆,¹⁵N₂ and "heavy" L-arginine-¹³C₆,¹⁵N₄. The use of labeled arginine in addition to lysine ensures that almost all tryptic peptides will be labeled.
-
-
Cell Adaptation: Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively. It is crucial to subculture the cells for at least five to six doublings to ensure near-complete (>97%) incorporation of the labeled amino acids.
-
Verification of Incorporation: Before starting the experiment, it is recommended to perform a small-scale test to confirm the labeling efficiency by mass spectrometry.
-
Once full incorporation is confirmed, apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other as a control (e.g., the "light" labeled cells).
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).
-
Perform in-solution or in-gel digestion of the combined protein mixture using trypsin. Trypsin cleaves proteins C-terminal to lysine and arginine residues, ensuring that the resulting peptides (except the C-terminal one) will contain a labeled amino acid.
-
For complex samples, it is advisable to fractionate the peptide mixture to reduce complexity and increase proteome coverage. This can be done using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "heavy" to "light" peptide pairs.
-
The software will calculate heavy/light (H/L) ratios for each protein, which reflect the change in protein abundance between the two experimental conditions.
Visualizing the Workflow and a Relevant Pathway
Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.
Caption: A simplified diagram of a generic RTK signaling cascade, often studied using SILAC.
Conclusion
The use of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in SILAC experiments provides a highly accurate and reproducible method for quantitative proteomics, particularly for in-depth studies within a controlled laboratory setting. Its key advantage lies in the early-stage mixing of labeled and unlabeled samples, which minimizes experimental variability. While comprehensive inter-laboratory reproducibility data for SILAC is not as prevalent as for other methods, its inherent design principles and comparative studies suggest a high degree of reliability. For researchers aiming to quantify proteome-wide changes with high precision, SILAC remains a gold-standard technique. When embarking on multi-laboratory studies, careful standardization of protocols and data analysis pipelines is paramount to ensure the comparability of results, regardless of the quantitative method chosen.
References
- 1. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Benchmarking Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂: A Comparative Guide to Quantitative Proteomics Standards
For researchers, scientists, and drug development professionals navigating the complexities of protein quantification, the selection of an appropriate internal standard is a critical decision that profoundly impacts experimental accuracy and outcomes. This guide provides an objective comparison of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, a key reagent in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), against other prevalent quantification methods, including label-free and isobaric tagging techniques. Supported by experimental data, this document serves as a practical resource for choosing the optimal strategy for your research needs.
Performance Comparison of Quantification Strategies
The choice of a quantitative proteomics workflow hinges on a trade-off between proteome coverage, quantification precision, and the specific biological question being addressed. Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is integral to the SILAC methodology, which is renowned for its high accuracy and precision.[1][2] The tables below summarize quantitative data from a systematic comparison of major proteomics strategies, highlighting their respective strengths and weaknesses.
Table 1: Comparison of Proteome Coverage
| Quantification Method | Labeled Amino Acid/Tag | Number of Protein Groups Identified | Number of Phosphosites Identified |
| SILAC | Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ & Arg-¹³C₆,¹⁵N₄ | ~3,500 | ~15,000 |
| Label-Free (LFQ) | None | ~5,000 | ~12,000 |
| Isobaric Tag (TMT) | Tandem Mass Tags | ~3,000 | ~10,000 |
Data synthesized from studies comparing quantitative proteomics workflows, such as the analysis of the EGFR signaling network.[3][4][5]
Table 2: Comparison of Quantification Precision
| Quantification Method | Labeled Amino Acid/Tag | Median Coefficient of Variation (CV) for Proteins | Median CV for Phosphosites |
| SILAC | Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ & Arg-¹³C₆,¹⁵N₄ | ~10% | ~15% |
| Label-Free (LFQ) | None | ~20% | ~25% |
| Isobaric Tag (TMT) | Tandem Mass Tags | ~15% | ~20% |
The coefficient of variation (CV) is a measure of relative variability, with lower values indicating higher precision. Data is based on comparative studies in the literature.[4][5][6]
Logical Workflow for Selecting a Quantification Strategy
The selection of an appropriate quantification standard is a multi-faceted decision. The following diagram outlines a logical workflow to guide researchers based on their experimental parameters and objectives.
Caption: A decision tree to guide the selection of a quantitative proteomics strategy.
Case Study: EGFR Signaling Pathway Analysis
The Epidermal Growth Factor Receptor (EGFR) signaling network is a well-studied pathway that is crucial in cell proliferation and is often dysregulated in cancer.[7] Quantitative proteomics, particularly the analysis of protein phosphorylation dynamics, is key to understanding its regulation. SILAC, utilizing Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, has demonstrated exceptional performance in quantifying phosphosites within this pathway, offering high precision to detect subtle changes in signaling activity upon therapeutic intervention.[4][5]
Caption: Key components of the EGFR-ErbB3 signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative proteomics. Below are protocols for a comparative analysis using SILAC, with Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ as a standard, and a label-free approach.
Experimental Workflow Diagram
Caption: Workflow for comparing SILAC and Label-Free proteomics.
SILAC Cell Culture and Labeling
-
Media Preparation: Prepare SILAC DMEM or RPMI 1640 media lacking L-lysine and L-arginine. For the 'light' medium, supplement with standard L-lysine and L-arginine. For the 'heavy' medium, supplement with Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ (or its deprotected form L-Lysine-¹³C₆,¹⁵N₂) and L-Arginine-¹³C₆,¹⁵N₄.
-
Cell Culture: Culture the chosen cell line (e.g., DiFi colorectal cancer cells) for at least five passages in the respective 'light' and 'heavy' media to ensure >97% incorporation of the labeled amino acids.[8]
-
Treatment: Apply the experimental treatment (e.g., 100 nM cetuximab for 24 hours) to one of the cell populations.
-
Cell Lysis: Harvest and lyse the 'light' and 'heavy' cell populations separately in a suitable lysis buffer (e.g., 8 M urea (B33335) buffer).
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate (e.g., using a BCA assay). Mix the 'light' and 'heavy' lysates in a 1:1 protein ratio.
Label-Free Sample Preparation
-
Cell Culture and Treatment: Culture cells in standard media and apply the experimental treatment to the designated plates.
-
Cell Lysis and Protein Quantification: Harvest and lyse the control and treated cells separately. Quantify the protein concentration of each lysate.
Protein Digestion and Phosphopeptide Enrichment
-
Reduction and Alkylation: Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Tryptic Digestion: Digest the proteins with trypsin overnight at 37°C.
-
Phosphopeptide Enrichment: For signaling pathway analysis, enrich for phosphopeptides using TiO₂ affinity chromatography.[9][10]
LC-MS/MS Analysis
-
Chromatography: Separate the peptides using a reversed-phase nano-LC column with a suitable gradient of acetonitrile.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution Orbitrap mass spectrometer operating in a data-dependent acquisition (DDA) mode.
Data Analysis using MaxQuant
-
Software Setup: Use the MaxQuant software platform for peptide and protein identification and quantification.[11][12]
-
Database Search: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt human database).
-
SILAC Quantification Parameters: For SILAC samples, specify the 'heavy' labels (e.g., Lys8 and Arg10) in the MaxQuant parameters. Set the multiplicity to 2.
-
Label-Free Quantification Parameters: For label-free samples, enable the LFQ option in MaxQuant.
-
Data Interpretation: Analyze the output files to compare protein and phosphosite ratios between the different conditions.
Conclusion
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a cornerstone for high-precision quantitative proteomics using the SILAC method. While label-free techniques may offer broader proteome coverage, SILAC provides superior quantitative accuracy and precision, making it the preferred method for detailed studies of cellular signaling pathways where subtle changes in protein and phosphosite abundance are critical.[4][5] For absolute quantification, a "spike-in" SILAC approach using a fully labeled proteome as an internal standard is a powerful and robust strategy.[13] The choice of quantification standard should be guided by the specific research question, available resources, and the desired balance between proteome coverage, throughput, and quantitative precision.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nautilus.bio [nautilus.bio]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 13. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-L-Lys(Boc)-OH-13C6,15N2: A Guide for Laboratory Personnel
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Lys(Boc)-OH-13C6,15N2 is a stable, isotopically labeled amino acid derivative widely used in peptide synthesis and related research. While not classified as hazardous under GHS for acute toxicity, skin irritation, or other immediate health effects, its primary hazard lies in its environmental impact. The compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure laboratory safety.
This guide provides detailed, step-by-step procedures for the safe handling and disposal of Fmoc-L-Lys(Boc)-OH-13C6,15N2, in solid form and in solution, in accordance with standard laboratory safety practices and regulatory guidelines.
Hazard Identification and Safety Data
The primary hazard associated with this compound is environmental. All personnel handling this chemical should be familiar with its Safety Data Sheet (SDS).
| Hazard Classification & Precautionary Statements | |
| Product Name | Fmoc-L-Lys(Boc)-OH-13C6,15N2 |
| CAS Number | 850080-89-6[1][2] |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects.[1] |
| GHS Pictogram | |
| Signal Word | Warning[1] |
| Prevention | P273: Avoid release to the environment.[1] |
| Response | P391: Collect spillage.[1] |
| Disposal | P501: Dispose of contents/container in accordance with local, regional, and national regulations.[1] |
This table summarizes key safety information. Always consult the full Safety Data Sheet (SDS) before handling the chemical.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for disposing of Fmoc-L-Lys(Boc)-OH-13C6,15N2 and its associated waste. These procedures apply to the pure compound, solutions, and contaminated labware. Under no circumstances should this chemical or its solutions be disposed of down the sink. [3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place pure or excess Fmoc-L-Lys(Boc)-OH-13C6,15N2, along with any contaminated personal protective equipment (PPE) such as gloves and weighing papers, into a designated, clearly labeled hazardous waste container.
-
The container should be a robust, sealable plastic or glass bottle, labeled as "Hazardous Waste," and specifically listing "Fmoc-L-Lys(Boc)-OH-13C6,15N2."
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing Fmoc-L-Lys(Boc)-OH-13C6,15N2 in a designated, leak-proof, and shatter-resistant waste container (e.g., a plastic-coated glass bottle or a high-density polyethylene (B3416737) container).
-
Label the container clearly with "Hazardous Waste," the chemical name, and approximate concentrations of all components. Do not mix with incompatible waste streams.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with the chemical should be placed in the designated solid hazardous waste container.
-
Reusable glassware should be rinsed with a small amount of an appropriate solvent (e.g., acetone, acetonitrile). This rinseate must be collected and disposed of as liquid hazardous waste.[4] After rinsing, the glassware can be washed according to standard laboratory procedures.
-
2. Spill Management:
-
In case of a small spill of the solid material, carefully sweep or scoop the powder using appropriate tools to avoid generating dust.[5]
-
Place the collected material into the designated solid hazardous waste container.[5]
-
Clean the spill area with a cloth or paper towel dampened with an appropriate solvent. Dispose of the cleaning materials as solid hazardous waste.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbent material and place it in the sealed hazardous waste container.[6]
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[7]
-
Ensure all waste containers are tightly sealed to prevent leakage or evaporation.[6]
-
Do not overfill waste containers.
4. Final Disposal:
-
All waste containing Fmoc-L-Lys(Boc)-OH-13C6,15N2 must be disposed of through a licensed and certified hazardous waste disposal contractor.[6]
-
Follow all institutional, local, and national environmental regulations for the disposal of chemical waste.[1][8] This may involve a "lab pack" service where smaller containers are packed into a larger drum for transport and incineration.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving Fmoc-L-Lys(Boc)-OH-13C6,15N2.
Caption: Disposal workflow for Fmoc-L-Lys(Boc)-OH-13C6,15N2 waste.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Fmoc-Lys(Boc)-OH-13C6,15N2 98 atom % 15N, 98 atom % 13C, 97% (CP) | 850080-89-6 [sigmaaldrich.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. peptide.com [peptide.com]
- 6. agilent.com [agilent.com]
- 7. echemi.com [echemi.com]
- 8. carlroth.com [carlroth.com]
- 9. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
Essential Safety and Handling Guide for Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂
This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While the non-labeled analogue, Fmoc-L-Lys(Boc)-OH, is generally not classified as hazardous, the isotopically labeled version, Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, is classified as hazardous to the aquatic environment with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment[1][2]. Standard laboratory safety precautions should always be observed.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles[2][3]. | To protect eyes from dust particles and splashes. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) inspected before use. A lab coat or impervious clothing should be worn[2]. | To prevent skin contact with the compound. |
| Respiratory Protection | A dust mask or respirator should be worn when handling large quantities or if dust is generated[2][3]. | To avoid inhalation of fine particles. |
| Hand Hygiene | Wash hands thoroughly after handling and before breaks or leaving the laboratory[2]. | To prevent accidental ingestion or cross-contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures will minimize exposure risk and ensure the integrity of the compound.
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated place. The recommended storage temperature is typically 2-8°C. Keep the container tightly closed[2].
2.2 Weighing and Preparation of Solutions
-
Ventilation: Handle the solid compound in a chemical fume hood to minimize inhalation of any dust[4].
-
Weighing: Use a dedicated weighing paper or boat.
-
Dissolution: Dissolve the compound in an appropriate solvent, such as dimethylformamide (DMF), as is common for peptide synthesis[5][6].
2.3 Use in Chemical Synthesis (e.g., Solid-Phase Peptide Synthesis)
-
Reaction Setup: All reactions should be conducted in a well-ventilated laboratory or a chemical fume hood.
-
Reagent Handling: Be aware of the hazards associated with other reagents used in the workflow, such as piperidine (B6355638) for Fmoc deprotection, which is a mild base[6][7].
-
Monitoring: Monitor the reaction progress as required by the specific experimental protocol.
Disposal Plan: Managing Waste Streams
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Treat all waste containing Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ as hazardous chemical waste[4].
3.1 Solid Waste Disposal
-
Containerization: Place unused or expired solid compound in its original container or a clearly labeled, sealed, and chemically compatible container[4].
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with the compound are considered contaminated solid waste and should be collected in a designated, labeled hazardous waste container[4].
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents.
3.2 Liquid Waste Disposal
-
Segregation: Collect all liquid waste containing the compound, including reaction mixtures and solvent washes, in a dedicated, sealed, and chemically compatible container.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible chemicals, until it can be collected by the institution's hazardous waste management program[4].
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
Caption: Workflow for handling Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
